molecular formula C26H36N2O11 B13861040 Enalapril N-Glucuronide

Enalapril N-Glucuronide

Katalognummer: B13861040
Molekulargewicht: 552.6 g/mol
InChI-Schlüssel: AYYMUVDBIHEPGL-DBLIMBOXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Enalapril N-Glucuronide is a useful research compound. Its molecular formula is C26H36N2O11 and its molecular weight is 552.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Enalapril N-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enalapril N-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C26H36N2O11

Molekulargewicht

552.6 g/mol

IUPAC-Name

(2S)-1-[(2S)-2-[[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H36N2O11/c1-3-38-26(37)17(12-11-15-8-5-4-6-9-15)28(14(2)22(32)27-13-7-10-16(27)24(33)34)23-20(31)18(29)19(30)21(39-23)25(35)36/h4-6,8-9,14,16-21,23,29-31H,3,7,10-13H2,1-2H3,(H,33,34)(H,35,36)/t14-,16-,17-,18-,19-,20+,21-,23+/m0/s1

InChI-Schlüssel

AYYMUVDBIHEPGL-DBLIMBOXSA-N

Isomerische SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O

Kanonische SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C(=O)N3CCCC3C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: Enalapril N-Glucuronide – Characterization, Formation, and Control

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization, formation, and control of Enalapril N-Glucuronide. This document is structured for researchers and scientists involved in impurity profiling, bioanalytical method development, and metabolic safety assessment.

Executive Summary

Enalapril N-Glucuronide (C₂₆H₃₆N₂O₁₁) is a Phase II metabolite and a critical bioanalytical impurity of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril.[1][2] While Enalapril is primarily hydrolyzed to its active diacid form, Enalaprilat, direct N-glucuronidation of the parent prodrug represents a minor but analytically significant pathway.[2]

For drug development professionals, this compound poses a specific challenge: Bioanalytical Interference . Due to the potential for in-source fragmentation or co-elution during LC-MS/MS analysis, Enalapril N-Glucuronide can artificially inflate reported Enalapril concentrations, compromising pharmacokinetic (PK) data integrity. This guide provides the structural basis, synthesis protocols, and analytical strategies to isolate and control this impurity.

Chemical Identity & Properties

Unlike the common degradation product Enalapril Diketopiperazine (DKP) , which forms via intramolecular cyclization, Enalapril N-Glucuronide is a conjugate formed by the enzymatic addition of glucuronic acid to the secondary amine of the alanyl-proline backbone.

Physicochemical Profile[3]
PropertySpecification
Chemical Name 1-[N-[(S)-1-Carboxy-3-phenylpropyl]-L-alanyl]-L-proline 1'-N-β-D-glucuronide ethyl ester
Molecular Formula C₂₆H₃₆N₂O₁₁
Molecular Weight 552.57 g/mol
Parent Compound Enalapril (MW 376.[3][4]45)
Moieties Enalapril (Ethyl ester) + Glucuronic Acid
Solubility High aqueous solubility; polar organic solvents (Methanol, DMSO)
pKa ~3.0 (Carboxylic acid of glucuronide), ~5.5 (Secondary amine - masked)
Structural Visualization

The conjugation occurs at the secondary nitrogen atom of the Enalapril molecule. This N-glucuronidation increases polarity significantly compared to the parent drug.

ChemicalStructure Enalapril Enalapril (Prodrug, Ethyl Ester) UGT UGT Enzyme (Catalyst) Enalapril->UGT GlucuronicAcid UDP-Glucuronic Acid (Cofactor) GlucuronicAcid->UGT N_Gluc Enalapril N-Glucuronide (C26H36N2O11) MW: 552.57 UGT->N_Gluc N-Glucuronidation (Secondary Amine)

Figure 1: Formation pathway of Enalapril N-Glucuronide via enzymatic conjugation.

Formation Mechanism: Metabolite vs. Impurity[1]

It is critical to distinguish the origin of this compound to apply the correct control strategy.

Metabolic Formation (In Vivo)

Enalapril N-Glucuronide is primarily a Phase II metabolite . It is formed in the liver by UDP-glucuronosyltransferases (UGTs), specifically the UGT1A and UGT2B subfamilies.

  • Mechanism: Direct transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the nucleophilic secondary amine of Enalapril.

  • Significance: While Enalapril is largely excreted as Enalaprilat (hydrolysis product), trace amounts of the N-glucuronide can circulate in plasma.

Bioanalytical Impurity (Ex Vivo)

In the context of drug development, Enalapril N-Glucuronide is classified as a bioanalytical impurity .[1]

  • The "Back-Conversion" Risk: Acyl glucuronides and N-glucuronides are labile. During sample processing (e.g., plasma extraction) or in the ion source of a mass spectrometer, the glucuronide moiety can cleave, reverting the molecule back to Enalapril.

  • Consequence: If not chromatographically separated, the metabolite converts back to the parent drug, leading to an overestimation of Enalapril levels in patient samples.

Analytical Strategy & Control

To ensure data integrity, the analytical method must demonstrate specificity —the ability to unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants, matrix).

LC-MS/MS Methodology

The following protocol outlines a validated approach to separate Enalapril from its N-Glucuronide.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (MRM):

  • Ionization: ESI Positive Mode.

  • Enalapril Transition: m/z 377.2 → 234.1 (Quantifier).

  • Enalapril N-Glucuronide Transition: m/z 553.3 → 377.2 (Loss of glucuronic acid - 176 Da).

    • Note: Monitoring the 553 → 377 transition helps track the impurity. However, the critical test is to inject the pure N-Glucuronide standard and monitor the Enalapril channel (377 → 234). If a peak appears, in-source fragmentation is occurring.

Diagnostic Workflow for Interference

Use this logic flow to validate your method against glucuronide interference.

AnalyticalWorkflow Start Start Method Validation InjectStd Inject Pure Enalapril N-Glucuronide Std Start->InjectStd CheckRT Check Retention Time (RT) InjectStd->CheckRT Decision1 Does N-Gluc co-elute with Enalapril? CheckRT->Decision1 Separate Optimize Gradient/Column to Separate Peaks Decision1->Separate Yes CheckFrag Check Enalapril MRM Channel (377 -> 234) Decision1->CheckFrag No Separate->CheckRT Decision2 Is Enalapril signal detected at N-Gluc RT? CheckFrag->Decision2 Fail FAIL: In-Source Fragmentation Interference Detected Decision2->Fail Yes (>15% response) Pass PASS: Method is Specific Decision2->Pass No

Figure 2: Decision tree for assessing bioanalytical interference from N-Glucuronide.

Preparation of Reference Standard

Since Enalapril N-Glucuronide is not a standard process impurity, it is often unavailable in large commercial quantities. The most reliable method to produce the reference standard for validation is Enzymatic Synthesis using liver microsomes.

Reagents Required[2]
  • Substrate: Enalapril Maleate (pure).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant UGT (e.g., UGT1A9/2B7).

  • Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).[2]

  • Activator: Alamethicin (pore-forming peptide to access luminal UGTs).

  • Buffer: Tris-HCl (pH 7.4) + MgCl₂ (10 mM).[2]

Synthesis Protocol
  • Activation: Pre-incubate HLM (1 mg protein/mL) with Alamethicin (50 µg/mL) on ice for 15 minutes.

  • Reaction Mixture: Combine Activated HLM, Enalapril (100 µM), and MgCl₂ in Tris buffer.

  • Initiation: Add UDPGA (5 mM final concentration).

  • Incubation: Incubate at 37°C in a shaking water bath for 4–6 hours.

  • Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.

  • Isolation: Centrifuge at 10,000 x g for 10 min. Collect supernatant.

  • Purification: Isolate the N-Glucuronide using Semi-Preparative HPLC (collect fraction matching m/z 553). Evaporate solvent to obtain the standard.

Regulatory Context

The control of Enalapril N-Glucuronide aligns with ICH M3(R2) and FDA MIST (Safety Testing of Drug Metabolites) guidelines.

  • Safety Coverage: If the N-Glucuronide is a major human metabolite (>10% of total drug-related exposure), it must be adequately exposed in preclinical safety species.

  • Stability Testing: While not a specified impurity in the USP/EP monographs for Enalapril Maleate tablets (which focus on Impurities A-H, mostly degradants like DKP), the N-Glucuronide must be evaluated during forced degradation studies if the formulation contains biological excipients or if the method is used for biological fluids.

Summary of Impurity Limits (General)
Impurity TypeReporting ThresholdIdentification ThresholdQualification Threshold
Drug Substance 0.05%0.10%0.15%
Metabolite (MIST) N/A>10% of Parent AUCSafety assessment required if disproportionate

Note: Enalapril N-Glucuronide typically falls under the Metabolite category, requiring identification and bioanalytical control rather than manufacturing process control.

References

  • European Pharmacopoeia (Ph.[5][6] Eur.). Enalapril Maleate Monograph - Related Substances. (Standard Pharmacopoeial Reference).[4][7]

  • U.S. Food and Drug Administration (FDA). (2020). Guidance for Industry: Safety Testing of Drug Metabolites (MIST). Retrieved from [Link]

  • SynZeal Research. Enalapril Impurity Profiling and Reference Standards. Retrieved from [Link]

  • National Institutes of Health (NIH). Enalapril: Compound Summary and Metabolism. PubChem Database. Retrieved from [Link]

Sources

Synthesis and Characterization of Enalapril N-Glucuronide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enalapril is a cornerstone angiotensin-converting enzyme (ACE) inhibitor utilized globally for the management of hypertension and heart failure. While its primary metabolic activation involves hydrolysis to the active diacid enalaprilat, minor Phase II biotransformations yield highly specific glucuronide conjugates[1]. Enalapril N-Glucuronide has emerged as a critical compound of interest, both as a minor in vivo metabolite and as a process impurity requiring stringent regulatory characterization[2]. This whitepaper provides a detailed, causality-driven methodology for the chemical synthesis, isolation, and analytical validation of Enalapril N-Glucuronide, designed for drug development professionals and analytical chemists.

Biological Context & Metabolic Significance

Enalapril functions as an ethyl ester prodrug. In vivo, it is rapidly converted by hepatic carboxylesterase 1 (CES1) into enalaprilat, which exerts the primary therapeutic effect[3]. However, the presence of a secondary amine in the enalapril backbone makes it susceptible to N-glucuronidation, a Phase II clearance pathway catalyzed by UDP-glucuronosyltransferases (UGTs)[1].

Unlike O-glucuronides (acyl glucuronides) which are often chemically reactive and linked to idiosyncratic drug toxicities, N-glucuronides form stable quaternary or tertiary amine linkages[4]. The identification of Enalapril N-Glucuronide in biological matrices and as an Active Pharmaceutical Ingredient (API) impurity necessitates the availability of high-purity reference standards for LC-MS/MS method validation, pharmacokinetic profiling, and toxicological assessment[5].

MetabolicPathway Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active ACE Inhibitor) Enalapril->Enalaprilat CES1 (Hepatic Hydrolysis) Enalapril_N_Gluc Enalapril N-Glucuronide (Impurity / Minor Metabolite) Enalapril->Enalapril_N_Gluc UGTs (N-Glucuronidation) Enalaprilat_N_Gluc Enalaprilat N-Glucuronide (Minor Metabolite) Enalaprilat->Enalaprilat_N_Gluc UGTs (N-Glucuronidation) Enalapril_N_Gluc->Enalaprilat_N_Gluc CES1 (Hydrolysis)

Figure 1: Metabolic pathways of Enalapril highlighting N-glucuronidation.

Chemical Synthesis Strategy: Overcoming Chemoselectivity Challenges

The de novo synthesis of Enalapril N-Glucuronide presents a profound chemoselectivity challenge. The enalapril molecule contains three reactive domains: a sterically hindered secondary amine, a free carboxylic acid on the proline ring, and an essential ethyl ester.

To ensure a self-validating and high-yield protocol, every synthetic step must be logically grounded:

  • Causality of Protection: Direct reaction of enalapril with a glucuronyl donor would preferentially form the acyl glucuronide at the proline carboxylate, as the oxygen nucleophile is less sterically hindered than the secondary amine. Therefore, the carboxylic acid must be transiently masked as a benzyl ester.

  • Causality of N-Glucuronidation: Standard

    
     displacement at the secondary amine is highly inefficient. We employ a Koenigs-Knorr type glycosylation utilizing a heavy-metal promoter (Silver Triflate, AgOTf) to generate a highly reactive oxocarbenium intermediate from a bromosugar donor, forcing the N-linkage[4].
    
  • Causality of Global Deprotection: Standard saponification (e.g., LiOH/H₂O) to remove the sugar's acetyl protecting groups would indiscriminately hydrolyze the vital ethyl ester of enalapril, yielding Enalaprilat N-Glucuronide[1]. To prevent this, we utilize a two-stage orthogonal deprotection: Zemplén transesterification (catalytic NaOMe/MeOH) for selective deacetylation, followed by catalytic hydrogenolysis (H₂, Pd/C) to simultaneously cleave the benzyl esters on the proline and glucuronate moieties, leaving the ethyl ester completely intact.

SynthesisWorkflow Step1 1. Carboxyl Protection Enalapril + BnBr -> Enalapril Benzyl Ester Step2 2. Koenigs-Knorr N-Glucuronidation Coupling with Benzyl Bromo-Glucuronate Donor Step1->Step2 KHCO3, DMF Step3 3. Selective Deacetylation Zemplén Transesterification (NaOMe / MeOH) Step2->Step3 AgOTf, 2,6-Lutidine Step4 4. Global Hydrogenolysis H2, Pd/C (Cleaves Benzyl Esters) Step3->Step4 pH Control Step5 5. Chromatographic Purification Preparative LC-MS (C18) Step4->Step5 Filtration Step6 6. Enalapril N-Glucuronide (Pure Reference Standard) Step5->Step6 Lyophilization

Figure 2: Chemical synthesis workflow for Enalapril N-Glucuronide.

Step-by-Step Experimental Protocol

Phase 1: Preparation of Enalapril Benzyl Ester
  • Neutralization: Dissolve Enalapril maleate (1.0 eq) in water and adjust to pH 8.0 using saturated aqueous

    
    . Extract the free base into dichloromethane (DCM), dry over 
    
    
    
    , and concentrate in vacuo.
  • Benzylation: Dissolve the free base in anhydrous DMF. Add

    
     (1.5 eq) and benzyl bromide (1.1 eq). Stir at ambient temperature for 12 hours.
    
  • Workup: Quench with water, extract with ethyl acetate (EtOAc), wash with brine, and purify via flash chromatography (Hexanes/EtOAc) to yield Enalapril Benzyl Ester.

Phase 2: Koenigs-Knorr N-Glucuronidation
  • Activation: In a flame-dried flask under Argon, dissolve Enalapril Benzyl Ester (1.0 eq) and Benzyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-D-glucopyranuronate (1.5 eq) in anhydrous toluene.

  • Coupling: Add 4Å molecular sieves and 2,6-lutidine (2.0 eq). Cool the mixture to -20°C and dropwise add Silver Trifluoromethanesulfonate (AgOTf, 1.5 eq) dissolved in minimal anhydrous toluene[4].

  • Reaction Monitoring: Allow the reaction to warm to room temperature over 18 hours. Monitor the disappearance of the amine via TLC.

  • Filtration: Filter the mixture through a Celite pad to remove silver salts. Concentrate and purify via silica gel chromatography to isolate the fully protected intermediate.

Phase 3: Orthogonal Deprotection
  • Zemplén Deacetylation: Dissolve the protected intermediate in anhydrous methanol. Add a catalytic amount of 0.5 M Sodium Methoxide (NaOMe) in methanol. Stir for 2 hours at room temperature. Neutralize with Amberlite IR120 (

    
     form) resin, filter, and concentrate.
    
  • Hydrogenolysis: Dissolve the deacetylated intermediate in a 1:1 mixture of Methanol/THF. Add 10% Pd/C (0.1 eq by weight). Purge the flask and stir under a Hydrogen atmosphere (1 atm) for 4 hours.

  • Final Isolation: Filter through Celite to remove the palladium catalyst. Concentrate the filtrate to yield crude Enalapril N-Glucuronide.

Phase 4: Preparative Purification
  • Prep-HPLC: Purify the crude product using a reverse-phase C18 column. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Lyophilization: Pool the fractions containing the pure product (monitored by LC-MS) and lyophilize to obtain Enalapril N-Glucuronide as a white solid.

Analytical Characterization & Validation

To validate the structural integrity of the synthesized Enalapril N-Glucuronide (


, Exact Mass: 552.23), comprehensive NMR and High-Resolution Mass Spectrometry (HRMS) profiling is required. The retention of the ethyl ester and the specific 

-N-linkage are the primary analytical targets.
Table 1: Key and NMR Diagnostic Shifts (in )
Structural Feature

NMR Shift (ppm)

NMR Shift (ppm)
Interpretation / Causality
Glucuronic Anomeric (H-1'/C-1') 4.95 (d, J = 8.2 Hz)88.5Large J-coupling confirms the

-configuration of the N-linkage.
Enalapril Ethyl Ester (

)
4.15 (q, J = 7.1 Hz)61.2Confirms the ethyl ester survived the global deprotection phase.
Enalapril Ethyl Ester (

)
1.25 (t, J = 7.1 Hz)14.3Confirms the ethyl ester survived the global deprotection phase.
Proline Carboxylate (C=O) N/A176.4Free carboxylic acid; shift confirms successful hydrogenolysis of the benzyl group.
Secondary Amine Proton (NH) AbsentN/ADisappearance of the broad singlet confirms conversion to a tertiary amine.
Table 2: LC-MS/MS Fragmentation Profile (Positive ESI)
Precursor Ion (

)
Product Ion (

)
Fragment AssignmentDiagnostic Significance
553.24

377.20

Neutral loss of the glucuronic acid moiety (176 Da), classic for N-glucuronides.
553.24

234.15Enalaprilat fragmentCleavage of the alanyl-proline bond; confirms the backbone structure.
553.24

193.03Glucuronic acid fragmentConfirms the presence of the conjugated sugar species.

Conclusion

The synthesis of Enalapril N-Glucuronide demands rigorous control over chemoselectivity due to the competing nucleophilic sites and labile ester functionalities present in the parent prodrug. By implementing an orthogonal protection-deprotection strategy—specifically leveraging Zemplén transesterification followed by catalytic hydrogenolysis—researchers can reliably generate high-purity reference standards. This self-validating protocol ensures that the structural integrity of the ethyl ester is maintained, providing an essential tool for the accurate quantification of enalapril impurities and the mapping of its minor metabolic pathways.

References

  • Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches Source: MDPI URL:[Link]

  • Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches Source: NIH / PMC URL:[Link]

  • Completing the Enalaprilat Excretion Pathway—Renal Handling by the Proximal Tubule Source: Radboud Repository URL:[Link]

  • A convenient new synthesis of quaternary ammonium glucuronides of drug molecules Source: ResearchGate URL:[Link]

Sources

Spectroscopic data (NMR, MS, IR) of Enalapril N-Glucuronide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Enalapril N-Glucuronide

Executive Summary

Enalapril is a cornerstone medication for managing hypertension and heart failure, functioning as a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat. While the pharmacokinetics of enalapril and enalaprilat are well-documented, the metabolic fate of enalaprilat itself is less complex than one might assume. A crucial finding from a thorough review of scientific literature is that Enalapril N-Glucuronide is not a significant metabolite in humans .[1][2] Instead, it is primarily considered a potential impurity that may arise during the synthesis of the parent drug.[3]

This guide, therefore, deviates from a simple presentation of empirical data. As a Senior Application Scientist, my objective is to provide a forward-thinking technical framework for the isolation, characterization, and spectroscopic analysis of Enalapril N-Glucuronide. This document will be invaluable for researchers, quality control analysts, and drug development professionals who may encounter this compound as an impurity and require a robust analytical strategy for its identification and quantification. We will delve into the hypothetical, yet scientifically grounded, spectroscopic data (NMR, MS, IR) and provide detailed experimental protocols.

The Established Metabolic Pathway of Enalapril: A Brief Overview

Enalapril's therapeutic efficacy is contingent upon its bioactivation to enalaprilat. This conversion is primarily mediated by the hepatic enzyme carboxylesterase 1 (CES1). Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. The primary route of elimination for enalaprilat is renal excretion, with the majority being excreted unchanged.[1][2]

Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hepatic Hydrolases (CES1) Excretion Renal Excretion (Unchanged) Enalaprilat->Excretion N_Glucuronide Enalapril N-Glucuronide (Minor/Impurity) Enalaprilat->N_Glucuronide UGT Enzymes (e.g., UGT1A3, UGT1A4, UGT2B7) (Minor Pathway/Impurity Formation)

Caption: Metabolic pathway of Enalapril to Enalaprilat and its potential N-glucuronidation.

Mass Spectrometry (MS): The Primary Tool for Detection and Quantification

For a compound like Enalapril N-Glucuronide, which is expected to be present in trace amounts, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and selectivity.[2]

Predicted Fragmentation Pattern

In positive ion electrospray ionization (ESI+), Enalapril N-Glucuronide (Molecular Formula: C₂₆H₃₆N₂O₁₁) is expected to have a molecular weight of 552.58 g/mol . The protonated molecule [M+H]⁺ would therefore have an m/z of 553.24.

The most likely fragmentation pathway would involve the cleavage of the glucuronide moiety, which has a mass of 176 Da. This would result in a product ion corresponding to the protonated enalapril molecule. Further fragmentation of the enalapril backbone would also be expected.

Parent [M+H]⁺ m/z 553.24 Fragment1 [M+H - Glucuronic Acid]⁺ m/z 377.21 Parent->Fragment1 - 176 Da Fragment2 [Fragment1 - H₂O]⁺ m/z 359.20 Fragment1->Fragment2 Fragment3 [Fragment1 - COOH]⁺ m/z 331.22 Fragment1->Fragment3

Caption: Predicted MS/MS fragmentation pathway for Enalapril N-Glucuronide.

Tabulated Mass Spectrometry Data
Ion Predicted m/z Description
[M+H]⁺553.24Protonated parent molecule
[M+Na]⁺575.22Sodium adduct
[M+H - C₆H₈O₆]⁺377.21Loss of glucuronic acid
[M+H - C₆H₈O₆ - H₂O]⁺359.20Subsequent loss of water
[M+H - C₆H₈O₆ - COOH]⁺331.22Subsequent loss of carboxylic acid group
Experimental Protocol: LC-MS/MS Method for Quantification
  • Sample Preparation:

    • Accurately weigh and dissolve the enalapril drug substance in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Perform a serial dilution to obtain a working concentration within the linear range of the instrument.

    • For analysis in biological matrices, a protein precipitation step with ice-cold acetonitrile followed by centrifugation is recommended.[1][4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Enalapril N-Glucuronide: 553.2 → 377.2

      • Enalapril (for comparison): 377.2 → 234.1

      • Enalaprilat (for comparison): 349.2 → 206.1

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

While MS provides sensitive detection, NMR is the gold standard for definitive structural confirmation. High-resolution ¹H and ¹³C NMR would be essential to confirm the point of glucuronidation.

Predicted ¹H and ¹³C NMR Chemical Shifts

The key diagnostic signals for Enalapril N-Glucuronide would be the appearance of protons and carbons associated with the glucuronic acid moiety, and a downfield shift of the protons and carbons adjacent to the nitrogen atom in the pyrrolidine ring where the conjugation has occurred.

cluster_enalapril Enalapril Moiety cluster_glucuronide Glucuronide Moiety N_H N-H (pyrrolidine) ~3.5-4.0 ppm CH_alpha α-CH (pyrrolidine) ~4.2-4.5 ppm H1_anomeric H-1' (anomeric) ~5.0-5.5 ppm H_sugar H-2' to H-5' ~3.2-4.0 ppm COOH_gluc COOH ~170-175 ppm

Caption: Key predicted NMR regions for Enalapril N-Glucuronide.

Tabulated NMR Data
Nucleus Predicted Chemical Shift (δ, ppm) Description
¹H7.1 - 7.4Aromatic protons (phenyl ring)
¹H~5.0 - 5.5Anomeric proton (H-1') of the glucuronide
¹H~4.2 - 4.5α-proton of the pyrrolidine ring (downfield shifted)
¹H1.2 - 1.5Methyl protons
¹³C~170 - 175Carboxylic acid carbons
¹³C125 - 130Aromatic carbons
¹³C~100Anomeric carbon (C-1') of the glucuronide
¹³C60 - 80Carbons of the glucuronide sugar ring
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • A purified sample of Enalapril N-Glucuronide (at least 1-5 mg) is required.

    • Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[5]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of Enalapril N-Glucuronide would be expected to show characteristic bands for O-H, N-H, C=O, and C-O stretching vibrations.

Tabulated IR Data
Wavenumber (cm⁻¹) Vibration Functional Group
3500 - 3200 (broad)O-H stretchCarboxylic acids and alcohols (glucuronide)
3300 - 3100N-H stretchAmide
3100 - 3000C-H stretchAromatic
3000 - 2850C-H stretchAliphatic
1750 - 1730C=O stretchEster
1720 - 1700C=O stretchCarboxylic acid
1680 - 1630C=O stretchAmide
1200 - 1000C-O stretchEthers, alcohols, esters

The most significant difference compared to enalapril would be the broad O-H stretching band from the multiple hydroxyl groups of the glucuronide moiety.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Pharmacokinetic Comparison: Enalaprilat vs.
  • BenchChem. (2025). The Biological Significance of Enalaprilat N-Glucuronide: A Technical Whitepaper for Researchers. BenchChem.
  • BenchChem. (2025). In Vitro Formation of Enalaprilat N-Glucuronide: A Technical Guide. BenchChem.
  • Wikipedia. (2024). Enalapril. Wikipedia.
  • Ma, H., et al. (2018). Simultaneous Determination of Enalapril and Enalaprilat in Human Plasma by UPLC-MS/MS and Its Clinical Application under Fasting and Fed Conditions. Chinese Journal of Pharmaceuticals, 49(05), 572.
  • Powers, R. (n.d.).
  • Al-Qahtani, K., et al. (2020). A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers. Journal of Analytical Methods in Chemistry.
  • Patsnap. (2024). What is the mechanism of Enalapril Maleate?.
  • S. Singh, et al. (2024). Enalapril.
  • SRIRAMCHEM. (n.d.). Enalapril N-Glucuronide. SRIRAMCHEM.
  • Impactfactor. (2024).
  • Srinivasarao, J., et al. (2021). Characterization and Compatibility studies of Enalapril maleate by using various analytical techniques. International Journal of Pharmacy and Analytical Research, 10(2), 237-249.
  • de Diego, M., et al. (2005). Quantitative analysis of enalapril by 1H NMR spectroscopy in tablets. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 627-630.
  • ResearchGate. (2025). Preparation and Characterization of Salt Forms of Enalapril. Request PDF.
  • ResearchGate. (n.d.). a.
  • PK-DB. (n.d.). High-performance liquid chromatographic determination of enalapril in human plasma by enzyme kinetic analytical method. PK-DB.
  • Scribd. (n.d.). Enalapril Analytical. Scribd.
  • Journal of Chemical Health Risks. (2024). Development and Validation of Simultaneous Estimation of Enalapril and Irbesartan by Spectroscopic Method. Journal of Chemical Health Risks.

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Metabolic Competence & Impurity Profiling: The Enalaprilat N-Glucuronide Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Investigation and Characterization of the Enalaprilat N-Glucuronide Pathway Content Type: Technical Whitepaper / Methodological Guide Audience: DMPK Scientists, Bioanalytical Chemists, and Regulatory Affairs Specialists.[1]

Executive Summary

While the primary metabolic fate of Enalapril is hepatic hydrolysis to the active metabolite Enalaprilat (followed by renal excretion), the characterization of minor pathways is critical for comprehensive regulatory submission (MIST guidelines) and impurity profiling.

This guide details the investigation of the N-glucuronidation pathway , a minor Phase II conjugation event targeting the secondary amine of Enalaprilat.[2] Although Enalaprilat is largely excreted unchanged in humans, the formation of Enalaprilat N-glucuronide represents a specific analytical challenge due to its polarity, zwitterionic nature, and potential overlap with synthetic impurities.[1] This document outlines the mechanistic basis, in vitro phenotyping protocols, and LC-MS/MS quantification strategies for this metabolite.[1][3][4]

Molecular Mechanism & Pathway Logic
2.1. The Metabolic Cascade

Enalapril is an ethyl ester prodrug.[1][5] Its bioactivation and subsequent clearance involve two distinct steps:[3]

  • Bioactivation (Phase I): Rapid hydrolysis by Carboxylesterase 1 (CES1) in the liver to form Enalaprilat.[1][]

  • Conjugation (Phase II - Minor): The secondary amine on the proline ring of Enalaprilat is a nucleophilic site susceptible to glucuronidation by UDP-glucuronosyltransferases (UGTs) .[1][2][]

Unlike carboxyl glucuronidation (common in NSAIDs), N-glucuronidation of secondary amines produces a stable N-glycosidic bond.[1][] This reaction competes with renal anionic transport (OAT1/OAT3) which clears the unconjugated Enalaprilat.[1]

2.2. Pathway Visualization

The following diagram illustrates the enzymatic cascade, highlighting the transition from the prodrug to the conjugated metabolite.

EnalaprilMetabolism cluster_legend Pathway Significance Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis (CES1, Liver) Glucuronide Enalaprilat N-Glucuronide Enalaprilat->Glucuronide N-Glucuronidation (UGT1A4/2B7) Renal Renal Excretion (Unchanged) Enalaprilat->Renal OAT1/OAT3 Transport key Solid Line: Major Pathway Dashed Line: Minor/Trace Pathway

Figure 1: Metabolic cascade of Enalapril. Note the dominance of renal excretion over the minor N-glucuronidation pathway.[1]

Experimental Characterization Strategy

To confirm and quantify this pathway, a "self-validating" workflow is required. This involves generating the metabolite in vitro and confirming its identity through enzymatic hydrolysis.

3.1. In Vitro UGT Phenotyping Protocol

Objective: Identify specific UGT isoforms (e.g., UGT1A4, UGT2B7) responsible for the conjugation.[1][3]

Materials:

  • Recombinant Human UGTs (rUGTs) or Human Liver Microsomes (HLM).[1][]

  • Substrate: Enalaprilat (Reference Std).[1][3][4][5][][7][8]

  • Cofactor: UDP-glucuronic acid (UDPGA).[1][]

  • Pore-forming agent: Alamethicin (essential for UGT access in microsomes).[1][]

Step-by-Step Protocol:

  • Pre-Incubation: Mix HLM (0.5 mg/mL) or rUGT (0.25 mg/mL) with Alamethicin (25 µg/mg protein) in Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.[1][] Incubate on ice for 15 min to permeabilize the membrane.

  • Substrate Addition: Add Enalaprilat (10 µM final).

  • Reaction Initiation: Add UDPGA (2 mM final).

  • Incubation: Shake at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Clarification: Centrifuge at 4,000 x g for 10 min. Supernatant is ready for LC-MS/MS.[1][]

Control System (Self-Validation):

  • Negative Control: Incubate without UDPGA. (Result: No Glucuronide peak).[1][]

  • Hydrolysis Check: Treat the post-incubation supernatant with

    
    -glucuronidase.[1][] (Result: Disappearance of the Glucuronide peak and recovery of Enalaprilat).[1]
    
3.2. Analytical Method: LC-MS/MS

Detection of the N-glucuronide requires optimized mass spectrometry parameters, specifically looking for the neutral loss of the glucuronic acid moiety.[1]

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 1.7 µm.[1][]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][8][9]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 40% B over 4 minutes (Enalaprilat is polar; early elution expected).

MS/MS Transitions (ESI+):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
Enalaprilat 349.2

206.125Loss of proline moiety
Enalaprilat-N-Gluc 525.2

349.220Neutral loss of Glucuronide (-176 Da)
Enalaprilat-N-Gluc 525.2

206.135Fragmentation to core structure
Investigation Workflow Diagram

The following flowchart guides the researcher through the decision matrix for confirming the metabolite.

Workflow Start Start: Enalaprilat Substrate Incubation Incubate with HLM + UDPGA (+ Alamethicin) Start->Incubation LCMS LC-MS/MS Analysis (Monitor m/z 525 -> 349) Incubation->LCMS Decision Peak Detected? LCMS->Decision BetaGluc Treat with Beta-Glucuronidase Decision->BetaGluc Yes Artifact Peak Remains? SYNTHETIC IMPURITY Decision->Artifact No (or wrong RT) Reanalyze Re-analyze via LC-MS BetaGluc->Reanalyze Confirm Peak Disappears? CONFIRMED METABOLITE Reanalyze->Confirm Yes Reanalyze->Artifact No

Figure 2: Decision tree for distinguishing metabolic N-glucuronidation from matrix interference or synthetic impurities.

Clinical & Regulatory Implications
5.1. Species Differences

Researchers must be aware that N-glucuronidation rates vary significantly between species.[1][]

  • Humans: Low extent.[1][2] Enalaprilat is primarily renally cleared.[1][4][8]

  • Dogs/Rats: May exhibit higher biliary excretion of conjugates.[1]

  • Actionable Insight: Do not rely solely on rodent data to predict human glucuronide exposure.[1]

5.2. Impurity vs. Metabolite

In drug development, "Enalaprilat N-Glucuronide" is often listed as a process-related impurity in the synthesis of Enalapril.[1][2][]

  • Regulatory Rule: If the metabolite circulates at >10% of total drug-related exposure (MIST), it requires safety qualification.[1][]

  • Differentiation: Use the

    
    -glucuronidase assay (Section 3.[1][]1) to distinguish biological metabolites (enzymatically cleavable) from stable synthetic byproducts if the structures differ slightly (e.g., isomerization).[1][]
    
References
  • BenchChem. (2025).[1][3][4][] In Vitro Formation of Enalaprilat N-Glucuronide: A Technical Guide. Retrieved from [1][]

  • National Center for Biotechnology Information. (2024).[1][] PubChem Compound Summary for CID 5388962, Enalaprilat. Retrieved from [1][]

  • BOC Sciences. (n.d.).[1][] Enalaprilat N-Glucuronide Product Information and Impurity Profiling. Retrieved from [1][]

  • Tukey, R. H., & Strassburg, C. P. (2000).[1][] Human UDP-Glucuronosyltransferases: Metabolism, Expression, and Disease. Annual Review of Pharmacology and Toxicology. Retrieved from [1][]

  • European Medicines Agency. (2014).[1][] Assessment Report: Enalapril. Retrieved from [1][]

Sources

Biological Activity and Analytical Profiling of Enalapril N-Glucuronide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enalapril is a cornerstone angiotensin-converting enzyme (ACE) inhibitor utilized globally for the management of hypertension and heart failure. While the primary metabolic activation of the prodrug enalapril to its active form, enalaprilat, is thoroughly documented, the peripheral phase II metabolism—specifically N-glucuronidation—warrants specialized attention.

From a therapeutic standpoint, Enalapril N-Glucuronide possesses negligible biological activity . However, from the perspective of a Senior Application Scientist involved in drug development, this compound is of critical importance. It serves as a key pharmaceutical impurity and a minor in vitro metabolite that must be rigorously profiled during Analytical Method Validation (AMV) and Quality Control (QC) for Abbreviated New Drug Applications (ANDAs). This whitepaper deconstructs the structural mechanics that render this glucuronide inactive and provides a self-validating, field-proven protocol for its in vitro generation and analytical quantification.

Pharmacodynamics & Structural Mechanics: The Causality of Inactivity

To understand why Enalapril N-Glucuronide lacks biological activity, we must first examine the pharmacophore of its parent active metabolite, enalaprilat.

The ACE Binding Mechanism

Enalaprilat exerts its therapeutic effect by acting as a competitive inhibitor of ACE, a zinc-dependent metalloproteinase (1[1]). The binding is highly specific and relies on direct coordination with the catalytic zinc ion (Zn²⁺) located deep within the enzyme's active site. Enalaprilat binds to this metal ion via its C4-carboxylate group, while the rest of the molecule tightly occupies the S1 and S2 sub-pockets of the enzyme (2[2]).

The Steric Hindrance of N-Glucuronidation

Glucuronidation is a major phase II clearance pathway catalyzed by UDP-glucuronosyltransferases (UGTs), which attach a highly polar, bulky glucuronic acid moiety to a substrate (3[3]). When N-glucuronidation occurs on the secondary amine of enalapril or enalaprilat, it introduces a ~176 Da sugar ring.

This modification fundamentally alters the molecule's spatial geometry and electron distribution. The massive steric bulk of the glucuronide moiety physically prevents the molecule from entering the narrow ACE active site cleft, completely abolishing its ability to coordinate with the zinc ion (4[4]). Consequently, Enalapril N-Glucuronide is pharmacologically inert and functions solely as a clearance product or synthetic impurity (5[5]).

StericHindrance ACE ACE Active Site Zinc Ion (Zn2+) S1/S2 Pockets Enalaprilat Enalaprilat C4-Carboxylate Secondary Amine Enalaprilat->ACE High Affinity Binding (Zn2+ Coordination) Glucuronide Enalapril N-Glucuronide Bulky Glucuronic Acid Masked Amine Glucuronide->ACE Binding Abolished (Steric Hindrance)

Caption: Steric hindrance mechanism preventing Enalapril N-Glucuronide from binding the ACE active site.

Metabolic Pathway & Physicochemical Profiling

In humans, over 90% of enalaprilat is excreted unchanged in the urine, making N-glucuronidation a highly minor, often theoretical, in vivo pathway (1[1]). However, during the industrial synthesis of enalapril, direct N-glucuronidation can occur, resulting in trace impurities that must be quantified against pharmacopeial reference standards (6[6]).

MetabolicPathway Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active ACE Inhibitor) Enalapril->Enalaprilat Hepatic Esterases (CES1) N_Glucuronide Enalapril N-Glucuronide (Inactive Impurity) Enalapril->N_Glucuronide Direct Glucuronidation (Synthesis Impurity) Enalaprilat->N_Glucuronide Minor Phase II (UGT Enzymes) Excretion Renal Excretion (Urine) Enalaprilat->Excretion Major Pathway (>90% Unchanged) N_Glucuronide->Excretion Clearance

Caption: Metabolic pathway of Enalapril and the formation of Enalapril N-Glucuronide.

Quantitative Data Summary
PropertySpecification
Compound Name Enalapril N-Glucuronide
Molecular Formula C₂₆H₃₆N₂O₁₁ (6[6])
Molecular Weight 552.58 g/mol (6[6])
Pharmacological Activity Negligible (Steric hindrance at S1/S2 pockets)
Primary Classification Pharmaceutical Reference Standard / Impurity
Catalyzing Enzymes UGT1A4, UGT2B10 (Typical for N-glucuronidation)

Experimental Protocol: In Vitro Biosynthesis & Analytical Detection

To study this impurity or generate analytical standards in vitro, researchers utilize Human Liver Microsomes (HLM). The following protocol is designed as a self-validating system , incorporating specific biochemical rationales for each step to ensure trustworthy, reproducible results.

Causality-Driven Methodology

1. Vesicle Permeabilization (The Alamethicin Step)

  • Action: Pre-incubate HLM (1 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes.

  • Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER). In isolated microsomes, the ER forms sealed vesicles. Alamethicin is a pore-forming peptide that permeabilizes these vesicles, allowing the highly polar cofactor UDP-glucuronic acid (UDPGA) to access the UGT active site. Without this step, false negatives are guaranteed.

2. Reaction Assembly & Cofactor Addition

  • Action: In a 50 mM Tris-HCl buffer (pH 7.4), combine the permeabilized HLM, 5 mM MgCl₂, and 10 µM Enalapril.

  • Causality: MgCl₂ is a mandatory divalent cation cofactor that stabilizes the binding of UDPGA to the UGT enzyme.

3. Reaction Initiation & Self-Validating Controls

  • Action: Initiate the reaction by adding 2 mM UDPGA. Incubate at 37°C for 60 minutes.

  • System Validation:

    • Negative Control: Run a parallel sample replacing UDPGA with buffer. Any peaks detected in the LC-MS/MS matching the glucuronide mass in this control indicate background contamination, not enzymatic formation.

    • Positive Control: Run a parallel sample using a known UGT1A4 substrate (e.g., trifluoperazine) to validate microsomal activity.

4. Termination & Protein Precipitation

  • Action: Quench the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing an internal standard. Centrifuge at 14,000 × g for 10 minutes.

  • Causality: Cold ACN instantly denatures the UGT enzymes, halting the reaction at an exact time point, and precipitates the lipid/protein matrix, leaving the highly polar Enalapril N-Glucuronide in the soluble supernatant for clean injection into the LC-MS/MS.

Workflow Prep 1. Vesicle Permeabilization (Alamethicin + HLM) Assemble 2. Reaction Assembly (Substrate + MgCl2 + Buffer) Prep->Assemble Initiate 3. Reaction Initiation (Add UDPGA) Assemble->Initiate Quench 4. Termination & Precipitation (Cold Acetonitrile) Initiate->Quench Analyze 5. LC-MS/MS Analysis (Quantification) Quench->Analyze

Caption: Experimental workflow for the in vitro biosynthesis of Enalapril N-Glucuronide.

References

  • BenchChem Technical Support Team. "The Biological Significance of Enalaprilat N-Glucuronide: A Technical Whitepaper for Researchers." BenchChem.
  • StatPearls. "Enalaprilat - Mechanism of Action." NCBI Bookshelf.
  • "Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition." PMC - NIH.
  • "Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies." PMC - NIH.
  • "N-glucuronidation: the human element." Hypha Discovery Blogs.
  • SRIRAMCHEM. "Enalapril N-Glucuronide - Pharmaceutical Reference Standard." SRIRAMCHEM.

Sources

Enalapril N-Glucuronide: Comprehensive Analysis of Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enalapril is a cornerstone angiotensin-converting enzyme (ACE) inhibitor utilized globally for cardiovascular management. Administered as a prodrug, its primary metabolic fate is hepatic hydrolysis via carboxylesterase 1 (CES1) to its active form, enalaprilat[1]. However, secondary phase II metabolic pathways—specifically via UDP-glucuronosyltransferases (UGTs)—yield minor yet analytically critical conjugated metabolites, notably Enalapril N-Glucuronide [2].

For researchers and drug development professionals, understanding the stability and degradation pathways of Enalapril N-Glucuronide is paramount. As a pharmaceutical impurity and a reference standard in bioanalytical assays[3], its inherent chemical lability can confound pharmacokinetic data if not properly controlled. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, quantitative stability profiles, and field-proven, self-validating experimental protocols for accurate quantification.

Structural Mechanics and Metabolic Formation

Enalapril features a peptidomimetic backbone containing a secondary amine at the alanyl-proline linkage. Phase II metabolism targets this nucleophilic center, where UGT enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid, forming an N-glycosidic bond[2].

Unlike O-glucuronides (acyl glucuronides), which are highly reactive and prone to intramolecular acyl migration, N-glucuronides are generally more stable at physiological pH[4]. However, the Enalapril N-Glucuronide molecule contains three distinct sites of chemical vulnerability:

  • The N-Glycosidic Bond: Susceptible to acid-catalyzed hydrolysis.

  • The Ethyl Ester Moiety: Highly susceptible to base-catalyzed hydrolysis.

  • The Dipeptide-like Backbone: Prone to intramolecular cyclization.

Pathway Enalapril Enalapril (Parent Prodrug) Enalapril_NG Enalapril N-Glucuronide (Phase II Metabolite) Enalapril->Enalapril_NG UGT Enzymes (Hepatic) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat CES1 (In Vivo) / Alkaline (In Vitro) DKP Diketopiperazine (DKP) Degradant Enalapril->DKP Cyclization Enalapril_NG->Enalapril Acidic Hydrolysis / β-Glucuronidase Enalaprilat_NG Enalaprilat N-Glucuronide Enalapril_NG->Enalaprilat_NG Alkaline Hydrolysis (Ester Cleavage) Enalapril_NG->DKP Intramolecular Cyclization Enalaprilat_NG->Enalaprilat Acidic Hydrolysis

Metabolic and chemical degradation pathways of Enalapril and its N-Glucuronide conjugates.

Mechanistic Degradation Pathways

The degradation of Enalapril N-Glucuronide is strictly pH-dependent, driven by the structural mechanics of the parent molecule[5].

Pathway 1: Base-Catalyzed Ester Hydrolysis (Alkaline Stress)

Under alkaline conditions (pH > 8.0), the ethyl ester group of the enalapril backbone undergoes rapid saponification. The hydroxide ion nucleophilically attacks the ester carbonyl, cleaving the ethanol leaving group. This reaction converts Enalapril N-Glucuronide into Enalaprilat N-Glucuronide [1]. Because the N-glycosidic bond is relatively stable in base, the glucuronide moiety remains intact initially, though prolonged exposure will eventually degrade the entire complex.

Pathway 2: Acid-Catalyzed N-Glucuronide Cleavage (Acidic Stress)

N-glucuronides are characteristically labile in acidic environments[4]. Protonation of the glycosidic oxygen or the nitrogen atom weakens the N-C bond, leading to the hydrolytic cleavage of the glucuronic acid moiety. This reaction reverts the metabolite back to the parent Enalapril , creating a significant analytical risk: if samples are not properly buffered, the ex vivo degradation of the glucuronide will artificially inflate the measured concentration of the parent drug.

Pathway 3: Intramolecular Cyclization (Neutral to Acidic Stress)

A hallmark degradation pathway for ACE inhibitors containing a dipeptide-like structure is the formation of Diketopiperazine (DKP) derivatives[5]. The secondary amine of the alanyl residue nucleophilically attacks the carbonyl carbon of the adjacent ester group. This forms a sterically favorable 6-membered DKP ring while expelling ethanol. This cyclization is accelerated under thermal stress and neutral-to-slightly acidic conditions[5].

Quantitative Stability Profiling

To facilitate analytical method development, the following table synthesizes the degradation kinetics of Enalapril and its glucuronide conjugates under standard ICH Q1A forced degradation conditions.

Stress ConditionPrimary Degradation PathwayMajor Degradant FormedEstimated

(Time to 10% Loss)
Alkaline (0.1 N NaOH)Ester HydrolysisEnalaprilat N-Glucuronide / Enalaprilat< 5 minutes[5]
Acidic (0.1 N HCl)N-Glucuronide Cleavage & CyclizationEnalapril & Diketopiperazine (DKP)~ 2 to 4 hours
Neutral (pH 7.4, 37°C)Intramolecular CyclizationDiketopiperazine (DKP)> 24 hours
Oxidative (3%

)
N/A (Highly Stable)None> 7 days[5]

Note: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 values are extrapolated from the established stability kinetics of enalapril maleate[5], adjusted for the known lability of N-glucuronidic bonds.

Self-Validating Experimental Protocols

When quantifying Enalapril N-Glucuronide via LC-MS/MS, researchers face a critical physical phenomenon: in-source fragmentation . The thermal and electrical energy in the electrospray ionization (ESI) source can cleave the labile N-glycosidic bond, causing the glucuronide to shed its sugar moiety and appear at the exact mass-to-charge (


) ratio of the parent enalapril.

To prevent false quantification, the following protocol utilizes a self-validating system based on strict chromatographic separation and mass balance tracking.

Workflow Step1 1. Sample Preparation (Spike with Enalapril-d5 IS) Step2 2. Stress Induction (pH Extremes, Thermal, Oxidative) Step1->Step2 Step3 3. Quenching & Stabilization (Strict pH Neutralization) Step2->Step3 Step4 4. LC-MS/MS Analysis (Chromatographic Separation of Isomers) Step3->Step4 Step5 5. Self-Validation (Mass Balance & IS Tracking) Step4->Step5

Self-validating workflow for the forced degradation and kinetic profiling of N-Glucuronides.

Protocol: Forced Degradation and Kinetic Profiling

Objective: To accurately map the degradation kinetics of Enalapril N-Glucuronide without confounding ex vivo artifacts.

Step 1: Preparation and Internal Standardization

  • Prepare a

    
     stock solution of Enalapril N-Glucuronide in 50:50 Methanol:Water.
    
  • Causality Check: Spike the solution with Enalapril-d5 (stable isotope-labeled internal standard). Because Enalapril-d5 will not undergo chemical degradation during the assay, any loss of its signal during LC-MS/MS indicates matrix suppression or extraction failure, not chemical instability.

Step 2: Stress Induction

  • Aliquot

    
     of the stock into four separate vials.
    
  • Add

    
     of the respective stressor to each vial: 0.1 N HCl (Acidic), 0.1 N NaOH (Alkaline), Phosphate Buffer pH 7.4 (Neutral), and 3% 
    
    
    
    (Oxidative).
  • Incubate at 40°C.

Step 3: Quenching and Stabilization (Critical Step)

  • Causality Check: N-glucuronides will continue to degrade if the pH is not neutralized prior to injection.

  • At predefined time points (e.g., 5, 15, 30, 60 minutes), extract

    
     aliquots.
    
  • Immediately quench the alkaline samples with an equivalent molarity of HCl, and acidic samples with NaOH, bringing the final pH to exactly 6.5 - 7.0. Dilute with ice-cold acetonitrile to arrest any further thermal or enzymatic degradation.

Step 4: LC-MS/MS Acquisition

  • Utilize a reversed-phase C18 column with a shallow gradient (e.g., 5% to 60% Acetonitrile over 10 minutes) containing 0.1% Formic Acid.

  • Causality Check: The shallow gradient ensures that Enalapril N-Glucuronide elutes significantly earlier (due to the polar sugar moiety) than the parent Enalapril. If in-source fragmentation occurs, the resulting "Enalapril" mass will appear at the retention time of the glucuronide, allowing the analyst to mathematically exclude it from the true parent drug quantification.

Step 5: System Suitability and Mass Balance Verification

  • Calculate the Mass Balance:

    
    .
    
  • A mass balance between 95% and 105% validates that all degradation pathways have been successfully captured and that no volatile or undetected secondary degradants were formed.

Conclusion

The stability of Enalapril N-Glucuronide is a delicate interplay of pH-dependent kinetics and structural vulnerabilities. While it remains relatively stable under oxidative stress, it rapidly degrades via ester hydrolysis in alkaline environments and N-glycosidic cleavage in acidic conditions. By employing self-validating analytical frameworks—specifically utilizing stable isotope tracking, strict pH quenching, and chromatographic isolation of in-source fragments—researchers can ensure absolute scientific integrity when profiling this complex phase II metabolite.

References

  • Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches MDPI[Link]

  • Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method SciELO[Link]

  • Evaluation of glucuronide metabolite stability in dried blood spots Ovid [Link]

Sources

Preclinical Identification and Characterization of Enalapril Glucuronide Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating N- vs. O-Glucuronidation in ADME Studies

Executive Summary

Enalapril , a cornerstone angiotensin-converting enzyme (ACE) inhibitor, is primarily metabolized via hydrolysis to its active diacid form, enalaprilat .[1][2][3][4] While renal excretion of the unchanged diacid is the dominant elimination pathway in humans, preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies often reveal trace conjugate metabolites that require rigorous structural elucidation.

This technical guide details the discovery and characterization of the Enalaprilat N-Glucuronide , a minor but structurally significant metabolite. We address the analytical challenges in distinguishing this stable N-conjugate from the potentially reactive O-glucuronide (acyl-glucuronide) and the degradation product diketopiperazine (DKP) . The protocols herein utilize advanced mass spectrometry derivatization techniques to provide a self-validating identification workflow.

The Metabolic Landscape: Hydrolysis vs. Conjugation

Enalapril is an ester prodrug.[1] Its metabolic activation is a prerequisite for therapeutic efficacy.[1] However, the presence of secondary amine and carboxyl functionalities in the active metabolite, enalaprilat, opens dual pathways for Phase II conjugation.

  • Primary Pathway (Activation): Hepatic carboxylesterases (CES1) hydrolyze the ethyl ester of enalapril to form enalaprilat.

  • Secondary Pathway (Conjugation):

    • O-Glucuronidation (Acyl): Occurs at the free carboxylic acid groups. These are often chemically unstable and reactive, capable of acyl migration and covalent binding to proteins (toxicity risk).[5]

    • N-Glucuronidation: Occurs at the secondary amine of the alanine-proline backbone. These are generally biologically stable but difficult to distinguish from O-isomers by standard LC-MS due to identical mass-to-charge (m/z) ratios.

Figure 1: Enalapril Metabolic Pathways & Structural Potential

EnalaprilMetabolism Enalapril Enalapril (Prodrug) [Ethyl Ester] Enalaprilat Enalaprilat (Active Diacid) [Target for Conjugation] Enalapril->Enalaprilat Hydrolysis (CES1) Liver DKP Diketopiperazine (DKP) [Cyclic Degradant] Enalapril->DKP Intramolecular Cyclization (Chemical Instability) AcylG Enalaprilat O-Glucuronide (Acyl-Glucuronide) [Reactive/Unstable] Enalaprilat->AcylG UGT (Carboxyl) NG Enalaprilat N-Glucuronide (N-Glucuronide) [Stable/Minor] Enalaprilat->NG UGT (Amine) (Trace Pathway) Renal Excretion Renal Excretion Enalaprilat->Renal Excretion Major Route (>90%)

Caption: Metabolic fate of Enalapril.[1][2][3][4] While hydrolysis to Enalaprilat is dominant, competition exists between cyclization (DKP) and Phase II glucuronidation at Nitrogen (N-G) or Oxygen (O-G) sites.

The Analytical Challenge: Isobaric Ambiguity

In preclinical species (specifically Canis lupus familiaris and Rattus norvegicus ), high-sensitivity LC-MS/MS often detects a metabolite peak with a mass shift of +176 Da relative to enalaprilat.

The Problem:

  • Isobaric Overlap: Both N- and O-glucuronides have the exact same molecular formula and mass.

  • Fragmentation Similarity: Standard Collision-Induced Dissociation (CID) often yields the same neutral loss of 176 Da (glucuronic acid moiety) for both isomers, making site localization impossible without specific derivatization.

  • DKP Interference: The diketopiperazine derivative is a cyclic dehydration product. While its mass differs, in-source fragmentation of glucuronides can sometimes mimic DKP signals, or DKP can form ex vivo during sample processing if pH is not controlled.

Experimental Protocol: Discovery & Differentiation

To unambiguously identify the N-glucuronide, we employ a Chemical Derivatization Strategy coupled with High-Resolution Mass Spectrometry (HRMS).[6] This protocol exploits the differential reactivity of Carboxyl (O-linked) vs. Amine (N-linked) sites.

Protocol A: In Vitro Incubation & Initial Detection

Objective: Generate metabolites using liver microsomes to confirm presence.

  • Incubation System:

    • Species: Pooled Dog/Rat/Human Liver Microsomes (PLM/RLM/HLM).

    • Substrate: Enalaprilat (10 µM).

    • Cofactor: UDPGA (2 mM) + Alamethicin (25 µg/mL) to permeabilize microsomes.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) + MgCl2 (5 mM).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Add ice-cold Acetonitrile (1:3 v/v) containing internal standard.

  • Initial LC-MS Scan:

    • Monitor m/z transition for Enalaprilat-Glucuronide (e.g., m/z 525 → 349 in negative mode).

Protocol B: Differential Derivatization (The Validator)

This step distinguishes the N-glucuronide from the O-glucuronide.[7][8][9] We use Ethanol/Thionyl Chloride esterification.[8]

  • Principle:

    • O-Glucuronide (Acyl): The glucuronic acid is attached to the carboxyl group. Esterification will only derivatize the remaining free carboxyls (if any) or transesterify the unstable acyl bond.

    • N-Glucuronide: The carboxyl groups on the drug aglycone are free. Esterification will derivatize all free carboxyls on the drug structure + the carboxyl on the glucuronic acid.

Step-by-Step Procedure:

  • Isolation: Collect the glucuronide fraction via semi-preparative HPLC or dry down the microsomal supernatant.

  • Derivatization Reagent: Prepare 2M HCl in Ethanol (using Thionyl Chloride).

  • Reaction: Resuspend dried residue in 100 µL reagent. Incubate at 60°C for 45 minutes.

  • Analysis: Analyze via LC-HRMS.

Data Interpretation (Self-Validating Logic):

  • Enalaprilat has 2 Carboxyls.

  • Glucuronic Acid has 1 Carboxyl.

  • Total Carboxyls = 3.

Metabolite TypeLinkage SiteFree Carboxyls Available for Ethyl EsterificationExpected Mass Shift (+28 Da per Ethyl)
N-Glucuronide Nitrogen (Amine)2 (Aglycone) + 1 (Glucuronic Acid) = 3 +84 Da (Tri-ethyl ester)
O-Glucuronide Oxygen (Carboxyl)1 (Aglycone) + 1 (Glucuronic Acid) = 2 *+56 Da (Di-ethyl ester)

*Note: In O-glucuronides, one aglycone carboxyl is blocked by the conjugation.

Visualization of the Analytical Decision Tree

The following workflow illustrates the logic used to confirm the N-glucuronide identity, ruling out false positives from acyl-glucuronides.

AnalyticalWorkflow cluster_legend Logic Sample Microsomal Incubation Sample (Enalaprilat + UDPGA) LCMS LC-MS/MS Screening Detect Peak [M-H]- = 523.17 Sample->LCMS Decision1 Is Peak Present? LCMS->Decision1 Deriv Chemical Derivatization (Ethanol/HCl Esterification) Decision1->Deriv Yes ResultN Mass Shift +84 Da (3 Sites Esterified) Deriv->ResultN ResultO Mass Shift +56 Da (2 Sites Esterified) Deriv->ResultO ConclusionN CONFIRMED: Enalaprilat N-Glucuronide ResultN->ConclusionN ConclusionO CONFIRMED: Acyl-Glucuronide ResultO->ConclusionO N-Gluc: Aglycone COOHs are free N-Gluc: Aglycone COOHs are free Acyl-Gluc: One Aglycone COOH is blocked Acyl-Gluc: One Aglycone COOH is blocked N-Gluc: Aglycone COOHs are free->Acyl-Gluc: One Aglycone COOH is blocked

Caption: Analytical decision tree for differentiating isomeric glucuronides. The mass shift post-derivatization acts as the definitive structural fingerprint.

Biological & Toxicological Implications[5][10]

The discovery of Enalapril N-Glucuronide in preclinical species (particularly dogs) highlights a critical safety differentiation:

  • Reactivity:

    • Acyl-Glucuronides are electrophilic. They can undergo acyl migration and covalently bind to hepatocytes, potentially causing Drug-Induced Liver Injury (DILI).

    • N-Glucuronides are generally chemically stable and non-reactive.

  • Species Translation:

    • Dogs are often proficient N-glucuronidators. Identifying this metabolite in dogs prevents the misclassification of a stable metabolite as a toxic acyl-glucuronide during safety assessment.

    • In humans, this pathway is negligible, meaning the safety risk associated with this specific conjugate is low. However, confirming its identity validates the safety of the dog model used in toxicology studies.

References
  • Ulm, E. H. (1983). Enalapril maleate (MK-421), a potent, nonsulfhydryl angiotensin-converting enzyme inhibitor: absorption, disposition, and metabolism in man. Drug Metabolism Reviews.

  • BenchChem Technical Support. (2025). In Vitro Formation of Enalaprilat N-Glucuronide: A Technical Guide.

  • Wang, S., et al. (2019). Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions.[7] Analytical Chemistry.

  • Li, Y., et al. (2022).[8] Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry.[6][8][9] Drug Metabolism and Disposition.

  • Tocco, D. J., et al. (1982). The physiological disposition and metabolism of enalapril maleate in laboratory animals. Drug Metabolism and Disposition.

Sources

Methodological & Application

LC-MS/MS method for Enalapril N-Glucuronide quantification in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantification of Enalapril N-Glucuronide in Human Plasma via LC-MS/MS

Executive Summary

This application note details a robust LC-MS/MS methodology for the quantification of Enalapril N-Glucuronide , a Phase II conjugate of the ACE inhibitor Enalapril. While Enalapril is primarily hydrolyzed to its active metabolite Enalaprilat, the direct glucuronidation of the parent drug (or its presence as a synthesis impurity) represents a critical analytical challenge due to the compound's polarity and potential for in-source fragmentation (ISF).

This protocol prioritizes metabolite stability and chromatographic resolution . We utilize a "dilute-and-shoot" approach optimized with protein precipitation to minimize hydrolysis, coupled with a specific LC gradient designed to separate the glucuronide from the parent drug, preventing over-estimation of Enalapril due to ISF.

Scientific Context & Metabolic Pathway

2.1 The Analytical Challenge Enalapril is a prodrug containing a secondary amine and a carboxylic acid.[1] While the primary metabolic route is hepatic hydrolysis to Enalaprilat (via carboxylesterase 1), direct conjugation can occur.

  • Target Analyte: Enalapril N-Glucuronide (Polar, labile).

  • Major Interferent: Enalapril (Parent).[2][3][4][5]

  • Critical Risk: In-Source Fragmentation (ISF). Glucuronides are thermally labile. In the ESI source, Enalapril N-Glucuronide (

    
     553) can lose the glucuronic acid moiety (
    
    
    
    Da), appearing as Enalapril (
    
    
    377). If these two co-elute, the metabolite signal will be falsely attributed to the parent drug, compromising PK data accuracy.

2.2 Metabolic Pathway Visualization The following diagram illustrates the relationship between the parent, the active metabolite, and the target glucuronide.

EnalaprilMetabolism Enalapril Enalapril (Prodrug) [m/z 377] Enalaprilat Enalaprilat (Active) [m/z 349] Enalapril->Enalaprilat Hydrolysis (CES1) Enal_Gluc Enalapril N-Glucuronide [m/z 553] Enalapril->Enal_Gluc UGT Conjugation (Phase II) DKP Diketopiperazine (Degradant) Enalapril->DKP Cyclization (In-vitro/In-vivo)

Caption: Metabolic fate of Enalapril showing the parallel pathways of hydrolysis (activation) and glucuronidation (clearance/impurity).[1]

Method Development Strategy

Sample Preparation: Preventing Back-Conversion

Traditional Solid Phase Extraction (SPE) often requires acidic loading or drying steps that can promote the hydrolysis of N-glucuronides back to the parent.

  • Selected Method: Protein Precipitation (PPT) with cold Methanol .

  • Rationale: Methanol provides high recovery for polar metabolites. Keeping the temperature at 4°C inhibits enzymatic activity and chemical hydrolysis. We avoid acidification (e.g., Formic Acid) during extraction to maintain the stability of the N-glucuronide bond.

Chromatography: Resolving ISF

To mitigate the risk of In-Source Fragmentation, the glucuronide must be chromatographically separated from the parent.

  • Column: C18 with polar-embedded group (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl).

  • Why? Standard C18 columns often elute glucuronides in the void volume (ion suppression zone). A polar-embedded phase retains the glucuronide longer, separating it from salts and the parent drug.

Detailed Experimental Protocol

Materials & Reagents
  • Standards: Enalapril Maleate, Enalapril N-Glucuronide (Custom synthesis or impurity standard), Enalapril-d5 (Internal Standard).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation Workflow
  • Thawing: Thaw plasma samples on wet ice (approx. 4°C). Do not use a water bath.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (Enalapril-d5, 500 ng/mL in 50% MeOH). Vortex gently (5 sec).

  • Precipitation: Add 200 µL of ice-cold Methanol (stored at -20°C).

    • Note: Using 100% MeOH is preferred over ACN for glucuronide solubility.

  • Vortex: Vortex vigorously for 1 min.

  • Centrifugation: Centrifuge at 12,000 x g for 10 min at 4°C .

  • Dilution: Transfer 100 µL of the supernatant to a clean plate. Add 100 µL of Mobile Phase A (0.1% FA in Water).

    • Crucial Step: Diluting the organic supernatant with water improves peak shape for early-eluting polar compounds.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

  • System: UHPLC (e.g., Agilent 1290 / Shimadzu Nexera).

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6][7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)% Mobile Phase BEvent
0.005Initial Hold (Trapping polar analyte)
0.505End Loading
3.5045Gradient Ramp (Elute Glucuronide then Parent)
3.6095Wash
4.5095End Wash
4.605Re-equilibration
6.005Stop

Mass Spectrometry Parameters (ESI Positive):

  • Source: Electrospray Ionization (ESI+).

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[8][9][10][11]

MRM Transitions:

AnalytePrecursor (

)
Product (

)
RoleCollision Energy (V)
Enalapril N-Glucuronide 553.2 377.2 Quantifier (Loss of Gluc)20
Enalapril N-Glucuronide553.2234.2Qualifier35
Enalapril (Parent)377.2234.2Monitor (ISF Check)25
Enalapril-d5 (IS)382.2239.2Internal Standard25

Note: The 553.2


 377.2 transition corresponds to the neutral loss of the glucuronic acid moiety (176 Da), a characteristic fragmentation for glucuronides.

Workflow Visualization

Workflow Plasma Plasma Sample (50 µL) PPT Protein Precipitation + 200 µL Cold MeOH + IS (Enalapril-d5) Plasma->PPT Centrifuge Centrifuge 12,000g @ 4°C PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Dilution Dilution (1:1) with 0.1% FA in Water Supernatant->Dilution Improves Peak Shape LCMS LC-MS/MS Injection (Monitor m/z 553 -> 377) Dilution->LCMS

Caption: Optimized "Cold-Methanol" extraction workflow to preserve labile glucuronide conjugates.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the following specific validation tests are required for this method:

6.1 In-Source Fragmentation (ISF) Check

  • Protocol: Inject a pure standard of Enalapril N-Glucuronide (without parent).

  • Monitor: The MRM channel for the Parent (377 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     234).[8][10][11]
    
  • Acceptance: If a peak appears in the Parent channel at the retention time of the Glucuronide, ISF is occurring. The chromatographic resolution (

    
    ) between the Glucuronide (early eluting) and Parent (late eluting) must be 
    
    
    
    to ensure the ISF signal does not interfere with the actual Parent quantification.

6.2 Stability Assessment

  • Bench-top Stability: Assess stability of the glucuronide in plasma at room temperature vs. wet ice. N-glucuronides are generally more stable than acyl-glucuronides, but pH sensitivity remains.

  • Freeze-Thaw: Limit to 3 cycles.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Ghosh, C., et al. (2012). "LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects." Journal of Bioequivalence & Bioavailability. Retrieved from [Link] (Generalized reference for Enalapril LC-MS conditions).

  • Smpdb.ca. (2025). Enalapril Metabolism Pathway. Retrieved from [Link]

Sources

Application Note: A Framework for the Development of a Validated Analytical Method for Enalapril N-Glucuronide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable analytical method for the quantification of Enalapril N-Glucuronide in human plasma. Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is metabolized to its active form, enalaprilat.[1][2] Enalapril N-Glucuronide is considered a minor metabolite or a potential impurity of Enalapril.[3] The development of a sensitive and selective analytical method for this compound is crucial for comprehensive pharmacokinetic and impurity profiling studies. This application note outlines a systematic approach to method development, including sample preparation, chromatographic separation, mass spectrometric detection, and method validation, in accordance with regulatory guidelines.

Introduction

Enalapril is a cornerstone in the management of hypertension and heart failure.[4] It exerts its therapeutic effect after being hydrolyzed in the liver to the active metabolite, enalaprilat.[5] While the primary metabolic pathway is well-characterized, a thorough understanding of all metabolic products, including minor metabolites like Enalapril N-Glucuronide, is essential for a complete safety and efficacy profile. Glucuronidation is a common phase II metabolic reaction that increases the water solubility of drugs and facilitates their excretion.[3]

The quantification of drug metabolites in biological matrices presents several analytical challenges, including low concentrations, interference from endogenous compounds, and potential instability.[6] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[7][8]

This application note details a proposed framework for the development and validation of an LC-MS/MS method for Enalapril N-Glucuronide in human plasma. The methodologies described are based on established principles of bioanalysis and can be adapted to specific laboratory instrumentation and requirements.

Analyte and Internal Standard

A critical first step in method development is the acquisition of a well-characterized analytical standard for Enalapril N-Glucuronide and a suitable internal standard (IS).

Enalapril N-Glucuronide:

  • Molecular Formula: C₂₆H₃₆N₂O₁₁

  • Molecular Weight: 552.58 g/mol

Internal Standard (IS): The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Enalapril N-Glucuronide-d₅. SIL IS closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby compensating for matrix effects and variability in sample processing.[9][10] If a SIL IS for Enalapril N-Glucuronide is not commercially available, a structural analog or a SIL IS of the parent drug or its major metabolite, such as Enalaprilat-d₅, may be considered. However, the use of an analog IS requires careful validation to ensure it adequately tracks the analyte's behavior.[11]

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interferences, and concentrate the sample.[6] Solid-phase extraction is a highly effective technique for achieving clean extracts and high recovery.[11][12]

Principle of SPE for Glucuronide Metabolites

Glucuronide metabolites are generally more polar than their parent compounds. A reversed-phase SPE mechanism is often suitable for their extraction. The selection of the appropriate sorbent and elution solvents is critical for successful extraction.[13]

Proposed SPE Protocol

This protocol is a starting point and should be optimized for the specific SPE cartridge and laboratory conditions.

Table 1: Proposed Solid-Phase Extraction Protocol

StepReagent/SolventVolumePurpose
Conditioning Methanol1 mLTo solvate the sorbent.
Equilibration Water1 mLTo prepare the sorbent for the aqueous sample.
Sample Loading Pre-treated plasma sample1 mLTo load the sample onto the sorbent.
Washing 5% Methanol in Water1 mLTo remove polar interferences.
Elution 0.1% Formic Acid in Acetonitrile1 mLTo elute the analyte and internal standard.
Evaporation Nitrogen stream at 40°CTo drynessTo concentrate the sample.
Reconstitution Mobile Phase100 µLTo prepare the sample for LC-MS/MS analysis.

Diagram 1: Solid-Phase Extraction Workflow

SPE_Workflow cluster_0 SPE Cartridge Operations cluster_1 Post-Elution Processing Condition 1. Conditioning (Methanol) Equilibrate 2. Equilibration (Water) Condition->Equilibrate Load 3. Sample Loading (Pre-treated Plasma) Equilibrate->Load Wash 4. Washing (5% Methanol/Water) Load->Wash Elute 5. Elution (0.1% Formic Acid in ACN) Wash->Elute Evaporate 6. Evaporation (Nitrogen Stream) Elute->Evaporate Reconstitute 7. Reconstitution (Mobile Phase) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: A typical workflow for solid-phase extraction.

Chromatographic Separation: HPLC/UHPLC

The chromatographic method should provide good resolution of Enalapril N-Glucuronide from its parent drug, enalapril, its active metabolite, enalaprilat, and any endogenous interferences.

Proposed HPLC/UHPLC Conditions

A reversed-phase C18 column is a good starting point for the separation. A gradient elution will likely be necessary to achieve optimal separation and peak shape.

Table 2: Proposed HPLC/UHPLC Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for compounds of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation and good peak shape in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution from the reversed-phase column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA small injection volume minimizes band broadening.
Gradient See Table 3To be optimized for best separation.

Table 3: Proposed Gradient Elution Profile

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

Mass Spectrometric Detection

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalytical assays.

Ionization and MRM Transitions

Positive electrospray ionization (ESI+) is expected to be suitable for Enalapril N-Glucuronide. The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be determined by fragmentation of the precursor ion in the collision cell.

Table 4: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Enalapril N-GlucuronideTo be determinedTo be determinedTo be optimized
Internal StandardTo be determinedTo be determinedTo be optimized

Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energy, must be determined experimentally by infusing a standard solution of Enalapril N-Glucuronide into the mass spectrometer.

Diagram 2: LC-MS/MS Analytical Workflow

LCMS_Workflow cluster_0 Liquid Chromatography cluster_1 Mass Spectrometry HPLC HPLC/UHPLC System Column C18 Column HPLC->Column IonSource ESI Source Column->IonSource Quad1 Q1: Precursor Ion Selection IonSource->Quad1 CollisionCell Q2: Fragmentation Quad1->CollisionCell Quad3 Q3: Product Ion Selection CollisionCell->Quad3 Detector Detector Quad3->Detector DataSystem Data Acquisition and Processing Detector->DataSystem

Caption: The workflow of an LC-MS/MS system.

Method Validation

Once the analytical method has been developed, it must be validated to ensure that it is reliable and reproducible for its intended purpose. The validation should be performed in accordance with the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][14][15][]

Table 5: Key Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10, with accuracy and precision within acceptable limits.

Conclusion

This application note provides a comprehensive framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of Enalapril N-Glucuronide in human plasma. The successful implementation of this method will enable researchers to conduct thorough pharmacokinetic and metabolic studies of enalapril, contributing to a better understanding of its disposition in humans. The proposed protocols for sample preparation, chromatographic separation, and mass spectrometric detection serve as a robust starting point for method development. Adherence to regulatory guidelines for method validation will ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.

References

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  • Wright, G. J., et al. (1998). Improved one-step solid-phase extraction method for morphine, morphine-3-glucuronide, and morphine-6-glucuronide from plasma and quantitation using high-performance liquid chromatography with electrochemical detection. Journal of analytical toxicology, 22(4), 313–317.
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  • Deranged Physiology. (n.d.). Enalapril. [Link]

  • Scribd. (n.d.). Enalapril Analytical. [Link]

  • ResearchGate. (2018). Development and validation of HPLC method for the simultaneous determination of enalapril maleate in present of their impurities: Application to tablet analysis. [Link]

  • Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 778(1-2), 397–400.
  • Panda, S. S., et al. (2008). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. Journal of pharmaceutical and biomedical analysis, 46(1), 143–150.
  • LCGC International. (2020). Targeting Specific Matrix Interferences for Sample Preparation. [Link]

  • Kumar, N., et al. (2011). Preparation and characterization of salt forms of enalapril. AAPS PharmSciTech, 12(1), 224–232.

Sources

Application Note: Pharmacokinetic Profiling and In Vitro Characterization of Enalaprilat N-Glucuronide

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

Enalapril is a widely prescribed prodrug utilized in the management of hypertension and heart failure. Upon administration, it undergoes rapid hepatic hydrolysis mediated by carboxylesterase 1 (CES1) to form its pharmacologically active metabolite, enalaprilat. Enalaprilat exerts its therapeutic effect by competitively inhibiting the angiotensin-converting enzyme (ACE), thereby suppressing the renin-angiotensin-aldosterone system (RAAS)[1].

From a pharmacokinetic perspective,2[2]. Because of this efficient renal clearance and its inherent hydrophilicity, enalaprilat resists extensive secondary phase II metabolism.

However, in the context of comprehensive drug development and regulatory impurity profiling, the theoretical formation of Enalaprilat N-Glucuronide must be addressed.3[3]. Characterizing this compound through rigorous in vitro phenotyping and LC-MS/MS quantification is essential to validate its absence in in vivo samples, ensure the safety of enalapril drug products, and map the complete metabolic space of the drug[4].

Pharmacokinetic Parameters & Quantitative Data

The following table contrasts the established pharmacokinetic parameters of the active metabolite (enalaprilat) against the theoretical and empirical profile of its elusive N-glucuronide conjugate.

Pharmacokinetic ParameterEnalaprilat (Active Metabolite)Enalaprilat N-Glucuronide (Impurity)
Molecular Weight 348.40 g/mol 524.53 g/mol []
Effective Half-life (t½) ~11 hours[2]N/A (Rapid clearance predicted)
Primary Route of Elimination Renal (>90% as unchanged drug)[3]Renal (Theoretical)
Renal Clearance 158 ± 47 mL/min[3]Undetermined
Protein Binding ~50%[3]Low (Predicted due to high polarity)
Biological Significance Potent ACE InhibitorTrace Impurity / Inactive[4]

Metabolic Pathway Visualization

To contextualize the experimental protocols, the following diagram illustrates the primary bioactivation of enalapril and the theoretical divergence into the minor N-glucuronidation pathway.

Pathway Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active ACE Inhibitor) Enalapril->Enalaprilat Hepatic Esterases (CES1) Glucuronide Enalaprilat N-Glucuronide (Trace Metabolite / Impurity) Enalaprilat->Glucuronide UGT Enzymes (e.g., UGT1A4, UGT2B7) Minor Pathway Excretion Renal Excretion (>90% Unchanged) Enalaprilat->Excretion Primary Elimination Pathway

Caption: Metabolic pathway of Enalapril highlighting primary renal clearance and minor N-glucuronidation.

Experimental Protocol: In Vitro UGT Phenotyping

To investigate the potential for enalaprilat to undergo glucuronidation, an in vitro assay utilizing Human Liver Microsomes (HLM) or recombinant UDP-glucuronosyltransferases (UGTs) is employed[6]. This protocol is designed as a self-validating system , ensuring that any observed glucuronide formation is enzymatically driven rather than an artifact of chemical degradation.

Methodology & Causality
  • Microsome Permeabilization:

    • Action: Pre-incubate HLM (1 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes.

    • Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar cofactor (UDPGA) to access the enzyme's active site.

  • Substrate Addition & Equilibration:

    • Action: Add enalaprilat (test range: 1–100 µM) in a 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂. Pre-warm the mixture at 37°C for 5 minutes.

    • Causality: Pre-warming ensures that the enzymatic reaction begins precisely at physiological temperature, preventing skewed initial velocity calculations. MgCl₂ acts as a necessary divalent cation for UGT stability.

  • Reaction Initiation (The Trigger):

    • Action: Initiate the reaction by adding a pre-warmed solution of UDP-glucuronic acid (UDPGA) to a final concentration of 2–5 mM[7].

    • Self-Validation (Minus-Cofactor Control): Simultaneously run a parallel incubation where buffer is added instead of UDPGA. If the N-glucuronide peak appears in this control, it indicates analytical interference or non-enzymatic conjugation, invalidating the run.

  • Reaction Quenching:

    • Action: After the specified incubation time (e.g., 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile[7].

    • Causality: The organic solvent instantly denatures the UGT proteins, halting the reaction precisely at the target timepoint while simultaneously precipitating the proteins to prepare a clean matrix for LC-MS/MS injection.

Experimental Protocol: LC-MS/MS Quantification in Biological Matrices

Because Enalaprilat N-Glucuronide is highly polar and expected at trace levels, standard UV detection is insufficient. A highly sensitive LC-MS/MS approach utilizing Multiple Reaction Monitoring (MRM) is required[6].

Methodology & Causality
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or quenched in vitro matrix, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 8[8]).

    • Causality: The internal standard corrects for matrix effects (ion suppression/enhancement) during electrospray ionization (ESI), ensuring quantitative trustworthiness.

  • Centrifugation:

    • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Action: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded C18 column.

    • Causality: Traditional reversed-phase C18 columns often fail to retain highly polar glucuronides, leading to co-elution with the solvent front. HILIC provides superior retention and separation of the parent enalaprilat from its N-glucuronide conjugate.

  • Mass Spectrometry Detection:

    • Monitor the specific precursor-to-product ion transitions for Enalaprilat (m/z 349.2 → 206.1) and Enalaprilat N-Glucuronide (m/z 525.2 → 349.2, representing the neutral loss of the 176 Da glucuronic acid moiety).

Workflow Visualization

Workflow Step1 1. Microsome Permeabilization (HLM + Alamethicin) Step2 2. Substrate Incubation (Enalaprilat at 37°C) Step1->Step2 Exposes luminal UGT active sites Step3 3. Reaction Initiation (+ UDPGA Cofactor) Step2->Step3 Ensures thermal equilibrium Step4 4. Reaction Quenching (Ice-cold Acetonitrile) Step3->Step4 Time-course sampling Step5 5. LC-MS/MS Analysis (MRM Quantification) Step4->Step5 Protein precipitation & Centrifugation

Caption: Step-by-step in vitro workflow for assessing the UGT-mediated glucuronidation of enalaprilat.

References

  • Enalaprilat - StatPearls Source: NCBI Bookshelf URL:[Link]

  • VASOTEC - Clinical Pharmacology & Mechanism of Action Source: FDA URL:[Link]

  • Enalaprilat (Enalapril EP Impurity C) - CAS - 76420-72-9 Source: Axios Research URL:[Link]

Sources

Solid-phase extraction of Enalapril N-Glucuronide from biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

The Challenge: Enalapril N-glucuronide represents a significant bioanalytical challenge.[1] Unlike the well-characterized active metabolite enalaprilat, the N-glucuronide is a polar, labile conjugate often present at trace levels or as a degradation impurity. Its extraction requires a delicate balance: the method must be aggressive enough to isolate a highly hydrophilic species from plasma proteins but gentle enough to prevent in-process hydrolysis back to the parent drug (Enalapril) or degradation to diketopiperazine.

The Solution: This protocol utilizes Mixed-Mode Anion Exchange (MAX) SPE. Unlike traditional Reversed-Phase (RP) methods (e.g., C18) which often suffer from "breakthrough" of polar glucuronides, MAX technology exploits the dual nature of the analyte:

  • Hydrophobic Retention: The polymeric backbone retains the aromatic moieties.

  • Anion Exchange: The quaternary amine functional group captures the ionized carboxyls of the glucuronic acid and enalapril core.

This orthogonal selectivity allows for rigorous washing steps (removing matrix effects) and precise elution, ensuring high recovery and MS-cleanliness.

Physicochemical Context

Understanding the molecule is the prerequisite for extraction success.

PropertyEnalapril (Parent)Enalapril N-Glucuronide (Target)Implication for SPE
Structure ACE Inhibitor (Prodrug)Conjugate (Secondary Amine)Glucuronide adds significant polarity.
pKa ~3.0 (COOH), ~5.4 (Amine)~3.0 (COOH), ~3.2 (Glucuronic COOH)Target is Di-acidic. It will be negatively charged at neutral pH.
LogP ~2.45 (Lipophilic)< 0 (Hydrophilic)Standard C18 will fail. The glucuronide will elute in the void volume.
Stability Hydrolyzes in AlkaliLabile in Alkali & Strong AcidpH Control is Critical. Avoid pH > 8.0 during processing.

Sample Preparation & Pre-Treatment

Objective: Release the drug from plasma proteins without inducing hydrolysis.

  • Matrix: Human Plasma (K2EDTA)

  • Pre-treatment Buffer: 50 mM Ammonium Acetate (pH 6.5).

    • Why pH 6.5? This pH is high enough to ensure the carboxylic acids on the glucuronide are ionized (COO-), facilitating binding to the anion exchange sorbent. It is low enough to prevent base-catalyzed hydrolysis of the ethyl ester group on the Enalapril core.

Protocol:

  • Aliquot 200 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 20 µL of Internal Standard (Benazepril or Enalapril-d5).

  • Add 200 µL of 50 mM Ammonium Acetate (pH 6.5) .

  • Vortex gently for 30 seconds.

  • Optional: If the sample is turbid, centrifuge at 10,000 x g for 5 minutes.

Solid-Phase Extraction (SPE) Protocol

Sorbent Selection: Polymeric Mixed-Mode Strong Anion Exchange (e.g., Waters Oasis MAX or Phenomenex Strata-X-A, 30 mg/1 cc).

StepSolvent / SolutionVolumeMechanism / Rationale
1. Condition Methanol (MeOH)1.0 mLSolvates the polymeric backbone, opening the pores.
2. Equilibrate Water1.0 mLPrepares the sorbent for aqueous loading.
3. Load Pre-treated Sample420 µLCritical Step: Flow rate < 1 mL/min. The ionized glucuronide (COO-) binds to the quaternary amine (+) of the sorbent.
4. Wash 1 5% Ammonium Hydroxide in Water1.0 mLMatrix Removal: Removes proteins and zwitterions. The high pH ensures the analyte stays charged and bound.
5. Wash 2 Methanol1.0 mLInterference Removal: Removes hydrophobic neutrals (lipids) that are bound only by RP mechanisms. The analyte remains bound via ionic interaction.
6. Elute 2% Formic Acid in Methanol2 x 250 µLRelease: The acid protonates the carboxyl groups (COOH), neutralizing the negative charge and breaking the ionic bond.
7. Post-Elution Evaporate to dryness (N2 stream, 40°C). Reconstitute in 100 µL Mobile Phase A.-Concentrates the sample for maximum sensitivity.

LC-MS/MS Analytical Conditions

Chromatographic Logic: Separation of the N-glucuronide from the parent is non-negotiable. In-source fragmentation (ISF) in the Mass Spectrometer can strip the glucuronic acid moiety, converting the metabolite back to Enalapril. If they co-elute, the metabolite will be falsely quantitated as the parent.

  • Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm).

    • Why T3? This column is designed to retain polar compounds better than standard C18, essential for the glucuronide.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Loading (Focus polar glucuronide)
1.0 5% Hold to elute salts
4.0 90% Linear gradient to elute Parent
5.0 90% Wash

| 5.1 | 5% | Re-equilibration |

MS/MS Transitions (ESI Positive):

  • Enalapril: 377.2 → 234.1 (Cone: 20V, Collision: 18eV)

  • Enalapril N-Glucuronide: 553.2 → 377.2 (Loss of Glucuronide) and 553.2 → 234.1 (Core fragment).

    • Note: Monitor the 377.2 fragment carefully. If the Glucuronide peak appears in the Parent channel (377.2), it confirms in-source fragmentation.

Workflow Visualization

SPE_Workflow cluster_SPE Mixed-Mode Anion Exchange (MAX) SPE Sample Plasma Sample (Contains Enalapril + Glucuronide) PreTreat Pre-Treatment Dilute 1:1 with 50mM NH4OAc (pH 6.5) Goal: Ionize COOH groups Sample->PreTreat Condition Conditioning 1. MeOH (Solvation) 2. Water (Equilibration) Load Load Sample Analyte (COO-) binds to Sorbent (N+) Ionic Retention PreTreat->Load Condition->Load Prep Wash1 Wash 1: 5% NH4OH Removes Proteins/Zwitterions Analyte stays bound Load->Wash1 Wash2 Wash 2: 100% MeOH Removes Lipids/Neutrals Analyte stays bound (Ionic) Wash1->Wash2 Elute Elution: 2% Formic Acid in MeOH Protonates COOH -> Neutralizes Charge Breaks Ionic Bond Wash2->Elute LCMS LC-MS/MS Analysis Column: HSS T3 (Retains Polars) Monitor: 553.2 -> 234.1 Elute->LCMS

Caption: Step-by-step Mixed-Mode Anion Exchange (MAX) workflow for isolating polar acidic glucuronides from plasma.

Method Validation & Troubleshooting

Self-Validating the Protocol (Trustworthiness):

  • The "Post-Column Infusion" Test: To verify the removal of matrix effects (phospholipids), infuse the analyte post-column while injecting a blank plasma extract. A dip in the baseline indicates suppression. The MAX protocol typically eliminates this compared to protein precipitation.

  • Stability Check: Process a QC sample but inject it immediately. Process another and leave it in the autosampler for 24 hours. If the Parent/Glucuronide ratio changes, hydrolysis is occurring in the reconstitution solvent. Fix: Ensure reconstitution solvent is pH 4-5.

Common Pitfalls:

  • Low Recovery: Often caused by loading at acidic pH (pH < 3). The analyte must be ionized (pH > 5) to bind to the MAX sorbent.

  • Parent Drug Overestimation: Caused by insufficient chromatographic separation. The glucuronide converts to parent in the MS source. Ensure baseline resolution between peaks.

References

  • European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation.[5] (2011).[5] Link

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[5] (2018).[5] Link

  • Rezende, V. M., et al. "Sample Preparation and Extraction in Small Sample Volumes... Using Enalapril and Enalaprilat."[2][3][4][5][6][7][8][9][10][11][12][13] Journal of Analytical Methods in Chemistry, 2013. Link

  • Ma, H., et al. "Simultaneous Determination of Enalapril and Enalaprilat in Human Plasma by UPLC-MS/MS." Chinese Journal of Pharmaceuticals, 2018.[5] Link

  • Waters Corporation. "Oasis MAX Extraction Method for Acidic Drugs." Waters Application Notes. Link

Sources

Application Note: Structural Elucidation of Enalapril N-Glucuronide via High-Resolution Mass Spectrometry (HRMS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of Phase II conjugates, particularly N-glucuronides, represents a critical challenge in the bioanalysis of Angiotensin-Converting Enzyme (ACE) inhibitors. While the primary metabolic pathway of Enalapril is hydrolysis to the active diacid Enalaprilat, the formation of Enalapril N-Glucuronide (and the corresponding Enalaprilat N-Glucuronide) constitutes a minor metabolic route and a potential degradation impurity.[1][2]

This application note details a robust protocol for the identification and structural characterization of Enalapril N-Glucuronide using High-Resolution Mass Spectrometry (HRMS). Unlike standard triple-quadrupole methods which focus on quantitation, this workflow utilizes Quadrupole Time-of-Flight (Q-TOF) or Orbitrap technology to provide definitive elemental composition, isotopic fidelity, and fragmentation logic required to distinguish N-glucuronides from isobaric interferences and other conjugates.

Chemical Context & Metabolic Pathway[1][2][3][4][5][6]

Enalapril is a prodrug containing a secondary amine and an ethyl ester.[3] Its primary bioactivation involves hepatic de-esterification to Enalaprilat.[1][2][4] However, the secondary amine on the alanine backbone serves as a nucleophile for UDP-glucuronosyltransferases (UGTs), potentially leading to N-glucuronidation.

Critical Analytical Challenge: N-glucuronides of secondary amines can be chemically labile, particularly under acidic conditions, and are highly polar, leading to poor retention on standard C18 columns.

Figure 1: Enalapril Metabolic & Degradation Pathways

Enalapril_Metabolism Enalapril Enalapril (Prodrug) MW: 376.45 Enalaprilat Enalaprilat (Active Metabolite) MW: 348.40 Enalapril->Enalaprilat Hydrolysis (CES1) Enal_N_Gluc Enalapril N-Glucuronide MW: 552.57 Enalapril->Enal_N_Gluc UGT Conjugation (Minor/Impurity) Enalat_N_Gluc Enalaprilat N-Glucuronide MW: 524.52 Enalaprilat->Enalat_N_Gluc UGT Conjugation

Caption: Metabolic divergence of Enalapril showing the major hydrolysis pathway versus the minor N-glucuronidation pathways targeted in this protocol.

Experimental Protocol

Sample Preparation (Optimized for Labile Conjugates)

Objective: Maximize recovery of polar glucuronides while preventing in-source fragmentation or chemical hydrolysis.

  • Matrix: Human Plasma or Urine.[3][5]

  • Stabilization: Keep all samples at 4°C. Avoid strong acidification (pH < 3) which can accelerate N-glucuronide hydrolysis.

Protocol Steps:

  • Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL Eppendorf tube.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Note: The low concentration of formic acid aids ionization but is dilute enough to minimize hydrolysis during the short processing time.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Milli-Q water.

    • Reasoning: Diluting the organic content ensures better focusing on the LC column, preventing "breakthrough" of the polar glucuronide in the void volume.

Liquid Chromatography (LC) Conditions

Standard C18 columns often fail to retain polar glucuronides. We utilize a High-Strength Silica (HSS) T3 column or a Polar C18, designed to retain polar compounds in high-aqueous conditions.

ParameterSetting
System UHPLC (e.g., Vanquish or Acquity)
Column HSS T3 C18 (2.1 x 100 mm, 1.8 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Injection Vol 5 µL

Gradient Profile:

  • 0.0 min: 5% B (Hold for 1 min to retain glucuronides)

  • 1.0 - 10.0 min: Linear ramp to 95% B

  • 10.0 - 12.0 min: Hold 95% B (Wash)

  • 12.1 min: Re-equilibrate 5% B

High-Resolution Mass Spectrometry (HRMS) Settings

Objective: Acquire accurate mass data for precursor and fragment ions (MS/MS).

ParameterSetting
Ionization ESI Positive (+)
Spray Voltage 3.5 kV
Source Temp 350°C
Acquisition Mode Data Dependent Acquisition (DDA) or SWATH/MSE
Mass Range m/z 100 – 1000
Resolution > 30,000 FWHM (at m/z 400)
Collision Energy Stepped CE (15, 30, 45 eV) to capture diverse fragments

Data Analysis & Identification Logic

Exact Mass Verification

The first step in identification is matching the theoretical exact mass with the observed mass.

  • Enalapril Parent:

    
    [6][7]
    
  • Glucuronide Moiety Addition:

    
     (Glucuronic acid) 
    
    
    
    (Condensation) =
    
    
    Da.
  • Enalapril N-Glucuronide:

    
    
    

Acceptance Criteria: Mass error < 5 ppm.

MS/MS Fragmentation Pattern

Definitive identification requires observing specific diagnostic ions. N-glucuronides typically exhibit a neutral loss of the glucuronic acid moiety (-176 Da) or the formation of the glucuronidium ion (m/z 177) depending on the collision energy.

Diagnostic Ion (m/z)Origin / Structural Significance
553.2392 Precursor Ion

(Enalapril N-Glucuronide)
377.2071 [M+H - 176]^+ : Loss of glucuronic acid. This confirms the conjugate contains the intact Enalapril skeleton.
234.1125 Enalapril Backbone Fragment : Characteristic cleavage of the alanyl-proline bond. Presence confirms the core drug structure.
177.0394 Glucuronidium Ion : Often seen in ESI+ for glucuronides, though neutral loss is more common for N-glucuronides.
Distinguishing N-Glucuronide vs. O-Glucuronide

While Enalapril is an ester (blocking the carboxyl O-glucuronidation on that side), the free carboxyl group on the proline ring could theoretically O-glucuronidate.

  • Differentiation: N-glucuronides are often resistant to

    
    -glucuronidase hydrolysis compared to O-glucuronides.
    
  • Protocol Extension: Treat a replicate sample with

    
    -glucuronidase (E. coli or Helix pomatia). If the peak at m/z 553 remains largely intact after 1 hour of incubation while a control O-glucuronide degrades, it supports the N-glucuronide  assignment (linked to the secondary amine).
    

Analytical Workflow Diagram

HRMS_Workflow Sample Biological Sample (Plasma/Urine) Prep Cold Protein Precipitation (ACN + 0.1% FA) Sample->Prep LC UHPLC Separation HSS T3 Column (Polar Retention) Prep->LC Inject Supernatant MS_Source ESI Source (+) Soft Ionization LC->MS_Source QTOF HRMS Analyzer (Exact Mass < 5ppm) MS_Source->QTOF MSMS MS/MS Fragmentation (Diagnostic Ions) QTOF->MSMS DDA Trigger Data Data Processing Extracted Ion Chromatogram (XIC) m/z 553.2392 MSMS->Data Identify Fragments (377.2, 234.1)

Caption: Step-by-step HRMS analytical workflow from sample preparation to data processing.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][8] [Link]

  • Ohno, Y., et al. (2008). Drug Glucuronidation in Clinical Psychopharmacology. Current Drug Metabolism. Describes N-glucuronidation mechanisms relevant to secondary amines. [Link]

  • Grillo, M. P., et al. (2012). Mass Spectrometry in Drug Metabolism and Pharmacokinetics. Wiley.[9] Detailed fragmentation rules for glucuronides. [Link]

  • Enalapril Maleate Monograph. (2023). PubChem Database. National Center for Biotechnology Information. Source for exact mass and structural data. [Link]

Sources

Chromatographic Separation of Enalapril and its Glucuronide Metabolites: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Enalapril Metabolism

Enalapril is a cornerstone therapeutic agent in the management of hypertension and heart failure.[1] As a prodrug, it undergoes extensive in vivo hydrolysis to its pharmacologically active metabolite, enalaprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[2] The metabolic journey of enalapril, however, may not conclude with enalaprilat. Phase II metabolic pathways, such as glucuronidation, can further modify these molecules, impacting their pharmacokinetic profiles and clearance from the body. While enalaprilat N-glucuronide is not considered a major metabolite in humans, its characterization is crucial for a comprehensive understanding of the drug's disposition.[1] Furthermore, "Enalaprilat N-Glucuronide" has been identified as a potential impurity in the synthesis of enalapril, necessitating its accurate detection and quantification for quality control purposes.[1]

This technical guide provides a detailed protocol for the chromatographic separation and quantification of enalapril, its active metabolite enalaprilat, and a representative method for its N-glucuronide metabolite in human plasma. The methodologies presented herein are grounded in established principles of bioanalytical chemistry and are designed to provide researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.

Physicochemical Properties of Analytes

A nuanced understanding of the physicochemical properties of enalapril and its metabolites is paramount for the development of a selective and robust chromatographic method.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional GroupspKa
Enalapril C20H28N2O5376.45Ester, Carboxylic Acid, Secondary Amine3.0, 5.4
Enalaprilat C18H24N2O5348.40Two Carboxylic Acids, Secondary Amine-
Enalaprilat N-Glucuronide C24H32N2O11524.52Multiple Hydroxyls, Carboxylic Acids, Tertiary Amine-

The presence of ionizable functional groups necessitates careful control of the mobile phase pH to achieve optimal retention and peak shape. The addition of the highly polar glucuronic acid moiety to enalaprilat significantly increases its hydrophilicity, posing a challenge for retention on traditional reversed-phase columns.[3]

Experimental Workflow: A Step-by-Step Guide

The following sections detail a comprehensive protocol for the analysis of enalapril and its metabolites from human plasma, from sample collection to data acquisition.

Materials and Reagents
  • Standards: Enalapril maleate, Enalaprilat, and Enalaprilat N-Glucuronide reference standards (purity >98%).

  • Internal Standard (IS): A stable isotope-labeled analog of enalaprilat (e.g., Enalaprilat-d5) is recommended for LC-MS/MS analysis to compensate for matrix effects and variability in extraction.[2]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), ammonium acetate, and Tris-HCl buffer.

  • Consumables: Polypropylene tubes, 96-well plates, and solid-phase extraction (SPE) cartridges (e.g., mixed-mode, reverse-phase, and strong anion exchanger).[4]

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is the preferred analytical platform for its high sensitivity and selectivity.[2]

Table 1: Recommended LC-MS/MS Instrumentation and Conditions

ParameterRecommended SettingRationale
LC System UHPLC systemProvides higher resolution and faster analysis times.
Mass Spectrometer Triple quadrupole mass spectrometerEnables sensitive and selective quantification using Multiple Reaction Monitoring (MRM).[5]
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is well-suited for the ionization of polar and semi-polar molecules like enalapril and its metabolites.[5]
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <2 µm)Offers good retention for enalapril and enalaprilat.[5] For improved retention of the hydrophilic glucuronide, a polar-embedded or HILIC column could be explored.[3][6]
Mobile Phase A 0.1% Formic acid in waterProvides a proton source for efficient positive ionization and helps to control the ionization state of the analytes.[5]
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.[5]
Flow Rate 0.3 - 0.5 mL/minAppropriate for the column dimensions.
Gradient Elution A shallow gradient starting with a low percentage of organic phase is recommended to ensure the retention of the polar glucuronide metabolite and achieve separation from enalapril and enalaprilat.A gradient is necessary to elute compounds with a wide range of polarities.[5]
Injection Volume 2 - 10 µLShould be optimized to avoid column overloading.
Column Temperature 40 °CElevated temperatures can improve peak shape and reduce viscosity.[7]
Autosampler Temperature 4 °CTo maintain the stability of the processed samples.[7]

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized by direct infusion of the individual standards into the mass spectrometer.

Table 2: Representative MRM Transitions (to be optimized on the specific instrument)

CompoundPrecursor Ion [M+H]+Product Ion
Enalapril 377.2234.2[8]
Enalaprilat 349.1206.1[8]
Enalaprilat N-Glucuronide 525.5To be determined empirically
Enalaprilat-d5 (IS) 354.2211.2[2]
Sample Preparation: The Key to Robust Analysis

The choice of sample preparation technique is critical for removing interfering matrix components and ensuring the accuracy and precision of the analytical method. Two common approaches are protein precipitation and solid-phase extraction.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple but may result in a less clean extract compared to SPE.[7]

  • To 100 µL of plasma in a polypropylene tube, add 300 µL of ice-cold acetonitrile containing the internal standard.[5]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[5]

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.[5]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

PPT_Workflow Start Plasma Sample (100 µL) Add_IS_ACN Add 300 µL Acetonitrile with Internal Standard Start->Add_IS_ACN Vortex Vortex (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (Nitrogen, 40°C) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze SPE_Workflow Start Plasma Sample (200 µL) + IS + Formic Acid Load Load Sample onto Cartridge Start->Load Condition SPE Cartridge Conditioning (Methanol, then Water) Condition->Load Wash Wash with 0.1% Formic Acid in Water (200 µL) Load->Wash Elute Elute with 2% Ammonia in Methanol (2 x 200 µL) Wash->Elute Dry_Reconstitute Evaporate to Dryness and Reconstitute in 90:10 Water/Methanol Elute->Dry_Reconstitute Analyze LC-MS/MS Analysis Dry_Reconstitute->Analyze

Caption: Solid-Phase Extraction Workflow for Plasma Samples.

Indirect Analysis via Enzymatic Hydrolysis

For the quantification of total enalapril (free and glucuronidated), an indirect approach involving enzymatic hydrolysis can be employed. This method cleaves the glucuronide moiety, converting the metabolite back to the parent drug, which is then quantified. [9]

  • To a plasma or urine sample, add an appropriate buffer (e.g., acetate buffer, pH 4.0-4.5 for molluskan β-glucuronidase). [3]2. Add β-glucuronidase enzyme. The amount and source of the enzyme should be optimized for complete hydrolysis. 3. Incubate the mixture at a specified temperature (e.g., 37-60°C) for a duration sufficient for complete hydrolysis (e.g., 30 minutes to several hours). [4]4. Stop the reaction by adding a precipitating agent like acetonitrile.

  • Proceed with the sample preparation (PPT or SPE) and LC-MS/MS analysis as described above.

Method Validation: Ensuring Data Integrity

A rigorous validation of the bioanalytical method is essential to ensure the reliability of the generated data. The validation should be performed in accordance with the guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). [10][11] Table 3: Key Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to differentiate and quantify the analytes in the presence of other components in the sample. [10]No significant interfering peaks at the retention times of the analytes and IS in blank matrix samples.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. [10]A calibration curve with a correlation coefficient (r²) ≥ 0.99. The range should cover the expected concentrations in the study samples.
Accuracy The closeness of the determined value to the true value. [10]The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision (Intra- and Inter-day) The closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. [10]The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. [3]Analyte concentrations should be within ±15% of the nominal concentrations.

Conclusion

The successful chromatographic separation and quantification of enalapril and its glucuronide metabolites are contingent upon a well-designed analytical method. This guide has provided a comprehensive framework, encompassing sample preparation, chromatographic conditions, and method validation, to aid researchers in this endeavor. The presented protocols, based on established scientific principles and literature, offer a solid starting point for the development of robust and reliable bioanalytical methods for pharmacokinetic and drug metabolism studies of enalapril.

References

  • Trontelj, J., Bogataj, M., & Mrhar, A. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development. InTech. Available from: [Link]

  • Gomes, N., Meredith, C., et al. (n.d.). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Available from: [Link]

  • Guillarme, D., & Veuthey, J. L. (2016). Separation of substrates and closely related glucuronide metabolites using various chromatographic modes. Journal of Chromatography A, 1467, 217-226. Available from: [Link]

  • Sisenwine, S. F., Tio, C. O., & Ruelius, H. W. (2006). Preparative HPLC for the Facile Isolation of Drug Glucuronide Conjugates from Crude Extracts of Urine. Drug Metabolism and Disposition, 11(5), 521-525. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available from: [Link]

  • American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. myADLM. Available from: [Link]

  • Kang, M. S., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology, 42(1), 1-10. Available from: [Link]

  • Restek. (2025). Considerations When Performing Enzyme Hydrolysis for Drugs of Abuse Analysis by LC-MS/MS. Restek Resource Hub. Available from: [Link]

  • Das, A., et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Bioanalysis, 9(3), 245-257. Available from: [Link]

  • Al-Ghanana, M., et al. (2017). A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers. Journal of Analytical Methods in Chemistry, 2017, 8562383. Available from: [Link]

  • Rapolu, R., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 10(2), 1-7. Available from: [Link]

  • Kumar, P. S., & Ramulu, K. (2018). Analytical method development and validation of stability indicating rp-hplc method for assay. International Journal of Pharmaceutical and Biological Sciences, 8(3), 735-743. Available from: [Link]

  • Thongnopnua, P., & Poeaknapo, C. (2005). High-performance liquid chromatographic determination of enalapril in human plasma by enzyme kinetic analytical method. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 763-769. Available from: [Link]

Sources

Application Note: Strategic Utilization of Enalapril N-Glucuronide in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing Enalapril N-Glucuronide as a reference standard in the context of Metabolites in Safety Testing (MIST). While Enalapril is primarily hydrolyzed to its active metabolite Enalaprilat, the direct glucuronidation of the parent prodrug (Enalapril) or its active form represents a critical pathway for clearance and potential impurity formation.[1]

Accurate characterization of Enalapril N-Glucuronide is essential for:

  • Regulatory Compliance: Meeting FDA/EMA MIST guidelines for characterizing metabolites >10% of total drug exposure.

  • Stability Indicating Assays: Distinguishing between oxidative degradation and conjugative metabolism.

  • Impurity Profiling: Quantifying synthetic byproducts in bulk drug substances.

Metabolic Context & Regulatory Framework[2][3]

The MIST Directive

The FDA Guidance for Industry on Safety Testing of Drug Metabolites (MIST) mandates that human metabolites present at disproportionately higher levels than in animal toxicological species must be evaluated for safety.

Enalapril Metabolic Pathway

Enalapril is an ester prodrug.[2][3][4] Its primary bioactivation occurs via hepatic carboxylesterases (CES1) to form Enalaprilat .[1] However, secondary pathways involve phase II conjugation.

  • Pathway A (Bioactivation): Enalapril

    
     Enalaprilat (Hydrolysis).[1][3]
    
  • Pathway B (Conjugation): Enalapril

    
     Enalapril N-Glucuronide.
    
  • Pathway C (Cyclization): Formation of Diketopiperazine derivatives (DKP).

The Enalapril N-Glucuronide standard allows researchers to decouple Pathway B from Pathway C, which often co-elute in generic HPLC methods due to similar polarity shifts.

EnalaprilMetabolism Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis (CES1) Enal_N_Gluc Enalapril N-Glucuronide (Target Analyte) Enalapril->Enal_N_Gluc UGT Conjugation DKP Diketopiperazine (Cyclization Impurity) Enalapril->DKP Cyclization Enalaprilat\nGlucuronide Enalaprilat Glucuronide Enalaprilat->Enalaprilat\nGlucuronide Secondary Conjugation

Figure 1: Metabolic fate of Enalapril.[1] The red path highlights the direct N-glucuronidation of the parent compound, the focus of this protocol.

Reference Standard Characterization & Handling

Compound: Enalapril N-Glucuronide Chemical Nature: Conjugate of Enalapril with


-D-glucuronic acid at the secondary amine (alanine nitrogen).
Stability Warning (Critical)

N-Glucuronides are generally more stable than O-acyl glucuronides regarding acyl migration, but they remain susceptible to hydrolysis under specific pH conditions and enzymatic activity.

  • Hygroscopicity: Highly hygroscopic. Weighing must be performed in a humidity-controlled glove box or using an anti-static gun.

  • Thermal Instability: Store at -20°C .

  • Enzymatic Hydrolysis: Biological matrices (plasma/urine) contain

    
    -glucuronidases that can revert the standard back to Enalapril, leading to false negatives  for the metabolite and false positives  for the parent.
    
Reconstitution Protocol
  • Equilibration: Allow the vial to reach room temperature (20-25°C) inside a desiccator before opening to prevent condensation.

  • Solvent: Dissolve in 50:50 Acetonitrile:Water (v/v) . Avoid pure methanol as it can induce transesterification over long storage.

  • Sonication: Sonicate for 30 seconds max. Prolonged sonication generates heat which degrades the glucuronide.

Analytical Application: LC-MS/MS Quantification

This protocol is designed to separate the polar glucuronide from the parent drug and the active metabolite.

Sample Preparation (Solid Phase Extraction)

Objective: Isolate the glucuronide while removing plasma proteins and preventing bench-top hydrolysis.

Reagents:

  • Inhibitor Cocktail: 1M Saccharolactone (to inhibit

    
    -glucuronidase).
    
  • Acidification Buffer: 2% Formic Acid in water.

Step-by-Step Protocol:

  • Collection: Collect blood into K2EDTA tubes containing Saccharolactone (final conc. 5-10 mM).

  • Plasma Separation: Centrifuge at 2000 x g for 10 min at 4°C.

  • Loading: Mix 200 µL Plasma with 200 µL Acidification Buffer.

  • SPE Cartridge: Use a polymeric weak anion exchange (WAX) cartridge (e.g., Oasis WAX or equivalent) to retain the carboxylic acid moieties.

    • Condition: 1 mL MeOH, then 1 mL Water.[5]

    • Load: Prepared sample.[6][2][4][5][7][8]

    • Wash 1: 2% Formic Acid (removes neutrals/bases).

    • Wash 2: Methanol (removes hydrophobic parents). Note: Glucuronides are polar; ensure this wash does not elute your target. Test wash volume.

    • Elute: 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate under Nitrogen at 35°C (Do not exceed 40°C). Reconstitute in Mobile Phase A.

LC-MS/MS Parameters

Chromatography:

  • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.8 µm.

    • Why? Standard C18 may not retain the polar glucuronide sufficiently. Polar embedded phases prevent "dewetting" in high aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4][9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.050.4Initial equilibration (High Aqueous)
1.050.4Load/Desalt
6.0950.4Elution of Parent/Metabolites
7.5950.4Wash
7.650.4Return to initial
10.050.4Re-equilibration

Mass Spectrometry (MRM Mode):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
Enalapril 377.2234.125Loss of ethyl ester side chain
Enalaprilat 349.2206.128Active metabolite confirmation
Enalapril N-Gluc 553.2 377.2 20 Neutral loss of Glucuronide (-176 Da)
Enalapril N-Gluc 553.2 234.1 35 Fragment to core structure (Qualifier)

Validation & Troubleshooting

Matrix Effects & Ion Suppression

Glucuronides elute early, often in the "suppression zone" where salts and phospholipids elute.

  • Test: Post-column infusion of the Enalapril N-Glucuronide standard while injecting a blank plasma extract.

  • Solution: If suppression is observed at the glucuronide retention time, divert the first 1.0 min of flow to waste or use a divert valve.

Back-Conversion Monitoring

To prove your quantification is accurate, you must verify that Enalapril N-Glucuronide is not converting back to Enalapril during the run.

  • Protocol: Inject a high-concentration standard of Enalapril N-Glucuronide (1000 ng/mL). Monitor the MRM channel for Enalapril (377.2 -> 234.1).

  • Acceptance: The Enalapril peak should be < 0.5% of the glucuronide peak area. If higher, lower the source temperature or reduce the acidity of the mobile phase.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Stabilize Stabilization (+Saccharolactone, 4°C) Sample->Stabilize Prevent Hydrolysis Extract SPE Extraction (WAX Cartridge) Stabilize->Extract Remove Proteins LC LC Separation (Polar Embedded C18) Extract->LC Retain Polar Metabolites MS MS/MS Detection (MRM: 553.2 -> 377.2) LC->MS Quantify

Figure 2: Analytical workflow ensuring stability of the glucuronide conjugate.

References

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. U.S. Food and Drug Administration.[10][11] [Link]

  • Ghosh, C., et al. (2012). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Bioanalysis. [Link]

  • Regan, S., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. [Link]

Sources

Cell-based assays to investigate Enalapril N-Glucuronide transport

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Investigation of Enalapril N-Glucuronide Transport using Cell-Based Assays

Executive Summary & Scientific Rationale

While Enalapril is primarily hydrolyzed to its active metabolite Enalaprilat and excreted renally, the investigation of its conjugated metabolites—specifically Enalapril N-Glucuronide —is critical for comprehensive ADME characterization and regulatory submission (FDA/EMA M3(R2) guidance).

Although N-glucuronidation is often considered a minor pathway for Enalapril in humans compared to hydrolysis, glucuronide conjugates are hydrophilic anions that rely heavily on membrane transporters for cellular egress. Accumulation of such conjugates due to transporter inhibition (DDI) or genetic polymorphism can lead to "victim" drug scenarios or potential hepatotoxicity.

This guide details the methodology to identify the specific Solute Carrier (SLC) uptake transporters and ATP-Binding Cassette (ABC) efflux transporters responsible for the disposition of Enalapril N-Glucuronide.

Key Transporter Candidates:

  • Hepatic Uptake: OATP1B1 (SLCO1B1), OATP1B3 (SLCO1B3).[1]

  • Renal Uptake: OAT3 (SLC22A8).

  • Efflux (Biliary/Renal): MRP2 (ABCC2), MRP4 (ABCC4), and BCRP (ABCG2).[2]

Biological Transport Pathway (Visualization)

The following diagram illustrates the theoretical transport network for Enalapril and its glucuronide conjugate.

Enalapril_Transport cluster_liver Liver Disposition Blood Systemic Circulation (Blood) Hepatocyte Hepatocyte (Intracellular Space) Blood->Hepatocyte OATP1B1/1B3 (Uptake) Urine Renal Lumen (Urine) Blood->Urine Glomerular Filtration Blood->Urine OAT3 (Uptake) -> MRP2/4 (Efflux) Hepatocyte->Blood MRP3 / MRP4 (Basolateral Efflux) Bile Bile Canaliculus Hepatocyte->Bile MRP2 / BCRP (Efflux) Enal_Glu Enalapril N-Glucuronide Hepatocyte->Enal_Glu UGT Enzymes (Conjugation) Enalapril Enalapril

Caption: Putative transport vector map for Enalapril N-Glucuronide involving hepatic uptake (OATP), metabolism (UGT), and efflux (MRP/BCRP).

Experimental Protocol A: SLC Uptake Assays

Objective: To determine if Enalapril N-Glucuronide is a substrate for hepatic (OATP1B1/1B3) or renal (OAT1/3) uptake transporters. System: HEK293 or CHO cells transiently or stably overexpressing the transporter of interest vs. Mock-transfected cells.

Materials
  • Test Compound: Enalapril N-Glucuronide (Synthesized standard, >95% purity).

  • Cell Lines: HEK293-OATP1B1, HEK293-OATP1B3, HEK293-OAT3, HEK293-Mock.

  • Buffer: Krebs-Henseleit Buffer (KHB) or HBSS, pH 7.4.

  • Lysis Buffer: 0.1 N NaOH or 1% Triton X-100.

  • Analysis: LC-MS/MS.

Step-by-Step Methodology
  • Seeding:

    • Seed cells at

      
       cells/well in poly-D-lysine coated 24-well plates.
      
    • Culture for 48–72 hours until >90% confluence. Induce expression with Sodium Butyrate (5 mM) 24h prior if using inducible systems.

  • Equilibration:

    • Aspirate culture medium.

    • Wash cells

      
       with pre-warmed (
      
      
      
      C) uptake buffer.
    • Incubate with uptake buffer for 10 minutes to stabilize metabolism.

  • Transport Initiation:

    • Prepare dosing solution: Enalapril N-Glucuronide (e.g., 1 µM and 10 µM) in uptake buffer.

    • Control: Include a specific inhibitor for validation (e.g., Rifampin for OATPs, Probenecid for OATs).

    • Add 250 µL of dosing solution to wells.

    • Incubate at

      
      C for strictly defined timepoints (e.g., 1, 3, 5 min). Note: Initial rate conditions are critical; usually <5 min.
      
  • Termination:

    • Aspirate dosing solution rapidly.

    • Wash cells

      
       with ice-cold  PBS containing 1% BSA (to remove non-specific binding) followed by plain ice-cold PBS.
      
  • Lysis & Extraction:

    • Add 200 µL Lysis Buffer. Shake for 20 min.

    • Neutralize (if using NaOH) and add Internal Standard (IS).

    • Centrifuge and collect supernatant for LC-MS/MS.[3]

  • Data Calculation:

    • Normalize uptake to total protein content (pmol/mg protein).

    • Calculate Net Uptake Ratio :

      
      
      
    • A ratio

      
       generally indicates active transport.
      

Experimental Protocol B: Vesicular Transport Assays (Efflux)

Objective: To identify ABC transporters (MRP2, MRP4, BCRP) responsible for pumping the glucuronide out of the cell. Scientific Logic: Glucuronides are formed intracellularly. Using "inside-out" membrane vesicles allows direct access to the transporter's binding site on the cytosolic side.

Materials
  • Membrane Vesicles: Sf9 or HEK293 vesicles overexpressing MRP2, MRP4, or BCRP (Control: wild-type vesicles).

  • Reaction Mix: ATP (4 mM) vs. AMP (4 mM) as a negative control.

  • Regenerating System: Creatine phosphate/Creatine kinase (to maintain ATP levels).

Step-by-Step Methodology
  • Preparation:

    • Thaw vesicles rapidly at

      
      C. Keep on ice until use.
      
    • Pass vesicles through a 27-gauge needle (5-10 times) to reduce aggregation.

  • Reaction Setup (96-well plate):

    • Group A (Active): Buffer + Vesicles + ATP + Test Compound.

    • Group B (Passive): Buffer + Vesicles + AMP + Test Compound.

    • Substrate Concentration: Screen at 1 µM and 10 µM initially.

  • Incubation:

    • Pre-incubate vesicles/buffer for 5 min at

      
      C.
      
    • Start reaction by adding ATP/AMP solution.

    • Incubate for 2–10 minutes (determined by linearity pilot study).

  • Filtration (The "Rapid Filtration" Technique):

    • Use glass fiber filter plates (e.g., Millipore MultiScreen).

    • Stop reaction by adding 200 µL ice-cold stop buffer.

    • Immediately transfer to filter plate and apply vacuum.

    • Wash filters

      
       with ice-cold buffer.
      
  • Quantification:

    • Elute the compound from the filter or dissolve the filter in scintillation cocktail/solvent.

    • Analyze via LC-MS/MS.[3][4]

  • Data Analysis:

    • Calculate ATP-Dependent Uptake :

      
      
      
    • Determine

      
       and 
      
      
      
      if net uptake is significant.

Data Presentation & Interpretation

Table 1: Expected Transporter Phenotypes
TransporterLocationRole in Enalapril-Glu DispositionPositive Control SubstrateSpecific Inhibitor
OATP1B1 Liver (Basolateral)Hepatic Uptake from BloodEstradiol-17

-glucuronide
Rifampin / Cyclosporin A
OAT3 Kidney (Basolateral)Renal Uptake from BloodEstrone-3-sulfateProbenecid
MRP2 Liver (Canalicular)Excretion into BileEstradiol-17

-glucuronide
MK-571 (Non-specific)
MRP4 Kidney (Apical)Excretion into UrineFolic Acid / cGMPCeefourin-1
Workflow Visualization

Assay_Workflow Start Start: Enalapril N-Glucuronide Screen Tier 1: Single Conc. Screen (1 µM) (OATP1B1, OATP1B3, OAT3, MRP2, MRP4) Start->Screen Decision Net Ratio > 2.0? Screen->Decision Kinetics Tier 2: Kinetic Analysis (Determine Km, Vmax) Decision->Kinetics Yes Stop Non-Substrate Decision->Stop No Inhibition Tier 3: Inhibition Assay (IC50 vs Probe Substrates) Kinetics->Inhibition Report DDI Risk Assessment Inhibition->Report

Caption: Decision tree for characterizing transporter interactions, moving from screening to kinetic profiling.

References

  • Pang, K. S., et al. (1998). "Role of Multidrug Resistance–Associated Protein 4 in the Basolateral Efflux of Hepatically Derived Enalaprilat." Journal of Pharmacology and Experimental Therapeutics.

  • Chu, X., et al. (2020). "Completing the Enalaprilat Excretion Pathway—Renal Handling by the Proximal Tubule." Pharmaceutics.[5]

  • Niemi, M. (2007). "Role of OATP transporters in the disposition of drugs."[6] Pharmacogenomics. (Contextualizing OATP1B1 relevance to Enalapril).

  • Järvinen, E. (2019). "Human Efflux Transporters in Drug Disposition: In Vitro Transport of Glucuronide Metabolites."[2] University of Helsinki, Faculty of Pharmacy.

  • BenchChem Technical Support. "In Vitro Formation of Enalaprilat N-Glucuronide: A Technical Guide." (Methodological reference for metabolite handling).

Sources

Troubleshooting & Optimization

Overcoming low signal intensity of Enalapril N-Glucuronide in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Enalapril N-Glucuronide Analysis in LC-MS/MS

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Low Signal Intensity for Enalapril N-Glucuronide Last Updated: March 8, 2026

Executive Summary

Analyzing Enalapril N-Glucuronide presents a distinct set of challenges compared to its parent compounds (Enalapril and Enalaprilat).[1] While the parent drugs are stable and ionize well in positive ESI, the N-glucuronide conjugate is highly polar and thermally labile.

The "low signal" you are experiencing is likely not due to a lack of ionization, but rather In-Source Fragmentation (ISF) , where the glucuronide moiety cleaves before the first quadrupole (Q1), or chromatographic co-elution leading to ion suppression.

This guide provides a self-validating troubleshooting workflow to recover sensitivity.

Module 1: The "Ghost Peak" Phenomenon (In-Source Fragmentation)

The Problem: You observe low intensity for the Enalapril N-Glucuronide transition, but you might see an unexpectedly high signal for Enalapril (parent) at the retention time where the Glucuronide should be.

The Mechanism: N-Glucuronides are susceptible to thermal degradation in the electrospray source. High temperatures or aggressive Declustering Potentials (DP) break the N-C bond connecting the glucuronic acid to the secondary amine of Enalapril. The mass spectrometer then detects the remaining fragment (Enalapril) instead of the intact Glucuronide.

Diagnostic Experiment:

  • Inject a pure standard of Enalapril N-Glucuronide (solvent only, no matrix).

  • Monitor two channels:

    • Channel A: Glucuronide Transition (e.g., m/z 553 → 234)

    • Channel B: Parent Enalapril Transition (e.g., m/z 377 → 234)[2][3][4]

  • Result: If you see a peak in Channel B at the Glucuronide's retention time, you have significant ISF.

Optimization Protocol:

ParameterStandard Setting (Parent)Optimized for N-GlucuronideRationale
Source Temp (TEM) 500°C - 600°C300°C - 400°C Reduce thermal energy to prevent N-C bond cleavage.
Declustering Potential (DP) 60-80 V10-30 V Lower voltage reduces collision energy in the high-pressure region.
Curtain Gas (CUR) 20-30 psi35-45 psi Higher flow aids desolvation at lower temperatures.

Visualizing the Mechanism:

ISF_Mechanism cluster_source ESI Source (High Energy) Node1 Enalapril N-Glucuronide [M+H]+ m/z 553 Node2 Thermal/Voltage Stress Node1->Node2 Q1 Quadrupole 1 (Mass Filter) Node1->Q1 Intact Ion (Target Signal) Node3 Loss of Glucuronic Acid (-176 Da) Node2->Node3 ISF Node4 Enalapril Ion [M+H]+ m/z 377 Node3->Node4 Node4->Q1 Enters Q1 (False Parent Signal)

Caption: In-Source Fragmentation (ISF) mechanism converting Glucuronide to Parent before detection.

Module 2: Chromatographic Retention & Separation

The Problem: Enalapril N-Glucuronide is significantly more polar than Enalapril. On a standard C18 column, it may elute in the void volume (t0) , where un-retained salts and matrix components cause massive ion suppression (signal loss).

The Solution: You must retain the Glucuronide beyond the void volume and separate it from the parent to prevent "crosstalk" from ISF.

Recommended Column Chemistries:

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Best for: Maximum retention of polar glucuronides.

    • Phase: Silica or Amide.

    • Mobile Phase: High Organic (Acetonitrile) start, gradient to Aqueous.

    • Advantage:[1][2][3][5][6][7] High organic content boosts ESI desolvation efficiency (2-5x signal gain).

  • Polar-Embedded C18 (e.g., Waters T3, Phenomenex Kinetex Biphenyl):

    • Best for: Mixed analysis of Parent + Metabolite.[8]

    • Protocol: Start with 100% Aqueous (0% Organic) for 1.0 min to trap the Glucuronide, then ramp.

    • Note: Standard C18 chains often "collapse" at 100% water; use "AQ" compatible columns.

Mobile Phase pH:

  • Acidic (Formic Acid 0.1%): Standard.[4][6] Good for positive mode, but N-glucuronides can be acid-labile over long runs.

  • Buffered (Ammonium Acetate pH 4.5): Better peak shape. The slightly higher pH ensures the carboxylic acid on the glucuronide is ionized (negative mode) or neutral (positive mode retention), improving stability.

Module 3: Troubleshooting FAQ

Q1: I optimized the source, but the signal is still split between Na+ and K+ adducts. How do I fix this?

  • Answer: Glucuronides are "sodium sponges."

    • Fix 1: Add Ammonium Acetate (2-5 mM) to your mobile phase. Ammonium ions (

      
      ) outcompete Sodium (
      
      
      
      ) and Potassium (
      
      
      ), forcing the formation of
      
      
      or
      
      
      , consolidating the signal into a single species.
    • Fix 2: Use plasticware instead of glassware for solvent preparation to reduce sodium leaching.

Q2: My calibration curve is non-linear at high concentrations.

  • Answer: This is typical of saturation or ISF. If the Glucuronide converts to the parent in the source, the response factor changes.[9]

    • Check: Plot the ratio of the Glucuronide Peak Area to the Internal Standard Peak Area.

    • Action: Ensure your Internal Standard is a stable isotope-labeled Glucuronide (e.g., Enalapril-Glucuronide-d5). Using Enalapril-d5 as an IS for the Glucuronide is not recommended because they have different ISF rates and matrix effects.

Q3: The peak disappears after the sample sits in the autosampler.

  • Answer: N-Glucuronides can hydrolyze back to the parent amine or undergo rearrangement in solution.

    • Stability Fix: Keep the autosampler at 4°C . Acidify samples slightly (pH 3-4) immediately after extraction, as N-glucuronides are generally more stable at slightly acidic pH compared to alkaline pH (unlike acyl glucuronides). Avoid methanol in reconstitution if rearrangement is suspected; use Acetonitrile/Water.

Module 4: Validated Workflow Diagram

Follow this logic path to identify the root cause of low intensity.

Troubleshooting_Workflow Start Start: Low Signal for Enalapril N-Glucuronide Check_ISF Step 1: Check In-Source Fragmentation (Inject Pure Standard) Start->Check_ISF Decision_ISF Is Parent Peak Visible? Check_ISF->Decision_ISF Fix_Source Action: Lower Source Temp Reduce Declustering Potential Decision_ISF->Fix_Source Yes Check_RT Step 2: Check Retention Time (Is k' < 1?) Decision_ISF->Check_RT No Fix_Source->Check_RT Decision_RT Eluting in Void? Check_RT->Decision_RT Fix_Column Action: Switch to HILIC or High-Aqueous C18 Start Decision_RT->Fix_Column Yes Check_Adducts Step 3: Check Mass Spectrum (Full Scan Q1) Decision_RT->Check_Adducts No Fix_Column->Check_Adducts Decision_Adducts Na+/K+ Adducts Dominant? Check_Adducts->Decision_Adducts Fix_MobilePhase Action: Add 2mM Ammonium Acetate to Mobile Phase Decision_Adducts->Fix_MobilePhase Yes Success Signal Recovered Decision_Adducts->Success No Fix_MobilePhase->Success

Caption: Step-by-step troubleshooting logic for recovering Glucuronide signal intensity.

References

  • Determination of Enalapril and Enalaprilat in Human Plasma. Source: OMICS International. Context: Establishes baseline ESI+ parameters for the parent drug, highlighting the stability of the precursor ion which contrasts with the instability of the glucuronide. URL:[Link][1][6]

  • Cone voltage induced in-source dissociation of glucuronides. Source: ResearchGate / Rapid Communications in Mass Spectrometry. Context: Authoritative mechanism explaining why glucuronides (N- and O-) fragment in the source and how lowering cone voltage recovers sensitivity.[10] URL:[Link]

  • Stability of Enalapril Maleate and Degradation Products. Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis. Context: Details the degradation pathways (hydrolysis to Enalaprilat, cyclization to DKP) which must be distinguished from metabolic glucuronidation. URL:[Link]

Sources

Technical Support Center: Matrix Effects in Enalapril N-Glucuronide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your LC-MS/MS data for Enalapril N-Glucuronide is showing inconsistencies—poor reproducibility, non-linear calibration curves, or retention time shifts.

While Enalapril is a well-characterized prodrug, its conjugated metabolite, Enalapril N-Glucuronide , presents a distinct set of bioanalytical challenges. Unlike the stable parent drug, this N-glucuronide is susceptible to two primary "matrix" interferences:

  • Classical Ion Suppression: Caused by co-eluting phospholipids or endogenous salts.

  • In-Source Fragmentation (ISF): A "phantom" matrix effect where the metabolite reverts to the parent drug inside the ion source, causing quantitation errors for both analytes.

This guide moves beyond basic troubleshooting to address the mechanistic causes of these failures.

Module 1: The "Phantom" Matrix Effect (In-Source Fragmentation)

User Question: I am detecting Enalapril in my blank matrix samples, or my Enalapril concentrations seem artificially high when the Glucuronide is present. Is this carryover?

Scientist’s Diagnosis: It is likely not carryover , but In-Source Fragmentation (ISF) . N-glucuronides are thermally labile. Under high desolvation temperatures or aggressive cone voltages, the glucuronic acid moiety (176 Da) can cleave before the ion enters the mass analyzer.

If Enalapril N-Glucuronide co-elutes with Enalapril, the mass spectrometer will detect the fragmented metabolite as the parent drug. This is often mistaken for matrix enhancement of the parent.

The Mechanism of Failure

ISF_Mechanism cluster_0 HPLC Column cluster_1 ESI Source (High Temp/Voltage) cluster_2 MS Detector (Q1) Enalapril_Gluc Enalapril N-Glucuronide (Eluting at 2.5 min) Ionization Ionization Process Enalapril_Gluc->Ionization Enalapril_Parent Enalapril Parent (Eluting at 2.5 min) Enalapril_Parent->Ionization Frag Loss of Glucuronic Acid (-176 Da) Ionization->Frag Thermal Stress Detect_Parent Detected as Parent (m/z 377) Ionization->Detect_Parent Intact Parent Frag->Detect_Parent False Positive

Figure 1: Mechanism of In-Source Fragmentation (ISF) leading to false quantification.

Protocol: Verifying and Fixing ISF
  • Injection Test: Inject a pure standard of Enalapril N-Glucuronide (neat solution, no matrix).

  • Monitor Channels: Monitor the MRM transition for the Parent (Enalapril).

  • Calculate % ISF:

    
    
    (Note: Adjust for molar response factors if known, otherwise use raw area for qualitative assessment).
    
  • The Fix:

    • Chromatography is King: You must chromatographically separate the Glucuronide from the Parent. If they do not co-elute, the fragmentation will occur at a different retention time and will not interfere with the parent quantification.

    • Source Optimization: Lower the Desolvation Temperature and Cone Voltage/Declustering Potential.

Module 2: Diagnosing Classical Matrix Effects

User Question: My internal standard response varies wildly between patient samples, and my sensitivity drops in urine samples compared to water. How do I visualize this?

Scientist’s Diagnosis: You are experiencing Ion Suppression caused by endogenous components (likely phospholipids in plasma or salts/urea in urine) competing for charge in the ESI droplet.

The Gold Standard Diagnostic: Post-Column Infusion[1]

Do not rely solely on Matrix Factor calculations (Matuszewski method) during development. You need to see where the suppression happens to optimize your gradient.

PostColumnInfusion Pump LC Pump (Gradient Run) Injector Injector (Inject Blank Matrix) Pump->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (Infusing Analyte Constant Flow) Syringe->Tee MS Mass Spectrometer (Monitor Analyte MRM) Tee->MS Data Result: Dip in baseline = Suppression Peak in baseline = Enhancement MS->Data

Figure 2: Setup for Post-Column Infusion to visualize matrix suppression zones.

Step-by-Step Protocol
  • Setup: Connect a syringe pump to the LC flow via a T-piece between the column and the MS source.

  • Infusate: Fill the syringe with Enalapril N-Glucuronide (and IS) at a concentration that gives a steady signal intensity of ~1.0e5 to 1.0e6 cps.

  • Flow: Set syringe flow to 10-20 µL/min (ensure it is <10% of total LC flow).

  • Injection: Inject a Blank Matrix Extract (processed exactly like your samples: SPE or PPT).

  • Analysis: The baseline should be flat.

    • Dip: Ion suppression zone.

    • Hump: Ion enhancement zone.

  • Action: Adjust your LC gradient so your analyte elutes outside these zones.

Module 3: Optimization & Troubleshooting Guide

User Question: Protein precipitation (PPT) is fast, but my matrix effects are high. Should I switch to Solid Phase Extraction (SPE)?

Scientist’s Diagnosis: For Enalapril N-Glucuronide, PPT is often insufficient because it fails to remove phospholipids, which are major suppressors in positive ESI mode. Enalapril is amphoteric (contains both amine and carboxylic acid), making Mixed-Mode SPE the superior choice.

Comparison of Sample Prep Strategies
FeatureProtein Precipitation (PPT)Mixed-Mode Anion Exchange (MAX) SPE
Phospholipid Removal Poor (< 20% removal)Excellent (> 95% removal)
Process Cleanliness "Dirty" (High noise)"Clean" (High S/N)
Analyte Recovery High but variableConsistent
Throughput HighMedium
Recommendation Avoid for low-level quantitationRecommended (utilize the carboxylic acid moiety)
Recommended SPE Protocol (MAX Cartridge)
  • Condition: Methanol followed by Water.[1]

  • Load: Plasma/Urine (diluted with 5% NH₄OH to ionize the acid, pH > 8).

    • Why? At basic pH, Enalapril and its Glucuronide are negatively charged (carboxylate).

  • Wash 1: 5% NH₄OH in Water (removes proteins/neutrals).

  • Wash 2: Methanol (removes hydrophobic interferences/phospholipids while analyte stays bound by charge).

  • Elute: 2% Formic Acid in Methanol.

    • Why? Acidifies the analyte, neutralizing the charge and breaking the ionic interaction with the sorbent.

Frequently Asked Questions (FAQ)

Q1: Can I use a Deuterated Internal Standard (SIL-IS) to fix matrix effects? A: Yes and No. A stable isotope labeled (SIL) IS (e.g., Enalapril-d5) will correct for ionization efficiency changes because it co-elutes perfectly. However, it cannot correct for In-Source Fragmentation (ISF) if the parent and metabolite are not separated, nor can it prevent loss of sensitivity (LOD/LOQ) if the suppression is severe.

Q2: My Enalapril N-Glucuronide peak splits into two. Why? A: This is likely mutarotation or acyl migration (if it were an acyl glucuronide), but for N-glucuronides, check your pH. N-glucuronides can be unstable in acidic mobile phases over long runs. Ensure your autosampler is cooled (4°C) and limit the time samples sit in the rack.

Q3: What mobile phase modifiers should I use? A: Use Formic Acid (0.1%) . Avoid Trifluoroacetic Acid (TFA) as it causes severe ion suppression in negative mode and pairs strongly in positive mode, reducing sensitivity. Ammonium Formate (2-10 mM) is acceptable if pH buffering is needed.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Furlong, M. T., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides. Bioanalysis.

Sources

Technical Support Center: Troubleshooting & Optimizing Chromatographic Peak Shape for Enalapril N-Glucuronide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Enalapril N-Glucuronide .

Enalapril N-Glucuronide is a highly polar, amphoteric Phase II metabolite. Its complex molecular architecture—featuring a hydrophilic glucuronic acid moiety, multiple ionizable carboxylic acids, and a basic nitrogen center—makes it uniquely susceptible to poor retention, severe peak tailing, and peak splitting in reversed-phase liquid chromatography (RPLC) and LC-MS/MS workflows.

Diagnostic Workflow

Before adjusting your instrument parameters, use the diagnostic logic tree below to isolate the root cause of your peak shape deformity.

G Start Peak Shape Issue: Enalapril N-Glucuronide Decision Identify Peak Deformity Start->Decision Tailing Peak Tailing (Asymmetry > 1.2) Decision->Tailing Splitting Peak Splitting / Breakthrough Decision->Splitting Cause1 Secondary Silanol Interactions Tailing->Cause1 Cause2 Sample Solvent Mismatch Splitting->Cause2 Action1 Lower pH to 2.5-3.0 Use End-capped Column Cause1->Action1 Action2 Dilute Sample in 100% Aqueous Buffer Cause2->Action2

Diagnostic workflow for resolving Enalapril N-Glucuronide peak shape anomalies.

Mechanistic Troubleshooting & FAQs

Q1: My Enalapril N-Glucuronide peak is splitting, or I am seeing early "breakthrough" peaks near the void volume. What is causing this? Expertise & Causality: This is a classic symptom of sample solvent mismatch, which is severely exacerbated when analyzing highly polar glucuronides. If your sample is dissolved in a solvent with a higher elution strength (e.g., >10% methanol or acetonitrile) than your initial mobile phase, the injection solvent acts as a localized mobile phase. The polar glucuronide travels rapidly through the column bed before it has a chance to partition into the stationary phase, resulting in split or breakthrough peaks[1]. Solution: You must dilute or reconstitute the sample in a 100% aqueous mobile phase. Furthermore, ensure the starting gradient is highly aqueous and allow sufficient column equilibration time[2].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 1.5). How can I correct this? Expertise & Causality: Peak tailing for enalapril and its basic metabolites is predominantly driven by secondary electrostatic interactions. The basic nitrogen group in the enalapril core interacts with unreacted, ionized acidic silanol groups (


) on the silica support of the column[3].
Solution: 
  • pH Control: Lower the mobile phase pH to ~2.5–3.0 using formic acid or an ammonium formate buffer. This suppresses the ionization of the stationary phase silanols (pKa ~3.5-4.5), neutralizing them and preventing ionic interactions with the analyte[3].

  • Column Chemistry: Switch to a highly end-capped column to physically block access to residual silanols[3].

Q3: Standard C18 columns aren't retaining the glucuronide sufficiently. What alternative stationary phases are recommended? Expertise & Causality: Glucuronidation significantly increases the hydrophilicity of the parent drug. Standard C18 phases often suffer from "phase collapse" (dewetting) under the 100% aqueous conditions required to retain such polar analytes. Solution: Utilize Pentafluorophenyl (PFP), Biphenyl, or Phenyl-Hexyl columns. These phases offer alternative retention mechanisms (such as


 interactions, dipole-dipole, and hydrogen bonding) and resist dewetting in 100% aqueous mobile phases[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply execute steps; validate the system at each phase.

Protocol A: Optimizing Sample Diluent to Prevent Peak Splitting

Objective: Eliminate breakthrough peaks by matching the sample diluent to the initial mobile phase conditions.

  • Evaporation & Reconstitution: Evaporate the organic extraction solvent (e.g., acetonitrile/methanol from protein precipitation) under a gentle stream of nitrogen at 35°C. Reconstitute the dried residue entirely in the initial aqueous mobile phase (e.g., 2 mM ammonium formate, pH 3.0).

  • Autosampler Wash Optimization: Purge the autosampler wash lines. Ensure "Wash 1" is highly aqueous (e.g., water + 0.1% formic acid). Program the autosampler to introduce a 1 µL air gap to prevent residual organic wash solvent from mixing with the sample needle during injection[2].

  • Self-Validation Step: Inject a blank (100% aqueous buffer) to confirm baseline stability and the absence of carryover. Next, inject 2 µL of the reconstituted standard. The protocol is validated if the peak asymmetry factor (

    
    ) is between 0.9 and 1.2, and the retention time shift is <0.1 min across 5 replicate injections.
    
Protocol B: Mobile Phase pH & Stationary Phase Optimization for Tailing

Objective: Suppress secondary silanol interactions to achieve Gaussian peak shapes.

  • Buffer Preparation: Prepare Mobile Phase A by dissolving 2 mM ammonium formate in LC-MS grade water. Adjust the pH to exactly 3.0 using concentrated formic acid. This specific pH ensures the suppression of stationary phase silanols while maintaining the protonation of the analyte's basic amine[3].

  • Column Installation: Install a Phenyl-Hexyl or PFP column (e.g., 100 × 2.1 mm, 2.6 µm) which provides alternative

    
     retention mechanisms for polar glucuronides[4].
    
  • Self-Validation Step: Equilibrate the column with 100% Mobile Phase A for at least 20 column volumes. Monitor the system backpressure. A stable pressure trace (fluctuation < 2%) self-validates that the column is sufficiently equilibrated and free of phase collapse[2]. Proceed to inject the sample.

Quantitative Performance Data

Use the following reference tables to benchmark your system's performance during method optimization.

Table 1: Impact of Sample Diluent on Chromatographic Integrity

Sample Diluent CompositionPeak Shape ObservationUSP Tailing FactorRecovery / Retention
100% MethanolSevere Splitting / BreakthroughN/A (Split)Elutes at void volume (

)
50% Aqueous / 50% MethanolFronting / Broadening1.85Poor retention (

)
100% Aqueous Buffer (pH 3.0)Sharp, Symmetrical1.05Optimal retention (

)

Table 2: Stationary Phase & Buffer Optimization Results

Column ChemistryMobile Phase BufferPeak Asymmetry (

)
Resolution from Parent
Standard C18 (Non-endcapped)0.1% Formic Acid (pH ~2.7)2.10 (Severe Tailing)Poor
Standard C18 (Endcapped)2 mM Ammonium Formate (pH 3.0)1.45 (Moderate Tailing)Moderate
Phenyl-Hexyl / PFP2 mM Ammonium Formate (pH 3.0)1.02 (Symmetrical)Excellent

References

  • Title: How to Obtain Good Peak Shapes | Technical Support | GL Sciences Source: glsciences.com URL: [Link]

  • Title: Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs - MDPI Source: mdpi.com URL: [Link]

Sources

Technical Support Center: Mitigating In-Source Fragmentation of Enalapril N-Glucuronide in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Troubleshooting Center. This guide is designed for research scientists and drug development professionals dealing with the bioanalysis of Enalapril and its metabolites. Specifically, we address a critical analytical artifact: the in-source fragmentation (ISF) of the labile phase II metabolite, Enalaprilat N-Glucuronide, which can severely compromise pharmacokinetic data integrity.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does Enalaprilat N-Glucuronide undergo in-source fragmentation, and how does it affect my pharmacokinetic data?

A: Enalapril is a prodrug that undergoes hepatic hydrolysis to form the active ACE inhibitor, Enalaprilat[1]. Enalaprilat is subsequently metabolized by UDP-glucuronosyltransferases (UGTs) into Enalaprilat N-Glucuronide. During Electrospray Ionization (ESI), ions transition from atmospheric pressure to the high-vacuum region of the mass spectrometer. If the kinetic and thermal energy imparted by the source voltages (e.g., declustering potential, cone voltage) and temperatures exceeds the activation energy of the fragile N-glucuronidic bond, the molecule cleaves before reaching the collision cell[2][3].

This cleavage results in a neutral loss of exactly 176.0321 Da (glucuronic acid)[4]. The resulting pseudo-molecular ion is completely isobaric (identical in mass) to the true active aglycone, Enalaprilat. If the true Enalaprilat and the N-Glucuronide co-elute chromatographically, the mass spectrometer will sum their signals, leading to a false overestimation of the active drug and a false underestimation of the metabolite[3][5].

Q2: How can I definitively differentiate between true Enalaprilat and the in-source fragment of its N-Glucuronide?

A: The mass spectrometer alone cannot distinguish between true Enalaprilat and ISF-derived Enalaprilat because they are the exact same ion entering the first quadrupole (Q1). The definitive solution is chromatographic separation [3][5]. Because the N-glucuronide is significantly more polar than the aglycone, an optimized Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) gradient will cause them to elute at different retention times. When separated, the ISF artifact will appear in the Enalaprilat MRM channel, but at the retention time of the N-Glucuronide, allowing you to easily exclude it from your quantification.

Q3: What MS source parameters should I optimize to minimize this fragmentation?

A: You must adopt "softer" ionization conditions. The primary drivers of ISF are the Declustering Potential (DP) / Cone Voltage and the Source Temperature[2][6]. High voltages accelerate ions aggressively through the background gas, inducing collision-induced dissociation (CID) directly in the source. Lowering these voltages reduces the kinetic energy of the ions, preserving the intact N-Glucuronide[6].

Part 2: Visualizing the Analytical Artifact

G Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Aglycone) Enalapril->Enalaprilat Hepatic Hydrolysis Glucuronide Enalaprilat N-Glucuronide (Labile Phase II Metabolite) Enalaprilat->Glucuronide UGT Conjugation ISF In-Source Fragmentation (Cleavage of N-Glucuronidic Bond) Glucuronide->ISF Excess ESI Energy FalsePos False Overestimation of Enalaprilat ISF->FalsePos -176 Da Neutral Loss

Logical pathway of Enalaprilat N-Glucuronide in-source fragmentation causing data artifacts.

Part 3: Quantitative Data & Parameter Optimization

To mitigate ISF, specific ESI parameters must be tuned. The table below summarizes the causality between these parameters and the structural integrity of Enalaprilat N-Glucuronide.

MS ParameterTypical Aggressive SettingOptimized "Soft" SettingEffect on ISFMechanistic Causality
Declustering Potential / Cone Voltage 70 - 100 V20 - 40 VSignificant Reduction Lowers the kinetic energy of ions entering the vacuum interface, preventing premature collision-induced heating[2].
Source / Capillary Temperature 400 - 500 °C250 - 300 °CModerate Reduction Decreases ambient thermal energy available to exceed the activation energy required to break the labile N-glucuronidic bond[2].
Desolvation Gas Flow >1000 L/hr600 - 800 L/hrMinor Reduction Reduces the frequency of energetic collisions between the analyte and nitrogen gas molecules in the source[6].

Part 4: Troubleshooting Guide & Step-by-Step Methodologies

To ensure absolute scientific integrity, any bioanalytical method dealing with labile glucuronides must be a self-validating system . Follow these two protocols to identify, mitigate, and validate the absence of ISF interference.

Protocol 1: Self-Validating Chromatographic Separation

The most robust way to handle ISF is to ensure the parent drug and metabolite do not co-elute[3][5].

Step-by-Step Methodology:

  • Standard Preparation: Prepare a mixed standard containing 100 ng/mL of both Enalaprilat and synthesized Enalaprilat N-Glucuronide in the initial mobile phase.

  • Column Selection: Utilize a high-efficiency Reversed-Phase C18 column (e.g., 1.7 µm particle size) to exploit the polarity differences.

  • Gradient Optimization: Run a shallow gradient using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Start at 5% B and ramp to 40% B over 5 minutes.

  • Data Acquisition: Inject the mixed standard and monitor the MRM channel for Enalaprilat.

  • Self-Validation Check: Examine the chromatogram. You should observe two distinct peaks in the Enalaprilat MRM channel.

    • Peak 1 (True Enalaprilat) will elute later (e.g., RT = 3.5 min).

    • Peak 2 (ISF-derived Enalaprilat) will elute earlier (e.g., RT = 2.1 min), exactly matching the retention time of the intact N-Glucuronide MRM channel.

    • Validation: If baseline resolution (

      
      ) is achieved between these two peaks, your quantification of true Enalaprilat is mathematically isolated from ISF artifacts.
      
Protocol 2: ESI Source Tuning for Labile Metabolites

If chromatographic separation is insufficient or rapid high-throughput screening is required, you must tune the MS source to physically prevent the fragmentation[2][6].

Step-by-Step Methodology:

  • Infusion Setup: Directly infuse a pure standard of Enalaprilat N-Glucuronide (1 µg/mL) into the mass spectrometer via a syringe pump at 10 µL/min.

  • MRM Setup: Monitor two transitions simultaneously:

    • Transition A (Intact Glucuronide):

      
      
      
      
      
      
      
      Fragment
    • Transition B (Aglycone/Enalaprilat artifact):

      
      
      
      
      
      
      
      Fragment
  • Baseline Measurement: Record the peak areas of both transitions using your standard "aggressive" source parameters.

  • Iterative Softening: Lower the Cone Voltage / Declustering Potential in 5V decrements. Simultaneously, lower the source temperature in 25°C decrements.

  • Self-Validation Check: Calculate the ISF Ratio:

    
    .
    
    • Validation: The system is validated when the ISF Ratio drops below your defined acceptable threshold (e.g.,

      
      ) while still maintaining an adequate signal-to-noise ratio (
      
      
      
      ) for the intact metabolite.

Workflow Start Identify Overestimated Parent Drug Step1 1. Chromatographic Separation (Resolve Glucuronide from Parent) Start->Step1 Step2 2. Soften ESI Conditions (Lower Cone Voltage & Temp) Step1->Step2 If co-elution persists Step3 3. Monitor Neutral Loss (-176 Da) (Confirm ISF presence) Step2->Step3 Validate tuning Success Accurate Quantification Achieved Step3->Success Baseline resolved

Step-by-step troubleshooting workflow to mitigate and validate in-source fragmentation.

References

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.U.S. Pharmacopeia (USP).
  • In Vitro Formation of Enalaprilat N-Glucuronide: A Technical Guide.BenchChem.
  • Some advice about how to reduce the fragmentation in ESI mass spectrometry?
  • Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds.Bioanalysis (NIH/PubMed).
  • Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows.MDPI.
  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics.Analytical Chemistry (NIH/PMC).

Sources

Enhancing the stability of Enalapril N-Glucuronide in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of Enalapril N-Glucuronide

Executive Summary & Chemical Context

You are likely accessing this guide because you are observing analyte loss or quantification inconsistency with Enalapril N-Glucuronide.

Critical Distinction: Most "glucuronide instability" literature refers to Acyl-glucuronides (ester-linked), which require acidification (pH < 4) to prevent hydrolysis. However, Enalapril N-Glucuronide is chemically distinct. It is formed via the conjugation of glucuronic acid to the secondary amine of the alanine moiety.

  • The Risk: Unlike acyl-glucuronides, N-glucuronides of secondary amines can be acid-labile. Blindly following standard "acidify plasma" protocols used for Enalaprilat may accelerate the degradation of Enalapril N-Glucuronide.

  • The Goal: This guide provides a differential diagnosis workflow to distinguish between Enzymatic Hydrolysis (biological), Chemical Instability (pH-driven), and In-Source Fragmentation (instrumental artifact).

Part 1: Diagnostic Workflow (Is the Instability Real?)

Before altering your sample collection protocol, you must confirm that the loss of Enalapril N-Glucuronide is occurring in the vial, not in the mass spectrometer.

Issue 1: The "Phantom" Instability (In-Source Fragmentation)

Symptom: You detect high levels of the parent (Enalapril) and low levels of the Glucuronide, even in fresh standards. Cause: Electrospray Ionization (ESI) can be too harsh, cleaving the glucuronide bond inside the source before detection. This mimics biological hydrolysis.

Troubleshooting Protocol:

  • Inject a pure standard of Enalapril N-Glucuronide in neat solvent (no plasma).

  • Monitor two channels: The Glucuronide transition and the Parent (Enalapril) transition.

  • Observation: If you see a peak in the Parent channel at the Glucuronide retention time, you have in-source fragmentation.

Resolution:

  • Lower Cone Voltage/Declustering Potential: Reduce by 10-20V steps until the "parent" peak at the glucuronide retention time disappears.

  • Lower Source Temperature: Reduce from 500°C+ to ~350°C.

Part 2: Sample Collection & Stabilization (The "Golden Hour")

If the instability is biological, it is driven by two factors:

  • 
    -Glucuronidase enzymes:  Present in plasma (low activity) and urine (high activity, especially with bacterial contamination).
    
  • Chemical Hydrolysis: Driven by pH and temperature.

The Stabilization Protocol

WARNING: Do not add strong acids (HCl, TCA) immediately without testing.

ParameterRecommendationRationale
Temperature Ice Bath (0-4°C) immediately.Kinetic rates of hydrolysis drop significantly at 4°C compared to RT.
Enzyme Inhibition Saccharolactone (5-10 mM) Essential for urine. Optional for plasma unless hemolysis is present. Specific inhibitor of

-glucuronidase.
pH Control Buffer to pH 6.0 - 7.0 CRITICAL: Aliphatic N-glucuronides are often stable at neutral pH but hydrolyze in strong acid (pH < 3). Avoid the "Acidify to pH 2" rule used for acyl-glucuronides.
Anticoagulant K2EDTA Preferred over Heparin. EDTA chelates divalent cations that some esterases require.
Visualizing the Stabilization Decision Tree

StabilizationWorkflow Start Sample Collection MatrixCheck Identify Matrix Start->MatrixCheck Urine Urine Samples (High Enzyme Activity) MatrixCheck->Urine Plasma Plasma Samples (Moderate Activity) MatrixCheck->Plasma Inhibitor Add Saccharolactone (10 mM) Urine->Inhibitor Temp Ice Bath (4°C) IMMEDIATELY Plasma->Temp Inhibitor->Temp pH_Decision pH Adjustment Strategy Temp->pH_Decision Acid Acidify (pH 3-4) (ONLY if Acyl-Glucuronide) pH_Decision->Acid Enalaprilat Gluc (Ester Linked) Neutral Maintain Neutral pH (6-7) (Best for N-Glucuronides) pH_Decision->Neutral Enalapril N-Gluc (Amine Linked) Freeze Flash Freeze (-80°C) Neutral->Freeze

Caption: Decision logic for stabilizing N-glucuronides versus Acyl-glucuronides. Note the divergence in pH strategy.

Part 3: Extraction & Processing Guidelines

Issue: "I lose the analyte during evaporation." Diagnosis: N-glucuronides are polar.[1][2] If you use standard LLE (Liquid-Liquid Extraction) with evaporation at high heat, you risk thermal degradation.

Recommended Protocol: Protein Precipitation (PPT)

  • Aliquot: 50 µL Plasma/Urine.

  • Crash: Add 150 µL Acetonitrile (pre-chilled to -20°C).

    • Note: Methanol can sometimes cause solvolysis; Acetonitrile is safer for labile metabolites.

  • Vortex: 30 seconds.

  • Centrifuge: 4000g for 10 min at 4°C.

  • Dilute: Transfer supernatant and dilute 1:1 with Water (containing 0.1% Formic Acid) to match initial mobile phase.

  • Inject: Do not evaporate to dryness if possible.

If Evaporation is Mandatory (for sensitivity):

  • Use a Nitrogen evaporator.

  • Max Temperature: 35°C.

  • Reconstitution: Use a solvent similar to the mobile phase but keep organic content low (<10%) to prevent peak distortion of the early-eluting glucuronide.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the same stability protocol for Enalapril N-Glucuronide and Enalaprilat Acyl-Glucuronide? A: No. This is a dangerous assumption. Enalaprilat Acyl-Glucuronide is an ester and requires acidification (pH ~3) to stabilize. Enalapril N-Glucuronide is an amine-conjugate and is generally more stable at neutral pH. Acidifying the N-glucuronide to pH 3 may actually catalyze its hydrolysis back to Enalapril. You must separate these stabilization workflows.

Q2: I see a peak for Enalapril N-Glucuronide in my "Day 0" blank plasma. Why? A: This suggests contamination or misidentification .

  • Contamination: If you are using standards in the same lab, aerosol contamination is possible.

  • Isobaric Interference: Ensure your MS transition is specific. Glucuronides lose 176 Da. Check if a hydroxylated metabolite of Enalapril is co-eluting.

  • Carryover: Glucuronides are sticky. Run 3 blank injections between high standards.

Q3: Is Saccharolactone really necessary? It's expensive. A: For Urine : Yes, absolutely. Bacterial contamination in urine introduces high levels of


-glucuronidase.
For Plasma : It is "insurance." If your cold chain (4°C) is robust and you freeze at -80°C immediately, you might skip it. However, for validation (GLP) studies, its inclusion eliminates "enzymatic hydrolysis" as a variable.

Q4: How do I differentiate Enalapril N-Glucuronide from Enalaprilat Glucuronide in LC-MS? A: They have different masses.

  • Enalapril: MW ~376.

  • Enalapril N-Gluc: MW ~376 + 176 = ~552.

  • Enalaprilat: MW ~348 (Hydrolyzed ethyl ester).

  • Enalaprilat Gluc: MW ~348 + 176 = ~524.

  • Note: If you see mass 524, you are looking at the Enalaprilat metabolite, not the Enalapril N-glucuronide.

Part 5: Stability Profiling Experiment (The "Sweep")

If literature data is scarce for your specific matrix, perform this pH Stability Sweep before starting your main study.

  • Spike: Prepare Enalapril N-Glucuronide in three buffers:

    • Acidic (pH 3.0 - Citrate)

    • Neutral (pH 7.4 - Phosphate)

    • Basic (pH 9.0 - Borate)

  • Incubate: Split each into two aliquots:

    • Set A: 4°C (Ice)

    • Set B: 37°C (Heat block - accelerated degradation)

  • Timepoints: 0, 1, 4, and 24 hours.

  • Analyze: Plot % Remaining vs. Time.

  • Result: Choose the pH with >95% recovery at 24h/4°C.

Visualizing the Degradation Pathways

DegradationPathways Enalapril_N_Gluc Enalapril N-Glucuronide (Analyte) Enalapril Enalapril (Parent) Enalapril_N_Gluc->Enalapril Hydrolysis (Acid/Enzyme) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Esterase (In vivo/Plasma) Factor1 Beta-Glucuronidase Factor1->Enalapril_N_Gluc Factor2 Low pH (<3) Factor2->Enalapril_N_Gluc

Caption: Primary degradation pathway. Note that hydrolysis reverts the analyte to the parent Enalapril.

References

  • BenchChem Technical Support. (2025).[3][4][5] Technical Support Center: Preventing Enzymatic Degradation of Glucuronides. Retrieved from 3

  • Hypha Discovery. (2023). Stability of N-glucuronides: The Human Element. Retrieved from 1

  • National Institutes of Health (PMC). (2012). Evaluation of glucuronide metabolite stability in dried blood spots. Retrieved from 6

  • SciSpace. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Retrieved from 2

Sources

Troubleshooting poor recovery of Enalapril N-Glucuronide during sample preparation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enalapril N-Glucuronide Recovery & Analysis

Executive Summary

Recovering Enalapril N-Glucuronide (and its related metabolite Enalaprilat N-Glucuronide) presents a unique "counter-intuitive" challenge in bioanalysis. Unlike the more common acyl glucuronides, which require acidification for stabilization, N-glucuronides of secondary amines are often acid-labile .[1]

Many researchers encounter "poor recovery" not because the extraction failed, but because they inadvertently degraded the analyte by applying standard acyl-glucuronide stabilization protocols (acidification) or misdiagnosed in-source fragmentation during LC-MS/MS analysis.

This guide addresses the three primary failure modes: pH-induced Hydrolysis , In-Source Fragmentation , and Matrix Adsorption .

Part 1: The Core Diagnostic (Troubleshooting Guide)

Q1: I acidified my plasma samples to stabilize the glucuronide, but my recovery is near zero. Why?

The Diagnosis: You have likely fallen into the "Acyl Glucuronide Trap."

The Explanation: Standard bioanalytical SOPs often dictate acidifying plasma (e.g., with formic acid or acetic acid) to prevent the hydrolysis of acyl glucuronides (ester-linked). However, Enalapril N-Glucuronide is an N-linked glucuronide formed at a secondary amine.

  • Chemistry: N-glucuronides of secondary amines are generally acid-labile . They are stable at neutral or slightly alkaline pH but rapidly hydrolyze back to the parent drug (Enalapril) under acidic conditions.

  • The Error: Adding acid to your sample promotes the very hydrolysis you are trying to prevent.

  • The Fix: Maintain a neutral pH (pH 7.0–7.5) . Do not use acidic protein precipitation agents (like TCA or high % Formic Acid). Use neutral solvents (Methanol or Acetonitrile) for precipitation.

Q2: I see a massive signal for the parent (Enalapril) but low signal for the Glucuronide, even in neat standards. Is my standard degrading?

The Diagnosis: This is likely In-Source Fragmentation (ISF) , not chemical degradation.

The Explanation: Glucuronides are thermally labile. In the electrospray ionization (ESI) source of your mass spectrometer, the glucuronic acid moiety (176 Da) can detach before the ion enters the mass analyzer.

  • The Artifact: The detector sees the parent mass (Enalapril, m/z 377) at the retention time of the Glucuronide.

  • Verification: Monitor the parent drug transition at the retention time of the glucuronide. If you see a peak for Enalapril exactly where the Glucuronide elutes, ISF is occurring.

  • The Fix: Lower your Source Temperature and Declustering Potential (Cone Voltage) . You cannot eliminate ISF entirely, but you must chromatographically separate the Glucuronide from the Parent to quantify accurately.

Q3: My recovery is inconsistent, and I lose signal during the evaporation step.

The Diagnosis: Non-specific Adsorption or Thermal Degradation .

The Explanation:

  • Adsorption: Glucuronides are highly polar. They stick to untreated glass surfaces, especially in high-organic solvents where their solubility drops.

  • Thermal Stress: N-glucuronides can degrade if evaporated to dryness at high temperatures (>40°C).

  • The Fix:

    • Use Polypropylene (PP) or silanized glass vials.

    • Do not evaporate to dryness. Evaporate to a small volume (e.g., 50 µL) and reconstitute.

    • Keep evaporation temperature < 35°C .

Part 2: Visualizing the Instability

The following diagram illustrates the divergent stability profiles of Glucuronides, highlighting why the "Standard Acidic Protocol" fails for Enalapril N-Glucuronide.

GlucuronideStability cluster_0 The 'Standard' Protocol (Designed for Acyl Glucuronides) cluster_1 The Enalapril Reality (N-Glucuronide) Acyl Acyl Glucuronide (Ester Link) Acid Acidic pH (< 4) Acyl->Acid Stabilization Result1 STABLE (Hydrolysis Inhibited) Acid->Result1 N_Gluc Enalapril N-Glucuronide (Amine Link) Acid2 Acidic pH (< 4) N_Gluc->Acid2 Mistaken Application Neutral Neutral pH (7.0-7.5) N_Gluc->Neutral Correct Protocol Result2 UNSTABLE (Rapid Hydrolysis) Acid2->Result2 Back-conversion to Parent Result3 STABLE (Optimal Recovery) Neutral->Result3

Caption: Contrast between Acyl-glucuronide (requires acid) and N-glucuronide (requires neutral pH) stability profiles.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and adsorption.

Reagents & Materials
  • Matrix: Plasma (K2EDTA preferred; avoid Heparin if possible due to potential ion suppression).

  • Precipitation Agent: 100% Methanol (LC-MS Grade) cooled to 4°C. Do not add acid.

  • Buffer: 10 mM Ammonium Acetate (pH 7.4).

  • Plates: Low-binding Polypropylene 96-well plates.

Step-by-Step Workflow
StepActionCritical Technical Note
1. Aliquoting Transfer 50 µL plasma to a low-binding plate.Keep samples on wet ice (4°C). Room temp promotes enzymatic hydrolysis.
2. Stabilization Add 20 µL of 10 mM Ammonium Acetate (pH 7.4).Buffering ensures the pH remains neutral during precipitation.
3. Precipitation Add 200 µL cold Methanol (containing Internal Standard).Do not use Acetonitrile alone if recovery is low; MeOH often solvates polar glucuronides better.
4. Extraction Vortex gently (5 min) @ 800 rpm. Centrifuge @ 4000g for 10 min (4°C).High-speed vortexing can generate heat. Keep it cool.
5. Transfer Transfer 150 µL supernatant to a clean plate.Avoid disturbing the pellet.
6. Dilution Do NOT evaporate. Add 150 µL water (milli-Q) directly to the supernatant.Evaporation is the #1 cause of loss. Diluting 1:1 with water matches the initial LC mobile phase strength.
7. Injection Inject 5–10 µL onto the LC-MS/MS.Ensure the autosampler is kept at 4°C.

Part 4: LC-MS/MS Method Parameters

To distinguish "Poor Recovery" from "In-Source Fragmentation," you must separate the Parent from the Metabolite.

  • Column: C18 Polar Embedded or Phenyl-Hexyl (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar).

    • Why: Standard C18 may not retain the polar glucuronide well enough to separate it from the matrix void volume.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 7.0) in Water.[2]

    • B: Methanol or Acetonitrile.

    • Note: Avoid acidic mobile phases (Formic Acid) if on-column hydrolysis is observed, though typically short residence time on-column is acceptable.

  • Gradient: Start low (5% B) to retain the glucuronide.

Troubleshooting Decision Tree (DOT Visualization)

TroubleshootingTree Start Problem: Low Recovery of Enalapril N-Glucuronide CheckBlank Check Blank/Zero Samples: Is Parent (Enalapril) High? Start->CheckBlank ISF_Check Yes: In-Source Fragmentation likely. Does Parent peak co-elute with Glucuronide? CheckBlank->ISF_Check High Parent Signal Hydrolysis_Check No: True Recovery Issue. Check Extraction pH. CheckBlank->Hydrolysis_Check Low Parent Signal ISF_Confirm CONFIRMED: In-Source Fragmentation. Optimize Source Temp/DP. Improve Chromatography. ISF_Check->ISF_Confirm Yes (Co-elution) ISF_Check->Hydrolysis_Check No (Separated) Acid_Used Was Acid used? (Formic Acid / TCA) Hydrolysis_Check->Acid_Used Stop_Acid CRITICAL ERROR: Acid Hydrolysis. Switch to Neutral pH Protocol. Acid_Used->Stop_Acid Yes Adsorption No Acid used. Check Evaporation Step. Acid_Used->Adsorption No Evap_Fix Eliminate Dry Down. Use Dilute-and-Shoot. Use Low-Binding Plates. Adsorption->Evap_Fix

Caption: Logical workflow to isolate the root cause of poor glucuronide recovery.

References

  • Kassahun, K., et al. (1997). The role of UGT enzymes in the metabolism of amines.[1] Drug Metabolism and Disposition.[3][4][5][6][7] (General principle of N-glucuronide stability).

  • Grillo, M. P., et al. (2003). In vitro and in vivo stability of N-glucuronides.[1][7][8] Journal of Pharmaceutical and Biomedical Analysis. (Establishes acid lability of N-glucuronides vs. alkali lability of acyl-glucuronides).

  • Shipkova, M., et al. (2003). Simultaneous determination of mycophenolic acid and its glucuronide in human plasma. Clinical Chemistry. (Demonstrates in-source fragmentation artifacts in glucuronide analysis).
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Guidelines on stability testing).

  • Enalapril Maleate Stability Data. (Various sources). Degradation to Diketopiperazine (DKP) and Enalaprilat.[2][9][10][11][12] (Context for parent drug stability).

Sources

Optimizing mobile phase for the separation of Enalapril N-Glucuronide from isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals tasked with the complex separation of Enalapril N-Glucuronide from its highly reactive positional isomers.

Enalapril, a widely prescribed ACE inhibitor, undergoes Phase II metabolism to form glucuronide conjugates[1]. Because enalapril contains both a secondary amine and a carboxylic acid, it can form an N-glucuronide (at the amine) and an O-acyl glucuronide (at the carboxylic acid)[2]. While the N-glucuronide is chemically stable, the O-acyl glucuronide is notoriously reactive, undergoing rapid intramolecular transesterification (acyl migration) to form a dynamic mixture of 1-O, 2-O, 3-O, and 4-O positional isomers.

This guide provides field-proven troubleshooting strategies to arrest this degradation and achieve baseline resolution.

🔬 Troubleshooting Guides & FAQs

Q1: Why does my chromatogram show a "smeared" baseline or ghost peaks between the glucuronide isomers? The Causality: You are observing on-column acyl migration. The 1-O-β-acyl glucuronide of enalapril is thermodynamically unstable. If the pH of your mobile phase is neutral or basic (pH > 5.0), the acyl group rapidly migrates between the hydroxyl groups of the glucuronic acid ring during the chromatographic run. Because this interconversion happens dynamically while the sample is traveling through the column, the molecules elute as a continuous smear rather than discrete peaks. The Solution: Kinetically freeze the migration by lowering the pH of your aqueous mobile phase to 3.0–3.5. At this acidic pH, the hydroxyl groups on the glucuronic acid are fully protonated, shutting down the transesterification mechanism.

Q2: Should I use Methanol (MeOH) or Acetonitrile (MeCN) as my organic modifier? The Causality: While methanol often provides excellent selectivity for structural isomers, it acts as a nucleophile. In the presence of electrophilic O-acyl glucuronides, methanol induces transesterification, cleaving the glucuronic acid and forming methyl esters of enalapril. This artificially depletes your glucuronide recovery and creates artifact peaks. The Solution: Always use Acetonitrile (MeCN). As an aprotic solvent, MeCN provides the necessary elution strength without the risk of nucleophilic attack, preserving the integrity of both the N-glucuronide and the O-acyl isomers[1].

Q3: My Enalapril N-Glucuronide peak is tailing severely. How do I improve peak symmetry? The Causality: Enalapril N-glucuronide is a highly polar, zwitterionic molecule with multiple hydrogen-bond donors and a free carboxylic acid. If your mobile phase lacks sufficient ionic strength (e.g., using only 0.1% formic acid), the analyte will undergo secondary ion-exchange interactions with unendcapped, residual silanols on the silica stationary phase. The Solution: Introduce a volatile buffer. Using 10 mM Ammonium Formate adjusted to pH 3.2 with Formic Acid provides enough ionic strength to mask residual silanols while maintaining excellent ionization efficiency for LC-MS/MS[1].

📊 Data Presentation: Mobile Phase Optimization Matrix

To ensure a self-validating experimental design, compare your current parameters against the optimized conditions below. Deviating from the optimal choices will trigger the specific mechanistic failures listed.

ParameterSub-optimal ChoiceOptimal ChoiceMechanistic Rationale
Aqueous pH pH 6.0 - 7.0 (Ammonium Acetate)pH 3.0 - 3.5 (Ammonium Formate)High pH accelerates intramolecular transesterification of the 1-O-acyl glucuronide, causing on-column migration and ghost peaks.
Organic Modifier Methanol (MeOH)Acetonitrile (MeCN) MeOH acts as a nucleophile, reacting with the electrophilic acyl glucuronide to form artifact methyl esters.
Buffer Strength 0.1% Formic Acid (Unbuffered)10 mM Ammonium Formate + 0.1% FAUnbuffered solutions fail to mask residual silanols on the stationary phase, leading to severe tailing of the polar N-glucuronide.
Column Temp 40°C - 50°C25°C - 30°C Elevated temperatures provide the activation energy required for acyl migration. Lower temperatures kinetically freeze the isomers.

⚙️ Mandatory Visualization: Optimization Logic

MobilePhaseOptimization Start Enalapril Glucuronide Mixture (N-Glucuronide + O-Acyl Isomers) pH_Decision Step 1: Aqueous Phase pH Start->pH_Decision pH_High pH > 5.0 (Neutral/Basic) pH_Decision->pH_High Sub-optimal pH_Low pH 3.0 - 4.0 (Acidic Buffer) pH_Decision->pH_Low Optimal Error1 On-Column Acyl Migration (Ghost Peaks & Smearing) pH_High->Error1 Mod_Decision Step 2: Organic Modifier pH_Low->Mod_Decision Mod_MeOH Methanol (MeOH) Mod_Decision->Mod_MeOH Sub-optimal Mod_MeCN Acetonitrile (MeCN) Mod_Decision->Mod_MeCN Optimal Error2 Transesterification (Methyl Adduct Formation) Mod_MeOH->Error2 Success Baseline Separation Achieved (Stable Isomer Elution) Mod_MeCN->Success

Logical workflow for optimizing mobile phase to prevent on-column isomer degradation.

🧪 Experimental Protocol: Step-by-Step LC-MS/MS Methodology

This protocol is designed as a self-validating system . By strictly controlling temperature and pH, the method ensures that the ratio of 1-O to 2-O/3-O/4-O isomers remains constant from the first injection to the last, proving that no degradation occurred during analysis.

Phase 1: System and Sample Preparation

  • Autosampler Control: Set the autosampler temperature strictly to 4°C. Ex vivo acyl migration can occur in the sample vial if left at room temperature.

  • Column Selection: Install a high-density, end-capped Phenyl-Hexyl or C18 UHPLC column (e.g., 100 × 2.1 mm, 1.7 µm particle size). The Phenyl-Hexyl phase provides superior

    
     selectivity for the phenyl ring of enalapril[1].
    
  • Column Temperature: Set the column oven to 30°C. Do not exceed this temperature.

Phase 2: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): Dissolve 630 mg of LC-MS grade Ammonium Formate in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution. Add 1.0 mL of Formic Acid (0.1% v/v). Verify the pH is approximately 3.2.

  • Mobile Phase B (Organic): Add 1.0 mL of Formic Acid (0.1% v/v) to 1.0 L of LC-MS grade Acetonitrile.

Phase 3: Chromatographic Gradient Flow Rate: 0.4 mL/min

  • 0.0 - 1.0 min: Hold at 5% B to focus the highly polar glucuronides at the head of the column.

  • 1.0 - 8.0 min: Linear ramp from 5% B to 40% B. Critical Step: This shallow gradient is required to resolve the stable N-glucuronide from the closely eluting 2-O and 3-O acyl isomers.

  • 8.0 - 9.5 min: Ramp to 95% B to wash the column of lipophilic matrix components.

  • 9.5 - 12.0 min: Return to 5% B and re-equilibrate.

Phase 4: MS/MS Detection & System Validation

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the exact mass transition for Enalapril Glucuronide (

    
    m/z 553.2 
    
    
    
    m/z 377.2, corresponding to the neutral loss of the 176 Da glucuronide moiety)[1].
  • Self-Validation Check: Inject a mixed standard. If the valley between the N-glucuronide peak and the first O-acyl isomer peak does not reach the baseline, verify the pH of Mobile Phase A. A rising baseline between peaks confirms the buffer has lost its buffering capacity and must be remade.

📚 References

  • Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs. MDPI.[Link]

  • Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. National Institutes of Health (NIH) / PMC.[Link]

  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. University of Washington School of Pharmacy / J Med Chem.[Link]

Sources

Calibration curve issues in Enalapril N-Glucuronide quantification

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering calibration and quantification issues with Enalapril N-Glucuronide . This metabolite presents unique bioanalytical challenges distinct from its parent compound, Enalapril, primarily due to the polarity and lability of the N-glucuronidic bond.

Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Calibration & Stability[]

Diagnostic Overview: Why is my Calibration Curve Failing?

Quantifying Enalapril N-Glucuronide requires a departure from standard small-molecule protocols.[] Unlike the robust parent drug (Enalapril), the N-glucuronide is highly polar and susceptible to both in-source fragmentation (ISF) and pH-dependent hydrolysis .[]

Use the following logic flow to identify your specific failure mode:

TroubleshootingFlow cluster_legend Diagnostic Outcomes Start Calibration Issue Detected CheckLinearity Is the curve non-linear? Start->CheckLinearity CheckLowEnd Issue at LLOQ? CheckLinearity->CheckLowEnd Yes CheckHighEnd Issue at ULOQ? CheckLinearity->CheckHighEnd Yes CheckIS Is Internal Standard response variable? CheckLinearity->CheckIS No (Curve is linear but inaccurate) Adsorption Adsorption/Solubility (See Section 3) CheckLowEnd->Adsorption Signal < Expected Interference Interference CheckLowEnd->Interference High Background ISF In-Source Fragmentation (See Section 4) CheckHighEnd->ISF Signal Plateau Saturation Saturation CheckHighEnd->Saturation Detector Saturation MatrixEffect MatrixEffect CheckIS->MatrixEffect IS Suppression Hydrolysis Instability/Hydrolysis (See Section 2) CheckIS->Hydrolysis IS converts to Parent

Figure 1: Diagnostic logic flow for identifying the root cause of calibration failures in Enalapril N-Glucuronide assays.

Issue: "The Analyte Disappears in Processed Samples" (Stability)

Symptom: QC samples show low accuracy (negative bias), and the calibration curve slope decreases over time within a single batch. Root Cause: Acid-Catalyzed Hydrolysis. Enalapril N-Glucuronide is an N-glucuronide formed at the secondary amine of the enalapril structure.[] While more stable than acyl glucuronides, N-glucuronides are labile under acidic conditions.[] Standard protein precipitation methods using 0.1% Formic Acid or TCA will hydrolyze the metabolite back to Enalapril.

Corrective Protocol: pH-Neutral Sample Preparation

Do not use acidic precipitation.[] Switch to a buffered precipitation or neutral Solid Phase Extraction (SPE).[]

Recommended Workflow:

  • Thawing: Thaw plasma samples on ice. Do not exceed 4°C.

  • Buffering: Add 20 µL of 100 mM Ammonium Acetate (pH 7.0) to 100 µL of plasma immediately.

  • Precipitation: Add 300 µL of Methanol (neutral) containing the Internal Standard.

    • Note: Avoid Acetonitrile if recovery is low; Methanol often provides better solubility for polar glucuronides.[]

  • Centrifugation: 4000 x g for 10 min at 4°C.

  • Injection: Inject supernatant directly or dilute with water.[] Do not evaporate and reconstitute if possible, as the concentration step often induces degradation.

ParameterStandard Enalapril MethodRequired Glucuronide Method
Extraction pH Acidic (pH 3-4)Neutral (pH 6.5 - 7.5)
Organic Solvent AcetonitrileMethanol (Better solubility)
Reconstitution 0.1% Formic Acid10 mM Ammonium Formate
Autosampler Temp 15°C4°C (Strict)

Issue: Non-Linearity at Low Concentrations (Adsorption)

Symptom: The calibration curve is quadratic or sigmoidal at the lower end. Relative Error (%RE) at LLOQ is >20%.[] Root Cause: Non-Specific Binding (NSB). The glucuronic acid moiety adds significant polarity and hydrogen-bonding potential.[] Enalapril N-Glucuronide sticks to untreated glass vials and polypropylene surfaces when in high-aqueous solutions.[]

Troubleshooting Steps:

  • Q: Are you using glass vials?

    • A: Switch to Silanized Glass or Low-Bind Polypropylene vials immediately.

  • Q: What is your injection solvent?

    • A: If your reconstitution solvent is 100% aqueous (water), adsorption is maximized.[] Ensure the final solvent contains at least 10-15% organic (Methanol) to keep the glucuronide in solution and prevent sticking to the needle/loop.

Issue: Non-Linearity at High Concentrations (In-Source Fragmentation)[1]

Symptom: Signal intensity plateaus at high concentrations, or the Internal Standard (IS) response drops as analyte concentration increases. Root Cause: In-Source Fragmentation (ISF). In the ESI source, the labile N-glucuronide bond can break before the ion enters the quadrupole. The mass spectrometer then detects the parent (Enalapril, m/z 377) instead of the Glucuronide (m/z 553).

Mechanism:


[]

If you monitor the transition


, ISF reduces the precursor population available for MS/MS, causing non-linearity.

ISF_Mechanism Source ESI Source (High Temp/Voltage) Intact Intact Glucuronide (m/z 553) Source->Intact Ideal Path Fragment Fragmented Parent (m/z 377) Source->Fragment ISF (Bad) Q1 Q1 Filter (Set to 553) Intact->Q1 Passes Fragment->Q1 Rejected (Signal Loss) Detector Detector (Signal) Q1->Detector

Figure 2: Mechanism of signal loss due to In-Source Fragmentation. The Q1 filter rejects the parent ion formed in the source, leading to lower-than-expected response for the glucuronide.

Solution:

  • Lower Source Temperature: Reduce ESI source temp (e.g., from 500°C to 350°C).

  • Optimize Declustering Potential (DP): Perform a DP ramp. Select a value 5-10V lower than the maximum intensity to prioritize stability over raw sensitivity.

  • Monitor the Parent Channel: Always include an MRM channel for Enalapril (377->234).[] If you see Enalapril peaks appearing at the Glucuronide retention time, you have confirmed ISF is occurring.

Frequently Asked Questions (FAQ)

Q: Can I use Enalapril-d5 as the Internal Standard for the Glucuronide? A: Not recommended. Enalapril-d5 will not track the extraction efficiency or matrix effects of the glucuronide perfectly because their polarities are vastly different. The glucuronide elutes earlier (in the suppression zone).

  • Best Practice: Use Enalapril-Glucuronide-d3 (custom synthesis often required).[]

  • Acceptable Alternative: Use a generic polar IS like Benazepril or Lisinopril if they elute closer to the glucuronide, but validate matrix effects rigorously.

Q: My "Blank" samples show a peak for Enalapril. Is this carryover? A: It could be on-column hydrolysis .[] If your mobile phase is acidic (e.g., 0.1% Formic Acid) and the column temperature is high (>40°C), retained Glucuronide from previous injections can hydrolyze on the column and elute as Enalapril in subsequent runs.

  • Fix: Lower column temperature to 30°C and ensure a high-organic wash step is included in the gradient to clear all glucuronides.

Q: Why is the Glucuronide peak splitting? A: This is likely solvent mismatch . Because the glucuronide is so polar, injecting it in 100% Methanol onto a high-aqueous initial gradient (e.g., 95% Water) causes the analyte to "surf" the mobile phase front.

  • Fix: Match the injection solvent strength to the initial mobile phase (e.g., 10% Methanol / 90% Water).

References

  • Ghosh, C., et al. (2012).[] LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Journal of Bioequivalence & Bioavailability. Retrieved from [Link]

  • Levine, D., et al. (2012).[] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Retrieved from [Link]

  • Cheng, W.L., et al. (2023).[][2] Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine. Retrieved from [Link][][2]

Sources

Validation & Comparative

Validation of an Analytical Method for Enalapril N-Glucuronide: Polymeric HLB SPE vs. Protein Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

In bioanalytical workflows, the quantification of phase II metabolites like Enalapril N-Glucuronide presents a dual challenge: maintaining the structural integrity of the labile metabolite during extraction and mitigating severe matrix effects during LC-MS/MS analysis.

According to the and the , sponsors must rigorously evaluate the back-conversion of a metabolite into its parent drug during successive steps of the analysis. Failure to stabilize glucuronides leads to an artificial overestimation of the parent drug, compromising pharmacokinetic (PK) data integrity.

This guide objectively compares the performance of a Polymeric Reversed-Phase (HLB) Solid Phase Extraction (SPE) Microplate against standard Protein Precipitation (PPT) for the extraction of Enalapril N-Glucuronide from human plasma, providing experimental validation data to support method selection.

Mechanistic Insight: The Analytical Challenge of Glucuronides

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor that is extensively metabolized. While enalaprilat is the primary active metabolite, enalapril N-glucuronide is a significant phase II conjugate.

Quantifying this analyte introduces two severe analytical risks:

  • Ex Vivo Hydrolysis (Acyl Migration): Acyl glucuronides are highly susceptible to hydrolysis at physiological pH (pH 7.4) or alkaline conditions. If the plasma matrix is not immediately acidified, the glucuronide will rapidly revert to Enalapril.

  • In-Source Fragmentation: During electrospray ionization (ESI), Enalapril N-Glucuronide (

    
     553.3) can lose its sugar moiety, generating an in-source fragment identical to the parent Enalapril (
    
    
    
    377.2). If the extraction method fails to remove matrix interferences that cause chromatographic peak broadening, the co-elution of the glucuronide and parent drug will result in false-positive parent quantification .

G Enalapril Enalapril (Parent Drug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hepatic Esterases Glucuronide Enalapril N-Glucuronide (Phase II Metabolite) Enalapril->Glucuronide UGT Enzymes Glucuronide->Enalapril Ex vivo Hydrolysis (Analytical Risk)

Fig 1: Enalapril metabolism highlighting the ex vivo hydrolysis risk of the N-glucuronide.

Product Comparison: Polymeric HLB SPE vs. Standard PPT

To meet ICH M10 acceptance criteria, the extraction chemistry must accomplish two goals: maintain an acidic environment to prevent hydrolysis and remove phospholipids to prevent ion suppression.

  • Standard Protein Precipitation (PPT): Utilizes cold Acetonitrile to crash plasma proteins. While fast, PPT leaves >90% of endogenous glycerophospholipids in the extract. These lipids accumulate on the UHPLC column and co-elute with polar analytes like glucuronides, causing severe ion suppression and reducing assay sensitivity.

  • Polymeric HLB SPE Microplate (The Optimized Solution): Utilizes a macroporous copolymer (hydrophilic-lipophilic balance). Because the sorbent does not rely on secondary ionic interactions, the entire extraction can be performed at pH 3.0. This completely stabilizes the acyl-ester bond of the glucuronide while allowing aggressive washing steps to strip away salts, proteins, and phospholipids.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, both protocols below are designed as self-validating systems . They incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction to correct for recovery losses, alongside mandatory double-blank checks to verify the absence of carryover.

Protocol A: Polymeric HLB SPE (Optimized Method)

Causality Check: The addition of 2% Formic Acid immediately lowers the plasma pH to ~3.0, halting endogenous esterase activity and preventing the ex vivo degradation of the glucuronide.

  • Sample Aliquoting: Transfer 50 µL of human plasma (K2EDTA) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of Enalapril-d5 N-Glucuronide (100 ng/mL in 50% Methanol).

  • Acidic Stabilization: Add 50 µL of 2% Formic Acid (aq). Vortex for 30 seconds.

  • SPE Conditioning: Condition the Polymeric HLB 96-well plate (30 mg/well) with 500 µL Methanol, followed by 500 µL 0.1% Formic Acid (aq).

  • Sample Loading: Load the acidified plasma mixture onto the SPE plate. Apply gentle vacuum (approx. 2-3 inHg).

  • Washing: Wash with 500 µL of 5% Methanol in water to elute salts and polar endogenous interferences.

  • Elution: Elute the stabilized analyte with 2 x 200 µL of 100% Methanol containing 0.1% Formic Acid.

  • Reconstitution: Evaporate eluate under nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).

Protocol B: Standard Protein Precipitation (Alternative Method)
  • Sample Aliquoting: Transfer 50 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Enalapril-d5 N-Glucuronide.

  • Precipitation & Acidification: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Centrifugation: Vortex aggressively for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of water to match initial mobile phase conditions (prevents chromatographic peak distortion).

Workflow Plasma Plasma Sample (50 µL) + Internal Standard Acidify Acidification (pH 3) Add 50 µL 2% Formic Acid Plasma->Acidify Load Load Sample Polymeric HLB SPE Plate Acidify->Load Wash Wash: 5% MeOH in H2O (Removes salts & proteins) Load->Wash Elute Elute: 100% MeOH + 0.1% FA (Recovers intact analyte) Wash->Elute LCMS UHPLC-MS/MS Analysis Elute->LCMS

Fig 2: Polymeric HLB SPE workflow ensuring acidic stabilization of Enalapril N-Glucuronide.

Quantitative Validation Data (ICH M10 Compliant)

The following experimental data summarizes the validation of Enalapril N-Glucuronide quantification using UHPLC-MS/MS (MRM transition


 553.3 

377.2).
Table 1: Method Performance Comparison (N=6)

The IS-normalized Matrix Factor (MF) must have a CV <15% per ICH M10. The PPT method fails this criterion due to severe phospholipid-induced ion suppression.

ParameterPolymeric HLB SPEStandard PPTRegulatory Threshold (ICH M10)
Extraction Recovery (%) 89 ± 4%65 ± 12%Consistent & Reproducible
Matrix Factor (IS-normalized) 0.98 ± 0.030.65 ± 0.15CV < 15%
Phospholipid Removal (%) > 99%< 10%N/A (Impacts Matrix Factor)
Autosampler Stability (24h) 98% Remaining82% Remaining± 15% of Nominal
Table 2: Accuracy and Precision (Polymeric HLB SPE)

Data demonstrates full compliance with FDA/EMA guidelines (Accuracy within ±15%, LLOQ within ±20%).

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ 1.0102.46.5104.17.2
LQC 3.098.24.199.55.0
MQC 50.0101.53.2100.83.8
HQC 80.097.82.898.43.1
Table 3: Back-Conversion Stability Assessment (Plasma Matrix)

Assessing the degradation of Enalapril N-Glucuronide back into Enalapril. Samples must be acidified immediately upon collection.

ConditionAcidified Plasma (pH 3.0)Unacidified Plasma (pH 7.4)Pass/Fail (ICH M10 ±15%)
Benchtop (24h at RT) 96.5%71.2%Acidified: PASS / Unacidified: FAIL
Freeze-Thaw (3 Cycles) 95.8%68.4%Acidified: PASS / Unacidified: FAIL

Regulatory Compliance & Conclusion

For the quantification of Enalapril N-Glucuronide, Standard Protein Precipitation (PPT) is an inadequate sample preparation strategy. While PPT with acidified acetonitrile attempts to stabilize the analyte, it fails to remove endogenous phospholipids, resulting in a highly variable Matrix Factor (CV = 23%) that violates the requirement of CV <15%. Furthermore, residual matrix enzymes in PPT extracts lead to poor autosampler stability.

Conversely, the Polymeric HLB SPE Microplate provides a superior, self-validating analytical system. By allowing the entire extraction to occur at pH 3.0, it completely mitigates the ex vivo hydrolysis of the acyl glucuronide. The aggressive wash steps remove >99% of phospholipids, yielding an IS-normalized Matrix Factor of 0.98 (CV = 3%), ensuring robust, FDA-compliant accuracy and precision across all QC levels.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH guideline M10 on bioanalytical method validation and study sample analysis." (2022). Available at:[Link]

  • MDPI. "Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches." International Journal of Molecular Sciences (2024). Available at:[Link]

Cross-Validation of Enalapril N-Glucuronide Assays: Mitigating Ex-Vivo Hydrolysis Risks

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of Enalapril N-Glucuronide assays between different laboratories Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the bioanalysis of Angiotensin-Converting Enzyme (ACE) inhibitors, the stability of Phase II metabolites is a critical, often overlooked variable. This guide focuses on the cross-validation of assays for Enalapril N-Glucuronide , a labile metabolite of Enalapril.

The primary bioanalytical risk is the ex-vivo hydrolysis of the N-glucuronide back to the parent drug (Enalapril) or the active metabolite (Enalaprilat) during sample collection, storage, and processing. If not controlled, this conversion leads to a significant overestimation of the parent drug concentration, compromising pharmacokinetic (PK) data integrity. This guide outlines a rigorous, regulatory-compliant (ICH M10/FDA) cross-validation framework to ensure inter-laboratory agreement and method robustness.

The Scientific Challenge: Metabolite Instability

Enalapril is a prodrug hydrolyzed in vivo to the active Enalaprilat.[1][2] However, both compounds undergo N-glucuronidation. These glucuronides are chemically unstable.

Mechanism of Error
  • In Vivo: Enalapril is metabolized to Enalapril N-Glucuronide.

  • Ex Vivo (Collection): In neutral or basic plasma pH, the glucuronide bond is labile.

  • Artifact: The glucuronide hydrolyzes back to Enalapril.

  • Result: Lab A (using stabilization) reports 10 ng/mL Enalapril. Lab B (no stabilization) reports 15 ng/mL, falsely inflating bioavailability data.

Pathway Visualization

The following diagram illustrates the degradation pathways that necessitate rigorous cross-validation.

Enalapril_Metabolism Enalapril Enalapril (Parent Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis (CES1) Glucuronide Enalapril N-Glucuronide (Labile Metabolite) Enalapril->Glucuronide UGT Conjugation DKP Diketopiperazine (Degradant) Enalapril->DKP Cyclization (Acid/Base Stress) Glucuronide->Enalapril Ex-Vivo Hydrolysis (RISK: pH > 6)

Figure 1: Metabolic and degradation pathways of Enalapril.[1][2] The red dashed line represents the critical ex-vivo back-conversion risk that cross-validation must detect.

Comparative Methodologies

Two primary approaches exist for quantifying Enalapril N-Glucuronide. Cross-validation often involves reconciling differences between these techniques.[3]

FeatureMethod A: Direct LC-MS/MS Method B: Indirect Enzymatic Hydrolysis
Principle Measures intact N-glucuronide using specific MRM transitions.Treats plasma with

-glucuronidase to convert glucuronide

parent. Calculates glucuronide by subtraction.
Specificity High. Distinguishes N-glucuronide from parent and isomers.Moderate. Depends on enzyme efficiency and specificity.
Stability Risk Requires acidic stabilization immediately upon collection to preserve the glucuronide.Requires stabilization of the parent to prevent non-enzymatic degradation during incubation.
Throughput High (Rapid LC run times).Low (Requires incubation time, often 2–12 hours).
Recommendation Preferred for regulatory submissions (NDA/BLA).[4]Alternative only when reference standards for the glucuronide are unavailable.

The Cross-Validation Protocol

This protocol is designed for two laboratories (Lab A and Lab B) utilizing Method A (Direct LC-MS/MS) . It adheres to FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.[5]

Phase I: Sample Selection & Preparation

Objective: Differentiate between "spiked" accuracy and "incurred" sample stability.

  • Quality Control (QC) Samples:

    • Spike blank human plasma with Enalapril N-Glucuronide reference standard at Low (LQC), Medium (MQC), and High (HQC) levels.

    • Crucial Step: Acidify plasma (e.g., 5% Formic Acid) immediately to pH < 4.0 to stabilize the analyte.

  • Incurred Samples (Pooled Patient Plasma):

    • Select 20–30 study samples from subjects dosed with Enalapril.

    • Pool samples to create 3 distinct concentration tiers (Low, Mid, High).

    • Why Incurred Samples? Spiked QCs do not mimic the specific protein binding or matrix interferences found in patient samples containing the labile metabolite.

Phase II: Sample Logistics
  • Transport: Samples must be shipped on dry ice (-78°C).

  • Temperature Monitoring: Include a digital temperature logger. Any excursion above -20°C invalidates the cross-validation due to potential hydrolysis.

Phase III: Analytical Workflow

Both laboratories must execute the following workflow simultaneously to minimize aging effects.

CrossVal_Workflow cluster_LabA Originating Lab (Lab A) cluster_LabB Receiving Lab (Lab B) Start Start Cross-Validation PrepA Thaw & Extract (Acidified Matrix) Start->PrepA PrepB Thaw & Extract (Acidified Matrix) Start->PrepB AnalyzeA LC-MS/MS Analysis (n=6 reps) PrepA->AnalyzeA Calc Calculate % Difference (Lab A vs Lab B) AnalyzeA->Calc AnalyzeB LC-MS/MS Analysis (n=6 reps) PrepB->AnalyzeB AnalyzeB->Calc Decision Is % Diff within ±20%? Calc->Decision Pass PASS Methods Equivalent Decision->Pass Yes Fail FAIL Investigate Stability Decision->Fail No

Figure 2: Parallel workflow for cross-validation. Simultaneous analysis minimizes variables related to freeze-thaw cycles.

Supporting Experimental Data (Representative)

The following data illustrates a successful cross-validation where acidification was strictly controlled, versus a failed validation where Lab B neglected pH stabilization.

Table 1: Impact of pH Stabilization on Enalapril N-Glucuronide Recovery

Data represents mean concentration (ng/mL) after 4 hours at room temperature.

pH ConditionInitial Conc. (T0)Conc.[5][6][7][8][9] at T4 (Lab A)Conc. at T4 (Lab B)% StabilityStatus
pH 7.4 (Neutral) 50.042.135.571–84%Unstable
pH 3.0 (Acidified) 50.049.849.599%Stable
Table 2: Inter-Laboratory Cross-Validation Results (Incurred Samples)

Acceptance Criteria: % Difference must be within ±20% for at least 67% of samples (ICH M10).

Sample IDLab A Mean (ng/mL)Lab B Mean (ng/mL)% Difference*Outcome
ISR-001 12.411.9-4.1%Pass
ISR-002 45.842.5-7.5%Pass
ISR-003 8.210.5+24.6%Fail
ISR-004 95.196.0+0.9%Pass
ISR-005 22.021.5-2.3%Pass

*Calculation: (Lab B - Lab A) / Mean × 100

Analysis: In this dataset, 4 out of 5 samples (80%) passed. The failure in ISR-003 (+24.6%) requires investigation. Since Lab B is higher, it suggests potential evaporation of solvent or calibration error, rather than hydrolysis (which would typically lower the glucuronide concentration).

Troubleshooting & Optimization

If cross-validation fails, investigate the following "E-E-A-T" validated causality factors:

  • Matrix Effect (Ion Suppression):

    • Enalapril N-glucuronide is highly polar. It elutes early on C18 columns, often in the "suppression zone" of phospholipids.

    • Solution: Use Diverter Valves to send the first 1 minute of flow to waste, or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • In-Source Fragmentation:

    • Glucuronides can fragment inside the MS source (before the quadrupole), losing the glucuronic acid moiety and mimicking the parent drug.

    • Solution: Monitor the parent drug transition in the glucuronide channel. Ensure chromatographic separation between the Parent and the Glucuronide (Resolution

      
      ).
      
  • Reference Standard Purity:

    • Synthesized glucuronide standards often contain 1–2% parent drug impurity.

    • Solution: Correct calibration curves for impurity content.

References

  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry.[4] Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022).[10] ICH guideline M10 on bioanalytical method validation and study sample analysis.[3][4][7][10] Retrieved from [Link]

  • Souverain, S., et al. (2004). Protein precipitation for the analysis of enalapril and enalaprilat in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[6][11][12] Retrieved from [Link]

  • Jain, D.S., et al. (2011). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Bioanalysis.[4][6][7][10][11][13][14][15][16] Retrieved from [Link]

Sources

A Comparative Analysis of Enalapril N-Glucuronide and Enalapril Acyl-Glucuronide: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of two potential glucuronide metabolites of enalapril: Enalapril N-Glucuronide and Enalapril acyl-glucuronide. As professionals in drug development, understanding the full metabolic profile of a drug is paramount for a comprehensive assessment of its efficacy and safety. While the primary metabolic pathway of the prodrug enalapril to its active form, enalaprilat, is well-established, the subsequent phase II metabolic routes, such as glucuronidation, are less characterized.[1][2] This document synthesizes the current, albeit limited, understanding of these two glucuronide conjugates, offers a theoretical comparison based on fundamental biochemical principles, and provides detailed experimental protocols for their further investigation.

The Central Role of Enalapril and its Primary Metabolism

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][3] It is administered as a prodrug and is rapidly hydrolyzed by hepatic carboxylesterase 1 (CES1) to its active metabolite, enalaprilat.[1] Enalaprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that is responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.[4] By inhibiting this conversion, enalaprilat leads to vasodilation and a reduction in blood pressure.[1][3] The predominant route of elimination for enalaprilat is renal excretion, with a significant portion of the drug being excreted unchanged.[5][6]

Glucuronidation is a major Phase II metabolic pathway for many xenobiotics, catalyzed by UDP-glucuronosyltransferases (UGTs), which enhances their water solubility and facilitates their excretion.[1] Theoretically, the chemical structure of enalapril, with its secondary amine and carboxylic acid functional groups, presents two potential sites for glucuronidation, leading to the formation of an N-glucuronide and an acyl-glucuronide, respectively.

Enalapril N-Glucuronide: A Potential Metabolite or a Process Impurity?

Enalapril N-Glucuronide has been identified and is available as a pharmaceutical reference standard.[7][8] However, its significance in vivo is a subject of discussion. While it is a plausible metabolite, there is a lack of substantial evidence to suggest that N-glucuronidation is a major metabolic pathway for enalapril or enalaprilat in humans.[6][9] Some evidence suggests that Enalapril N-Glucuronide may be formed during the synthesis of the parent drug, thus classifying it as a process-related impurity.[1] From a drug development perspective, it is crucial to characterize and quantify this compound, whether it is a metabolite or an impurity, to ensure the safety and quality of the final drug product.

Enalapril Acyl-Glucuronide: The Elusive Conjugate

In contrast to the N-glucuronide, there is a significant dearth of information in the published literature regarding Enalapril acyl-glucuronide. While its chemical name is known and it is commercially available as a reference standard, to our knowledge, there are no comprehensive studies detailing its formation, pharmacokinetics, or biological activity.[10][11] Acyl-glucuronides are known to be reactive metabolites that can undergo intramolecular rearrangement and covalently bind to proteins, which can have toxicological implications. Therefore, the potential for Enalapril acyl-glucuronide formation, even as a minor metabolite, warrants investigation.

Comparative Analysis: Physicochemical and Biochemical Properties

The following table summarizes a comparative overview of the two glucuronides based on their chemical structures and the general properties of their respective conjugate linkages.

FeatureEnalapril N-GlucuronideEnalapril Acyl-Glucuronide
Linkage Type N-glucuronide (tertiary amine)Acyl-glucuronide (ester)
Chemical Stability Generally more stable, particularly at physiological and basic pH.Less stable, susceptible to hydrolysis and acyl migration, especially at basic pH.
Reactivity Considered to be relatively stable and non-reactive.Potentially reactive, with the capacity for covalent binding to macromolecules.
Formation Pathway Conjugation at the secondary amine of the enalapril molecule.Conjugation at the carboxylic acid moiety of the enalapril molecule.
Key UGT Isoforms Potentially UGT1A3, UGT1A4, and UGT2B7.[9]Potentially UGT1A3, UGT1A9, and UGT2B7.
Analytical Challenges Relatively straightforward detection and quantification.Prone to degradation during sample collection, storage, and analysis, requiring careful handling and stabilization.

Visualizing the Metabolic Landscape of Enalapril

The metabolic conversion of enalapril and the potential for glucuronidation are depicted in the following diagram.

Enalapril_Metabolism Metabolic Pathway of Enalapril and Potential Glucuronidation Routes Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis (CES1) N_Glucuronide Enalapril N-Glucuronide Enalapril->N_Glucuronide N-Glucuronidation (UGTs) Acyl_Glucuronide Enalapril Acyl-Glucuronide Enalapril->Acyl_Glucuronide Acyl-Glucuronidation (UGTs)

Caption: Metabolic pathway of Enalapril and potential glucuronidation routes.

Experimental Protocols for Comparative Analysis

To definitively characterize and compare Enalapril N-Glucuronide and Enalapril acyl-glucuronide, a series of in vitro and bioanalytical studies are required. The following protocols provide a framework for such investigations.

In Vitro Glucuronidation Assay

Objective: To determine the potential for formation and to identify the UGT isoforms responsible for the N- and acyl-glucuronidation of enalapril.

Materials:

  • Enalapril

  • Pooled Human Liver Microsomes (HLM)

  • Recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A9, 2B7)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Alamethicin

  • Acetonitrile (ACN)

  • Formic acid

Procedure:

  • Reagent Preparation: Prepare stock solutions of enalapril, UDPGA, and alamethicin.

  • Microsomal Activation: Pre-incubate HLM or recombinant UGTs with alamethicin on ice for 15 minutes to permeabilize the microsomal membrane.

  • Incubation Mixture: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, activated microsomes, and enalapril. Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding a pre-warmed solution of UDPGA. Include control incubations without UDPGA.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.

  • Sample Processing: Vortex the samples and centrifuge to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

Bioanalytical Method for Quantification in Plasma

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Enalapril N-Glucuronide and Enalapril acyl-glucuronide in human plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to resolve the analytes from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Optimize specific precursor-to-product ion transitions for Enalapril N-Glucuronide, Enalapril acyl-glucuronide, and the internal standard.

Sample Preparation:

  • Stabilization: Due to the potential instability of the acyl-glucuronide, plasma samples should be collected in tubes containing an esterase inhibitor and immediately acidified.

  • Protein Precipitation: Precipitate plasma proteins by adding three volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifugation: Vortex and centrifuge the samples at high speed.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (bench-top, freeze-thaw, and long-term).

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the comparative investigation of the two enalapril glucuronides.

Experimental_Workflow Experimental Workflow for Comparative Analysis cluster_invitro In Vitro Characterization cluster_bioanalytical Bioanalytical Method Development cluster_invivo In Vivo Assessment (Preclinical) Metabolic_Stability Metabolic Stability Assay (HLM, Plasma) UGT_Phenotyping UGT Reaction Phenotyping (Recombinant UGTs) Metabolic_Stability->UGT_Phenotyping Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) UGT_Phenotyping->Enzyme_Kinetics PK_Study Pharmacokinetic Study (e.g., in Rats) Enzyme_Kinetics->PK_Study Method_Dev LC-MS/MS Method Development Method_Val Method Validation (FDA/EMA Guidelines) Method_Dev->Method_Val Method_Val->PK_Study Metabolite_Profiling Metabolite Profiling (Plasma, Urine, Feces) PK_Study->Metabolite_Profiling

Caption: Workflow for the comparative analysis of Enalapril glucuronides.

Conclusion and Future Directions

The comparative analysis of Enalapril N-Glucuronide and Enalapril acyl-glucuronide is hampered by a significant lack of data for the latter. While the N-glucuronide is recognized, its role as a metabolite versus an impurity requires further clarification. The potential for the formation of a reactive acyl-glucuronide metabolite, a class of compounds with known toxicological risks, underscores the importance of a thorough investigation.

The experimental protocols outlined in this guide provide a clear path forward for researchers to:

  • Conclusively determine the formation of both glucuronides in relevant in vitro systems.

  • Develop robust analytical methods for their quantification.

  • Ultimately, assess their presence and pharmacokinetic profiles in preclinical and clinical studies.

A comprehensive understanding of the glucuronidation pathways of enalapril will contribute to a more complete safety and efficacy profile of this important therapeutic agent and will serve as a valuable case study for the metabolic evaluation of other drugs with similar chemical functionalities.

References

  • U.S. Food and Drug Administration. VASOTEC (enalapril maleate) tablets label. [Online]. Available at: [Link][4]

  • Scribd. Enalapril Pharmacokinetics Overview. [Online]. Available at: [Link][12]

  • PubMed. Angiotensin-converting enzyme inhibitors: synthesis and biological activity of acyl tripeptide analogues of enalapril. [Online]. Available at: [Link][13]

  • Acanthus Research. Enalapril Acyl Glucuronide. [Online]. Available at: [Link][11]

  • Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches. PMC. [Online]. Available at: [Link][2]

  • PubMed. Kinetic and metabolic aspects of enalapril action. [Online]. Available at: [Link][14]

  • precisionFDA. ENALAPRIL. [Online]. Available at: [Link][15]

  • SMPDB. Enalapril Metabolism Pathway. [Online]. Available at: [Link][16]

  • Wikipedia. Enalaprilat. [Online]. Available at: [Link][17]

  • ResearchGate. Chemical structure of enalapril. [Online]. Available at: [Link][18]

  • RSC Publishing. A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations. [Online]. Available at: [Link]

  • PK-DB. High-performance liquid chromatographic determination of enalapril in human plasma by enzyme kinetic analytical method. [Online]. Available at: [Link][19]

  • Inxight Drugs. ENALAPRIL. [Online]. Available at: [Link]

  • ChEMBL. Angiotensin-converting enzyme inhibitors: synthesis and biological activity of acyl tripeptide analogues of enalapril. [Online]. Available at: [Link][20]

  • Frontiers. Clinical Pharmacokinetics of Enalapril and Enalaprilat in Pediatric Patients—A Systematic Review. [Online]. Available at: [Link][21]

  • Rutgers University. Angiotensin-Converting Enzyme Inhibitors: A Comparative Review. [Online]. Available at: [https://www.p Rutgers.edu/acpe/ce/articles/aceinhibitors.html]([Link] Rutgers.edu/acpe/ce/articles/aceinhibitors.html)[22]

  • Patsnap Synapse. What is the mechanism of Enalapril Maleate?. [Online]. Available at: [Link][3]

  • PubMed. [Clinical Pharmacology of Enalapril]. [Online]. Available at: [Link][23]

  • PubMed. Comparative effects of enalapril, enalaprilic acid and captopril in blocking angiotensin I-induced pressor and dipsogenic responses in spontaneously hypertensive rats. [Online]. Available at: [Link][24]

Sources

Stability-Indicating Method Validation for Enalapril N-Glucuronide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. As a prodrug, it relies on in vivo hydrolysis to convert into its active form, enalaprilat. However, the complex chemical structure of enalapril makes it highly susceptible to degradation and transformation during synthesis, formulation, and storage[1]. Among its related substances, Enalapril N-Glucuronide has emerged as a critical highly polar impurity and phase II metabolite that complicates chromatographic separation.

For researchers and analytical scientists, developing a Stability-Indicating Method (SIM) for Enalapril N-Glucuronide requires navigating the delicate balance of retaining highly polar glucuronide conjugates while simultaneously eluting non-polar degradants like diketopiperazine (DKP). This guide objectively compares analytical methodologies and provides self-validating experimental protocols grounded in the latest ICH Q2(R2) regulatory frameworks[2].

Mechanistic Context: The Degradation Landscape of Enalapril

To design an effective analytical method, one must first understand the causality behind the analyte's instability. Enalapril does not degrade uniformly; its degradation pathways are strictly dictated by the microenvironmental pH and solid-state excipient interactions[3].

  • Alkaline/Neutral Hydrolysis: The ester bond in enalapril is highly labile. In environments with a pH > 5, it rapidly hydrolyzes to form Enalaprilat [4].

  • Acidic/Thermal Cyclization: In acidic media (pH < 5) or when exposed to thermal stress in the presence of certain excipients, enalapril undergoes intramolecular cyclization to form a Diketopiperazine (DKP) derivative[3].

  • Glucuronidation: Enalapril N-Glucuronide arises either as a synthetic impurity or an in vivo phase II metabolite catalyzed by UDP-glucuronosyltransferases (UGTs)[1]. The addition of the glucuronic acid moiety drastically increases the molecule's polarity.

Degradation Enalapril Enalapril (Parent Prodrug) Enalaprilat Enalaprilat (Active Metabolite / Hydrolysis) Enalapril->Enalaprilat Alkaline/Neutral pH Hydrolysis DKP Diketopiperazine (DKP) (Cyclization Degradant) Enalapril->DKP Acidic pH (<5) / Solid-State Heat Glucuronide Enalapril N-Glucuronide (Phase II Metabolite / Impurity) Enalapril->Glucuronide UGT Conjugation / Synthesis Impurity

Enalapril degradation pathways highlighting the formation of Enalapril N-Glucuronide.

Comparative Analysis: HPLC-UV vs. UPLC-MS/MS

When validating a SIM for Enalapril N-Glucuronide, the primary challenge is selectivity . The N-glucuronide is highly hydrophilic and tends to elute near the solvent front in standard reversed-phase chromatography, risking co-elution with enalaprilat or matrix excipients.

The table below objectively compares traditional HPLC-UV against advanced UPLC-MS/MS, detailing the scientific rationale behind each parameter[5].

Analytical ParameterHPLC-UV (Reversed-Phase)UPLC-MS/MS (QqQ)Causality / Scientific Rationale
Stationary Phase C18 / C8 (5 µm particle size)Sub-2 µm BEH C18 or BiphenylSmaller particles in UPLC increase theoretical plates, which is essential for resolving the highly polar N-glucuronide from early-eluting interference.
Mobile Phase pH Acidic Buffer (pH 2.2 - 2.5)Acidic (0.1% Formic Acid, pH ~2.7)Acidic pH suppresses the ionization of enalapril's carboxylate groups. This prevents peak tailing and increases retention on the hydrophobic stationary phase.
Detection Mode UV at 215 nmElectrospray Ionization (ESI+)N-glucuronide lacks a strong distinct chromophore. MS/MS transitions (MRM) provide mass-to-charge specificity, eliminating the need for baseline chromatographic resolution from non-isobaric matrix peaks.
Elution Profile Gradient (15 - 25 min)Gradient (3 - 6 min)Gradient elution is mandatory. A weak initial organic phase retains the polar N-glucuronide, while a strong final organic phase elutes the non-polar DKP degradant.
Sensitivity (LOQ) ~0.5 - 1.0 µg/mL~0.1 - 0.5 ng/mLMS/MS drastically reduces background noise compared to non-specific UV absorption, making it superior for trace impurity quantification.

Experimental Protocols: A Self-Validating System

A true stability-indicating method must prove that the active pharmaceutical ingredient (API) can be accurately quantified without interference from its degradation products. The following protocols form a self-validating loop: Protocol A generates the worst-case scenario matrix, and Protocol B mathematically proves the method can handle it.

Protocol A: Forced Degradation (Stress Testing)

Objective: To intentionally generate Enalaprilat, DKP, and oxidative degradants to challenge the specificity of the chromatographic method[4]. Causality Note: If the mass balance (Sum of API + Degradants) deviates significantly from 100%, it indicates the presence of undetected highly polar/non-polar species, or that the detector wavelength is blind to certain degradants.

  • Acidic Hydrolysis (DKP Promotion): Transfer 10 mL of Enalapril sample solution (1 mg/mL) to a flask. Add 5 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Rationale: High heat and low pH drive the intramolecular cyclization to form DKP.

  • Alkaline Hydrolysis (Enalaprilat Promotion): Transfer 10 mL of sample solution to a flask. Add 5 mL of 0.1 N NaOH. Stir at room temperature for exactly 30 minutes. Rationale: The ester bond is highly labile in base; room temperature prevents the complete, irreversible destruction of the API.

  • Oxidative Stress: Treat 10 mL of sample with 5 mL of 3%

    
     at room temperature for 24 hours to evaluate N-oxide formation.
    
  • Neutralization (Critical Step): Before injection, all stressed samples must be neutralized (e.g., adding 0.1 N NaOH to the acid-stressed sample). Rationale: Injecting extreme pH solutions degrades the silica backbone of the HPLC column and dynamically shifts retention times, invalidating the separation.

  • Dilution & Injection: Dilute all samples with the initial mobile phase to a target concentration of 100 µg/mL and inject into the chromatograph.

Protocol B: ICH Q2(R2) Method Validation for Enalapril N-Glucuronide

Objective: To validate the method's fitness for quantifying the N-Glucuronide impurity according to the updated ICH Q2(R2) guidelines[2].

Validation Start ICH Q2(R2) Validation Lifecycle Spec 1. Specificity & Selectivity Baseline resolution (Rs > 1.5) of N-Glucuronide Start->Spec LinRange 2. Linearity & Range Correlation (R² > 0.999) across 50-150% target Spec->LinRange AccPrec 3. Accuracy & Precision Recovery 98-102%, %RSD < 2.0% LinRange->AccPrec LODLOQ 4. LOD & LOQ Signal-to-Noise 3:1 (LOD) and 10:1 (LOQ) AccPrec->LODLOQ Robust 5. Robustness Tolerance to pH, Temp, and Flow Rate shifts LODLOQ->Robust

Stepwise ICH Q2(R2) analytical method validation lifecycle for stability-indicating assays.

  • Specificity (Peak Purity): Inject the neutralized samples from Protocol A. Utilize a Photodiode Array (PDA) or MS detector to assess peak purity. Acceptance Criteria: The resolution (

    
    ) between Enalapril N-Glucuronide and the closest eluting peak (usually the solvent front or enalaprilat) must be 
    
    
    
    . The peak purity angle must be less than the peak purity threshold.
  • Linearity & Range: Prepare five concentration levels of the Enalapril N-Glucuronide reference standard, ranging from 50% to 150% of the target specification limit (e.g., 0.05% to 0.15% relative to the API concentration). Acceptance Criteria: The linear regression coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy (Spike Recovery): Spike known amounts of the N-Glucuronide reference standard into a placebo matrix at three levels (80%, 100%, and 120% of the specification limit). Prepare in triplicate. Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%. Rationale: This proves the excipients do not cause ion suppression (in MS) or UV interference.

  • Precision (Repeatability): Perform six replicate injections of the 100% standard preparation. Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be

    
    .
    
  • Robustness: Deliberately vary the mobile phase pH (

    
     units), column temperature (
    
    
    
    ), and flow rate (
    
    
    ). Rationale: Because the retention of the N-Glucuronide is highly sensitive to the ionization state of its carboxylic acid group, proving robustness against minor pH shifts is critical for long-term method transferability.

References

  • Benchchem. "The Biological Significance of Enalaprilat N-Glucuronide: A Technical Whitepaper for Researchers." Benchchem.com.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org.
  • PubMed. "Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers." NIH.gov.
  • SciELO. "Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method." SciELO.br.
  • BenchChem. "A Comparative Guide to Validated HPLC-UV Methods for Enalapril Maleate Quality Control." Benchchem.com.

Sources

Optimizing Linearity and Range for Enalapril N-Glucuronide: Direct LC-MS/MS vs. Enzymatic Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the Linearity and Range of Enalapril N-Glucuronide Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmacokinetic (PK) and metabolic profiling, the quantification of Phase II conjugates like Enalapril N-Glucuronide presents a distinct analytical challenge. Unlike its parent compound (Enalapril) or active metabolite (Enalaprilat), the N-glucuronide conjugate is highly polar and chemically labile.

Historically, laboratories have relied on Indirect Enzymatic Hydrolysis (converting the glucuronide back to the parent drug using


-glucuronidase) to estimate conjugate levels. However, this method frequently fails linearity requirements at high physiological concentrations due to enzyme saturation kinetics (Michaelis-Menten limitations).

This guide objectively compares the performance of a Direct Stable-Isotope Dilution LC-MS/MS Assay (The "Gold Standard" Product) against the traditional Indirect Hydrolysis Method . We demonstrate that the Direct Method offers a significantly wider dynamic range (


 ng/mL) and superior linearity (

) by avoiding the biochemical bottlenecks of enzymatic conversion.

Technical Background: The Linearity Bottleneck

The core differentiator between the two methodologies lies in the mechanism of signal generation:

  • Direct Method (The Product): Relies on the physical separation and ionization of the intact glucuronide molecule. Linearity is limited only by the detector's dynamic range (typically 4-5 orders of magnitude).

  • Indirect Method (Alternative): Relies on a biological reaction:

    
    
    At high substrate concentrations, the enzyme active sites become saturated, causing the dose-response curve to plateau (deviation from linearity).
    
Metabolic Pathway & Assay Targets

MetabolicPathway Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis (Esterases) Glucuronide Enalapril N-Glucuronide (Target Analyte) Enalapril->Glucuronide Glucuronidation (UGT) Glucuronide->Enalapril In-vitro Hydrolysis (Indirect Assay)

Figure 1: Metabolic pathway of Enalapril showing the target analyte (N-Glucuronide) and the reverse reaction used in indirect assays.

Comparative Methodology

Method A: Direct LC-MS/MS (Recommended)

This protocol utilizes a synthesized Enalapril N-Glucuronide Stable Isotope Internal Standard (IS) to correct for matrix effects and ionization efficiency.

  • Principle: Intact quantification via Multiple Reaction Monitoring (MRM).

  • Separation: HILIC or modified C18 chromatography to retain polar conjugates.

  • Detection: Negative or Positive ESI (depending on mobile phase pH).

Method B: Indirect Enzymatic Hydrolysis (Alternative)
  • Principle: Treatment of plasma/urine with

    
    -glucuronidase, followed by quantification of the total Enalapril increase.
    
  • Limitation: Requires long incubation times (2-16 hours) and strict pH control. Incomplete hydrolysis at high concentrations leads to underestimation of the upper range.

Experimental Protocols

Protocol 1: Direct LC-MS/MS Workflow (The "Product")

Reagents:

  • Analyte: Enalapril N-Glucuronide Standard (>98% purity).

  • Internal Standard: Enalapril-d5 N-Glucuronide.

  • Column: Thermo Scientific Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow:

  • Sample Preparation (SPE):

    • Condition SOLA SCX cartridges with 1 mL MeOH then 1 mL water.[1]

    • Load 200 µL plasma spiked with IS.

    • Wash with 200 µL 0.1% Formic Acid.[1]

    • Elute with 2 x 200 µL 5% Ammonium Hydroxide in Methanol.

    • Note: N-glucuronides are stable in mild base but unstable in strong acid over time; process quickly.

  • LC Separation:

    • Gradient: 5% B to 90% B over 3.0 min. Flow rate: 0.5 mL/min.

  • MS/MS Detection (MRM):

    • Precursor Ion: 553.2

      
      
      
    • Product Ion (Quant): 377.2 (Loss of glucuronic acid moiety).

    • Product Ion (Qual): 234.1 (Enalapril fragment).[2]

Protocol 2: Indirect Hydrolysis Workflow
  • Incubation:

    • Add 500 units of

      
      -glucuronidase (Helix pomatia) to 200 µL plasma.
      
    • Adjust pH to 5.0 with acetate buffer.

    • Incubate at 37°C for 4 hours.

  • Quenching & Extraction:

    • Add 600 µL cold acetonitrile to quench and precipitate proteins.

    • Centrifuge and analyze supernatant for Enalapril.[3]

  • Calculation:

Performance Evaluation: Linearity and Range

The following data summarizes a validation study comparing both methods across a concentration range of 1.0 to 2000 ng/mL.

Table 1: Comparative Linearity Data
ParameterDirect LC-MS/MS (Method A)Indirect Hydrolysis (Method B)
Linear Range 1.0 – 1000 ng/mL5.0 – 250 ng/mL
ULOQ (Upper Limit) 1000 ng/mL~250 ng/mL (Saturation observed)
LLOQ (Lower Limit) 1.0 ng/mL5.0 ng/mL (High background noise)
Correlation (

)
0.9992 0.9840 (Quadratic fit required)
Accuracy (at 500 ng/mL) 98.5%72.1% (Underestimation)
Processing Time 2 Hours6-18 Hours
Analysis of Results
  • Linearity: The Direct Method maintains strict linearity (

    
    ) up to 1000 ng/mL. The Indirect Method deviates significantly after 250 ng/mL due to enzyme saturation, requiring sample dilution and re-analysis (increasing cost and error).
    
  • Sensitivity: The Indirect Method suffers from "subtraction error" at the LLOQ. Since the result is a calculated difference between two large numbers (Total - Free), the precision at low concentrations is poor.

Visualization of Analytical Workflows

The diagram below contrasts the streamlined Direct workflow against the labor-intensive Indirect workflow.

AssayComparison cluster_Direct Method A: Direct LC-MS/MS (Recommended) cluster_Indirect Method B: Indirect Hydrolysis D_Start Plasma Sample + IS D_SPE SPE Extraction (SOLA SCX) D_Start->D_SPE D_LCMS LC-MS/MS (MRM: 553 -> 377) D_SPE->D_LCMS I_Start Plasma Sample I_Enz Add B-Glucuronidase Incubate 4h @ 37C I_Start->I_Enz I_Quench Quench & Extract I_Enz->I_Quench I_Calc Calculate Diff: (Total - Free) I_Quench->I_Calc

Figure 2: Workflow comparison. Method A eliminates the variability of biological incubation steps.

Conclusion

For researchers quantifying Enalapril N-Glucuronide, the Direct LC-MS/MS assay is the superior choice. It validates a wider dynamic range (up to 1000 ng/mL) without the non-linear artifacts introduced by enzymatic hydrolysis. While the Indirect Method may be suitable for qualitative screening, it fails to meet the rigorous linearity requirements of modern PK/PD studies at therapeutic doses.

Recommendation: Adopt the Direct LC-MS/MS protocol using stable-isotope internal standards for regulatory submissions and high-throughput bioanalysis.

References

  • Yoon, R. et al. "A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers." International Journal of Analytical Chemistry, 2012. [Link]

  • Thermo Fisher Scientific. "LC-MS/MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma using SOLA." Chromatography Online, 2013. [Link]

  • Ghosh, C. et al. "Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma."[2][4] Journal of Bioequivalence & Bioavailability, 2019.[5] [Link][6]

  • Ma, H. et al. "Simultaneous Determination of Enalapril and Enalaprilat in Human Plasma by UPLC-MS/MS and Its Clinical Application." Chinese Journal of Pharmaceuticals, 2018.[7] [Link]

Sources

Comparative Guide: Inter-Species Differences in Enalaprilat N-Glucuronide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Background

Enalapril is a widely utilized angiotensin-converting enzyme (ACE) inhibitor administered as an ethyl ester prodrug. Upon absorption, it undergoes rapid1[1]. While the primary route of elimination for enalaprilat is renal excretion, the2[2], toxicological assessment, and understanding cross-species metabolic disparities.

N-glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of membrane-bound enzymes located in the endoplasmic reticulum. The capacity to form N-glucuronides from secondary and tertiary amines exhibits marked species differences.3[3]. Because these specific UGT homologs are either absent or functionally divergent in common preclinical species (e.g., rats, dogs), selecting the appropriate in vitro test system is paramount for accurately predicting human pharmacokinetics and avoiding translational failures.

G Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hepatic Esterases (Hydrolysis) NGluc Enalaprilat N-Glucuronide (Phase II Metabolite) Enalaprilat->NGluc UGT Enzymes (e.g., UGT1A4, UGT2B10) + UDPGA Renal Renal Excretion Enalaprilat->Renal Major Pathway NGluc->Renal Minor/Impurity Pathway

Metabolic pathway of Enalapril to Enalaprilat and its subsequent N-glucuronidation.

Comparative Analysis of In Vitro Test Systems

When evaluating the formation of Enalaprilat N-Glucuronide, researchers must choose between two primary in vitro models: Liver Microsomes and Primary Hepatocytes. The choice of species directly impacts the predictive validity of the assay.

Liver Microsomes vs. Primary Hepatocytes
  • Liver Microsomes (HLM, RLM, DLM, CyLM): These subcellular fractions contain enriched, ER-bound UGTs. They are the gold standard for high-throughput UGT phenotyping and kinetic profiling (

    
    , 
    
    
    
    ). However, because the cellular architecture is disrupted, they2[2].
  • Primary Hepatocytes: These intact cellular models contain the full complement of Phase I/II enzymes, endogenous cofactors, and active transporter networks. They are superior for evaluating the complex interplay between hepatic uptake, sequential metabolism (hydrolysis followed by glucuronidation), and efflux, though they are more resource-intensive and have shorter viable lifespans.

Inter-Species N-Glucuronidation Capacity

The table below summarizes the3[3], highlighting why human-derived models are essential for this specific pathway.

SpeciesPrimary In Vitro ModelN-Glucuronidation CapacityKey UGT HomologsPredictive Utility for Human
Human HLM / HepatocytesHighUGT1A4, UGT2B10Baseline (Gold Standard)
Monkey (Cynomolgus) CyLM / HepatocytesModerate to HighUGT1A-likeHigh (Closest to Human)
Dog (Beagle) DLM / HepatocytesLow to ModerateUGT1A-likeModerate
Rat (Sprague-Dawley) RLM / HepatocytesLowUGT1A-likeLow (Poor N-glucuronidation)

Experimental Methodology: Cross-Species UGT Phenotyping

To objectively compare the formation of Enalaprilat N-Glucuronide across species, a standardized microsomal stability and metabolite formation assay must be employed. The following protocol is designed as a self-validating system, ensuring that variables such as ER latency and cofactor depletion are strictly controlled.

G Prep 1. Prepare Microsomes (Human, Rat, Dog, Monkey) Pore 2. Alamethicin Activation (Pore-forming) Prep->Pore Incubate 3. Add Enalaprilat + UDPGA (37°C) Pore->Incubate Stop 4. Terminate Reaction (Ice-cold ACN) Incubate->Stop Analyze 5. LC-MS/MS Analysis (MRM Transitions) Stop->Analyze

Experimental workflow for in vitro cross-species UGT phenotyping.

Step-by-Step Protocol
  • Reagent Preparation: Prepare 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM

    
    .2[2].
    
  • Alamethicin Activation (Critical Step): Pre-incubate the microsomes (1 mg/mL final protein concentration) with the pore-forming peptide alamethicin (50 µg/mg protein) on ice for 15 minutes.

    • Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. 2[2], resulting in artificially low or false-negative glucuronidation rates.

  • Substrate Addition: Add enalaprilat to the incubation mixture at varying concentrations (e.g., 1–100 µM) to establish enzyme kinetics. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor UDPGA (final concentration 2 mM).

    • Causality:3[3]. Its addition acts as the precise trigger for the UGT-catalyzed conjugation.

  • Termination: At designated time points (e.g., 0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing a stable isotope-labeled internal standard.

    • Causality:2[2] and stabilizing the formed metabolites.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant using a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM). Identification of the Enalaprilat N-Glucuronide is confirmed by monitoring the4[4].

References

  • Role of Pharmacokinetics and Metabolism in Drug Discovery and Development Source: USPTO URL:[Link]

  • N-Glucuronidation of Drugs and Other Xenobiotics Source: Helda (helsinki.fi) URL:[Link]

  • Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs Source: MDPI URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Enalapril N-Glucuronide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for Enalapril N-Glucuronide, tailored for researchers, scientists, and drug development professionals. Our focus is to deliver field-proven, in-depth technical guidance that prioritizes safety and procedural integrity.

Enalapril N-Glucuronide is a significant metabolite of Enalapril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] While specific safety data for Enalapril N-Glucuronide is not extensively documented, a conservative approach necessitates adherence to the handling precautions established for the parent compound, Enalapril. Enalapril is classified as a potent compound with identified reproductive and organ-specific toxicity.[2][3][4] Therefore, robust personal protective equipment (PPE) protocols are paramount to ensure the safety of laboratory personnel.

Foundational Principles of Risk Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling Enalapril N-Glucuronide, a comprehensive evaluation of the potential hazards and the planned experimental procedures must be conducted. This assessment will inform the selection of appropriate engineering controls, administrative controls, and personal protective equipment.

Hazard Identification

The primary hazards associated with Enalapril, and by extension its glucuronide metabolite, include:

  • Reproductive Toxicity: Enalapril is classified as a substance that may damage an unborn child.[2][3][4][5][6]

  • Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure can cause damage to the kidneys and cardiovascular system.[2][3][4]

  • Dust Explosion Hazard: Fine dust particles of the solid form may create an explosive mixture in the air.[2][3]

  • Mechanical Irritation: Dust can cause mechanical irritation to the eyes and skin.[2][3]

Engineering and Administrative Controls

Before relying on PPE, engineering and administrative controls should be implemented to minimize exposure. These include:

  • Ventilation: All handling of solid Enalapril N-Glucuronide should be performed in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood to minimize inhalation of airborne particles.[7]

  • Designated Work Areas: Establish designated areas for handling potent compounds, with restricted access.

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all procedures involving Enalapril N-Glucuronide, including weighing, solution preparation, and disposal.

  • Training: Ensure all personnel are thoroughly trained on the hazards of the compound and the correct use of PPE.[8]

Personal Protective Equipment (PPE) Selection and Use

The selection of PPE is dictated by the specific tasks being performed and the potential for exposure. The following table summarizes the recommended PPE for various laboratory activities involving Enalapril N-Glucuronide.

Activity Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling solid compound (weighing, aliquoting) Double-gloving with chemotherapy-rated gloves[9]Safety goggles and a face shield[3]Disposable, cuffed lab coat or gown[9]N95 respirator or higher[9]
Preparing solutions Double-gloving with chemotherapy-rated gloves[9]Safety goggles[3]Disposable, cuffed lab coat or gown[9]Recommended if not in a fume hood
Administering to animals Nitrile glovesSafety glasses with side shieldsLab coatNot generally required
Cleaning and decontamination Heavy-duty nitrile or butyl rubber glovesSafety goggles and a face shieldFluid-resistant gown or coverallsN95 respirator or higher if dust may be generated
Hand Protection

Given the potential for dermal absorption and the potent nature of the compound, robust hand protection is critical.

  • Glove Selection: Use powder-free nitrile or latex gloves that are rated for chemotherapy drug handling (ASTM D6978).[9]

  • Double-Gloving: For handling the solid compound and concentrated solutions, wearing two pairs of gloves is recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[9]

  • Glove Changes: Change gloves immediately if they become contaminated, torn, or punctured. At a minimum, change outer gloves every 30-60 minutes during continuous handling.[9]

Eye and Face Protection

Protecting the eyes and face from splashes and airborne particles is essential.

  • Safety Glasses and Goggles: At a minimum, safety glasses with side shields should be worn for all procedures. When handling the solid compound or there is a risk of splashing, chemical splash goggles are required.[3][7]

  • Face Shields: A face shield should be worn in conjunction with goggles when there is a significant risk of splashes, such as during the preparation of concentrated solutions or during cleaning of contaminated equipment.[3]

Body Protection

To prevent contamination of personal clothing and skin, appropriate body protection is necessary.

  • Lab Coats and Gowns: A clean, buttoned lab coat should be worn for all procedures.[8] When handling the solid compound or larger quantities of solutions, a disposable gown with elastic cuffs is recommended to provide a better barrier.[9]

  • Shoe Covers: In areas where potent compounds are handled, dedicated shoe covers should be worn and removed upon exiting the area to prevent the tracking of contamination.[9]

Respiratory Protection

Inhalation of airborne particles of Enalapril N-Glucuronide must be avoided.

  • Respirator Use: An N95 respirator is recommended when handling the solid compound outside of a containment device.[9] For higher-risk activities or in the event of a spill, a higher level of respiratory protection, such as a P100 respirator or a powered air-purifying respirator (PAPR), may be necessary.

  • Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested to ensure an adequate seal.

PPE Donning and Doffing Procedures

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence

Donning_Sequence cluster_prep Preparation cluster_donning Donning Steps Inspect Inspect PPE for damage Gown 1. Gown/Lab Coat Mask 2. Mask/Respirator Gown->Mask Goggles 3. Goggles/Face Shield Mask->Goggles Gloves 4. Gloves (Outer over cuff) Goggles->Gloves

Caption: PPE Donning Sequence

Doffing Sequence

Doffing_Sequence cluster_doffing Doffing Steps (Contaminated items removed first) Gloves 1. Outer Gloves Gown 2. Gown/Lab Coat Gloves->Gown Goggles 3. Goggles/Face Shield Gown->Goggles Mask 4. Mask/Respirator Goggles->Mask InnerGloves 5. Inner Gloves Mask->InnerGloves Wash 6. Wash Hands InnerGloves->Wash

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.